molecular formula C14H15FO3 B120223 (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid CAS No. 154810-33-0

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B120223
CAS No.: 154810-33-0
M. Wt: 250.26 g/mol
InChI Key: RCCIJJKDNJBQIL-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative of significant interest in pharmacological and toxicological research. Its primary research application lies in the study of drug-induced phospholipidosis (DIP), a condition of phospholipid accumulation in lysosomes observed as a response to many therapeutics . This compound serves as a key research tool for investigating the inhibition of lysosomal phospholipase A2 (PLA2G15 or LPLA2) . The inhibition of this enzyme is a recognized mechanism by which cationic amphiphilic drugs interfere with lysosomal phospholipid metabolism, leading to phospholipidosis . Researchers utilize this compound to model this form of drug toxicity and to develop robust screening platforms for predicting potential adverse effects during the drug development process, thereby aiding in the assessment of compound safety profiles .

Properties

IUPAC Name

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCIJJKDNJBQIL-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369361
Record name (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154810-33-0
Record name (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of viable synthetic pathways for producing (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, a chiral building block with significant potential in pharmaceutical development. The document is structured to provide researchers, chemists, and drug development professionals with both strategic insights and detailed, actionable protocols. We will dissect two primary strategies: a modern enantioselective approach leveraging asymmetric catalysis and a classical route involving the resolution of a racemic mixture. The discussion emphasizes the rationale behind methodological choices, stereochemical control, and analytical validation, ensuring scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a complex molecule featuring two contiguous stereocenters on a cyclohexane ring. The (1R,2S) designation defines a cis relative stereochemistry between the carboxylic acid and the benzoyl substituent. The principal challenge in its synthesis is the precise control of both relative (cis) and absolute (1R,2S) stereochemistry. Such chiral scaffolds are of high value in medicinal chemistry, where specific stereoisomers often exhibit desired pharmacological activity while others may be inactive or even detrimental.[1]

This guide will explore two robust synthetic paradigms:

  • Enantioselective Synthesis: An elegant approach that builds the desired chirality directly into the molecular framework using a chiral catalyst or auxiliary. This is often the preferred industrial method due to its efficiency and atom economy.

  • Racemic Synthesis and Chiral Resolution: A more traditional but highly effective method where a mixture of enantiomers is first synthesized and then separated using a chiral resolving agent.

The selection of a specific pathway in a research or manufacturing context depends on factors such as scale, cost of reagents and catalysts, available equipment, and desired enantiomeric purity.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals key bond disconnections and strategic intermediates. The primary disconnection points are the C-C bond formed during the acylation step and the stereocenters on the cyclohexane ring, which can be traced back to an unsaturated or aromatic precursor.

G Target This compound Intermediate1 (1R,2S)-Cyclohexane-1,2-dicarboxylic acid derivative Target->Intermediate1 Friedel-Crafts Acylation (C-C bond formation) AcylationReagent 4-Fluorobenzoyl Chloride or Fluorobenzene + COCl2 Target->AcylationReagent Intermediate2 cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride Intermediate1->Intermediate2 Asymmetric Hydrogenation (Stereocontrol) StartingMaterial1 Butadiene Intermediate2->StartingMaterial1 Diels-Alder Reaction StartingMaterial2 Maleic Anhydride Intermediate2->StartingMaterial2 Diels-Alder Reaction

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Enantioselective Synthesis via Asymmetric Hydrogenation (Recommended)

This pathway focuses on establishing the desired stereochemistry early in the synthesis through a powerful catalytic asymmetric reaction. Rhodium- and Iridium-catalyzed asymmetric hydrogenation of prochiral olefins is a cornerstone of modern organic synthesis, providing access to chiral molecules with high enantiomeric excess (ee).[2][3][4]

The overall workflow involves creating an unsaturated precursor, performing the key asymmetric hydrogenation to set the two stereocenters simultaneously, and finally introducing the aroyl group.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Anhydride Opening & Protection cluster_3 Step 4: Friedel-Crafts Acylation cluster_4 Step 5: Deprotection S1_Start1 Butadiene S1_Product cis-Cyclohex-4-ene- 1,2-dicarboxylic anhydride S1_Start1->S1_Product S1_Start2 Maleic Anhydride S1_Start2->S1_Product S2_Product (1R,2S)-Cyclohexane-1,2- dicarboxylic anhydride S1_Product->S2_Product H2, Chiral Rh/Ir Catalyst (e.g., DuanPhos) S3_Product Mono-protected (1R,2S)-cyclohexane- 1,2-dicarboxylic acid S2_Product->S3_Product 1. H2O 2. Protection (e.g., Benzyl ester) S4_Product Protected (1R,2S)-2-(4-fluorobenzoyl)- cyclohexane-1-carboxylic acid S3_Product->S4_Product 1. (COCl)2 2. Fluorobenzene, AlCl3 Final_Product Final Product S4_Product->Final_Product H2, Pd/C

Caption: Workflow for the enantioselective synthesis pathway.

Rationale and Expertise

The choice of asymmetric hydrogenation of cis-cyclohex-4-ene-1,2-dicarboxylic anhydride is strategic. The hydrogenation of the double bond sets both stereocenters C1 and C2 relative to the existing ring structure. Using a chiral catalyst, such as a rhodium complex with a bidentate phosphine ligand like DuanPhos, creates a chiral pocket that forces the hydrogen to add to one face of the double bond, leading to a high enantiomeric excess of the desired (1R,2S) product.[3]

Subsequent steps involve standard, high-yielding organic transformations. The anhydride is opened, and one carboxylic acid is selectively protected to prevent side reactions during the Friedel-Crafts acylation. The Friedel-Crafts reaction, a classic method for forming aryl ketones, is then used to install the 4-fluorobenzoyl group.[5][6]

Detailed Experimental Protocol

Step 1: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride

  • To a pressure vessel, add maleic anhydride (1.0 eq).

  • Cool the vessel to -78 °C and condense butadiene (1.2 eq).

  • Seal the vessel and allow it to warm to room temperature, then heat to 100 °C for 24 hours.

  • Cool the vessel, vent excess butadiene, and concentrate the residue under reduced pressure.

  • Recrystallize the crude product from a suitable solvent like hexane/ethyl acetate to yield the pure anhydride.

Step 2: Asymmetric Hydrogenation to (1R,2S)-Cyclohexane-1,2-dicarboxylic anhydride

  • In a glovebox, charge a high-pressure reactor with cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (1.0 eq) and a chiral catalyst, e.g., [Rh(COD)(DuanPhos)]BF₄ (0.01 mol%).

  • Add a degassed solvent such as methanol or THF.

  • Seal the reactor, remove it from the glovebox, and pressurize with H₂ gas (e.g., 20 bar).

  • Stir the reaction at room temperature for 12-24 hours, monitoring for H₂ uptake.

  • Vent the reactor, and concentrate the solvent. The crude product can be used directly or purified by chromatography. Enantiomeric excess should be determined at this stage via chiral HPLC or by derivatization with a chiral alcohol followed by GC/NMR analysis.

Step 3: Mono-protection

  • Hydrolyze the anhydride from Step 2 with water to obtain the diacid.

  • To a solution of the diacid in dichloromethane (DCM), add benzyl alcohol (1.0 eq), DCC (1.0 eq), and a catalytic amount of DMAP.

  • Stir at room temperature for 12 hours.

  • Filter the DCU byproduct and wash the filtrate with dilute HCl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to isolate the mono-benzyl ester.

Step 4: Friedel-Crafts Acylation

  • Dissolve the mono-protected acid from Step 3 in a solvent like DCM and cool to 0 °C.

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF.

  • Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. Concentrate under vacuum to obtain the crude acid chloride.

  • In a separate flask, suspend anhydrous AlCl₃ (2.5 eq) in fluorobenzene (used as both reagent and solvent) and cool to 0 °C.

  • Add the crude acid chloride dropwise as a solution in fluorobenzene.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Carefully quench the reaction by pouring it onto ice-cold 1M HCl.

  • Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Step 5: Deprotection

  • Dissolve the protected product from Step 4 in methanol or ethyl acetate.

  • Add Pd/C (10 wt%) catalyst.

  • Stir the mixture under an atmosphere of H₂ (balloon or Parr shaker) until TLC indicates complete removal of the benzyl group.

  • Filter the reaction mixture through Celite® and concentrate the filtrate to yield the final product, this compound.

Pathway II: Diastereomeric Resolution (Alternative)

This classical approach involves the non-stereoselective synthesis of the racemic cis product, followed by separation of the enantiomers. The key principle is the reaction of the racemic carboxylic acid with a single enantiomer of a chiral amine (the resolving agent) to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[7][8]

G Racemic_Acid Racemic cis-2-(4-fluorobenzoyl) cyclohexane-1-carboxylic acid (1R,2S) and (1S,2R) Diastereomeric_Salts Mixture of Diastereomeric Salts [(1R,2S)-(R)] and [(1S,2R)-(R)] Racemic_Acid->Diastereomeric_Salts Chiral_Amine Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) Chiral_Amine->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Salt1 Less Soluble Salt (e.g., [(1R,2S)-(R)]) Separation->Salt1 Crystals Salt2 More Soluble Salt (in mother liquor) Separation->Salt2 Solution Acidification1 Acidification (HCl) Salt1->Acidification1 Acidification2 Acidification (HCl) Salt2->Acidification2 Product1 Pure (1R,2S) Enantiomer Acidification1->Product1 Product2 Pure (1S,2R) Enantiomer Acidification2->Product2

Caption: General workflow for chiral resolution via diastereomeric salts.

Synthesis of Racemic cis-Acid

The racemic cis-isomer can be prepared by catalytic hydrogenation of 2-(4-fluorobenzoyl)benzoic acid. The hydrogenation of the aromatic ring is substrate-controlled and typically delivers the hydrogen atoms from the same face, resulting in the cis product.

  • Charge a reactor with 2-(4-fluorobenzoyl)benzoic acid (1.0 eq) and a hydrogenation catalyst (e.g., Rh/C or Ru/C).[9]

  • Add a suitable solvent, such as acetic acid or an alcohol.

  • Pressurize the reactor with H₂ (50-100 bar) and heat to 80-120 °C.

  • Maintain the reaction until hydrogen uptake ceases.

  • Cool, vent, and filter the catalyst. Concentrate the solvent to obtain the racemic cis-acid.

Chiral Resolution Protocol
  • Dissolve the racemic acid (1.0 eq) in a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • In a separate flask, dissolve the chiral resolving agent, such as (R)-(+)-1-phenylethylamine (0.5 eq), in the same solvent.

  • Slowly add the amine solution to the hot acid solution.

  • Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration. The enantiomeric purity of the salt can be enriched through successive recrystallizations.

  • To liberate the free acid, suspend the purified diastereomeric salt in water/ethyl acetate and acidify with 2M HCl until the pH is ~1-2.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over MgSO₄, filter, and evaporate the solvent to yield the enantiomerically pure this compound.

Data Summary and Analytical Validation

The choice between the two pathways can be guided by comparing their key attributes. Final product validation is critical and relies on a combination of spectroscopic and chromatographic techniques.

Table 1: Comparison of Synthetic Strategies

Feature Pathway I: Asymmetric Synthesis Pathway II: Chiral Resolution
Stereocontrol Set early by a catalyst; high ee achievable Achieved by physical separation; high ee possible
Theoretical Yield Up to 100% for the desired enantiomer Maximum 50% (unless racemization is employed)
Atom Economy Generally higher Lower due to use of resolving agent
Key Reagents Chiral ligands, transition metal catalysts Stoichiometric chiral resolving agent
Process Complexity Requires specialized catalysts and conditions Involves potentially tedious fractional crystallization

| Scalability | Often preferred for large-scale synthesis | Can be challenging to scale crystallization |

Analytical Characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of intermediates and the final product. The cis stereochemistry can often be confirmed by the coupling constants between the protons at C1 and C2.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most crucial technique to determine the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., Chiralcel® OD-H) must be used.

Conclusion

The synthesis of this compound can be achieved through multiple robust strategies. The enantioselective pathway via asymmetric hydrogenation represents the more modern and efficient approach, offering high enantioselectivity and atom economy, making it ideal for process development and large-scale manufacturing. The chiral resolution pathway , while more traditional and limited by a theoretical 50% yield, remains a valuable and reliable alternative, particularly for laboratory-scale synthesis where the development of a catalytic system may not be feasible. Both methods, when executed with precision and validated by rigorous analytical techniques, can deliver this important chiral building block in high purity.

References

  • OpenStax. (n.d.). Enantioselective Synthesis – Organic Chemistry: A Tenth Edition.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Chemistry LibreTexts. (2019, September 3). 4.8: 6.
  • Zhou, M., Liu, T. L., Cao, M., Xue, Z., Lv, H., & Zhang, X. (2014). Highly regioselective and enantioselective asymmetric hydrogenation of cyclic dienamides catalyzed by an Rh-DuanPhos complex has been developed. Organic Letters, 16(13), 3484-3487.
  • Tang, W., & Zhang, X. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews.
  • Google Patents. (n.d.). A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.
  • Organic Syntheses. (n.d.). Ferrocene, carboxy-.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US3210411A - Hydrogenation of benzoic acid to cyclohexane-carboxylic acid.

Sources

Physicochemical properties of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the full physicochemical characterization of the novel compound, this compound. As this molecule is not extensively documented in public literature, this whitepaper serves as a foundational document, outlining the critical experimental protocols and theoretical considerations necessary to establish its identity, purity, and key pharmaceutical properties. Adherence to these methodologies will ensure the generation of a robust and reliable data package, essential for advancing a new chemical entity through the drug discovery and development pipeline. This guide is structured to provide not only step-by-step procedures but also the scientific rationale behind each experimental choice, empowering researchers to make informed decisions.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is critically dependent on a thorough understanding of its fundamental physicochemical properties.[1] These properties, including solubility, pKa, and solid-state characteristics, govern a molecule's behavior from initial formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. For a novel compound such as this compound, establishing a detailed physicochemical profile is the first and most crucial step in assessing its potential as a drug candidate.[2]

The structure of the target compound, featuring a carboxylic acid, a ketone, a chiral cyclohexane ring, and a fluorinated aromatic moiety, suggests a complex interplay of properties that must be systematically investigated. The carboxylic acid group will dominate its acidic nature and pH-dependent solubility, while the fluorobenzoyl group will influence its lipophilicity and potential for molecular interactions. The stereochemistry dictates its interaction with chiral biological targets. This guide presents a logical, phased approach to elucidating these properties.

Structural and Identity Confirmation

Before any other property is assessed, the unequivocal confirmation of the chemical structure and stereochemistry of the synthesized compound is paramount.

Spectroscopic Analysis

A suite of spectroscopic techniques should be employed to confirm the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms. Specific attention should be paid to the coupling constants in the ¹H NMR spectrum within the cyclohexane ring to confirm the (1R,2S) cis relationship between the carboxylic acid and the benzoyl group. 2D NMR techniques (e.g., COSY, HSQC) will be invaluable in assigning all protons and carbons unambiguously.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide the exact molecular weight. Fragmentation patterns observed in MS/MS can offer further structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C=O stretch of the ketone.

Elemental Analysis

Combustion analysis should be performed to determine the percentage of Carbon, Hydrogen, and other elements, which must align with the calculated values for the molecular formula C₁₄H₁₅FO₃.

Purity Assessment: A Prerequisite for Accurate Measurement

Chemical Purity via High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method must be developed. Given the aromatic ring, UV detection is appropriate.[3][4]

Protocol: HPLC-UV Purity Assessment

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the elution of any potential impurities with different polarities.

  • Detection: UV detection should be performed at a wavelength where the 4-fluorobenzoyl chromophore has maximum absorbance (likely around 240-260 nm). A photodiode array (PDA) detector is preferred to analyze peak purity.

  • Analysis: The sample should be injected at a known concentration. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. The target purity for a drug candidate is typically >98%.

Stereochemical Purity via Chiral HPLC

Since the molecule has two stereocenters, it is crucial to confirm the enantiomeric and diastereomeric purity.

Protocol: Chiral HPLC

  • Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., amylose or cellulose) are often effective for separating stereoisomers.

  • Method Development: Screening of different mobile phases (e.g., hexane/isopropanol mixtures) is necessary to achieve baseline separation of the (1R,2S) isomer from its potential (1S,2R), (1R,2R), and (1S,2S) isomers.

  • Analysis: The enantiomeric excess (e.e.) and diastereomeric excess (d.e.) are calculated based on the peak areas of the separated isomers.

HPLC_Workflow cluster_purity Purity Assessment Start Synthesized Compound Chem_Purity Chemical Purity (RP-HPLC) Start->Chem_Purity Chiral_Purity Stereochemical Purity (Chiral HPLC) Chem_Purity->Chiral_Purity Pass Purity > 98%? Chiral_Purity->Pass Proceed Proceed to Physicochemical Characterization Pass->Proceed Yes Re_purify Re-purify Sample Pass->Re_purify No Re_purify->Start

Caption: Workflow for purity assessment of the target compound.

Core Physicochemical Properties

Once purity is established, the core properties that define the compound's behavior in a pharmaceutical context can be determined.

Melting Point and Thermal Properties

The melting point is a key indicator of purity and provides information about the lattice energy of the solid form.

Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.[5]

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The sharpness of the peak is indicative of purity. For context, the related cis-2-(4-fluorobenzoyl)-1-cyclohexane-carboxylic acid has a reported melting point of 136-139°C.[6]

Thermogravimetric Analysis (TGA) should be run concurrently to assess thermal stability and rule out the presence of solvates by identifying weight loss events before melting or decomposition.

Acid Dissociation Constant (pKa)

The pKa is arguably the most critical property for an ionizable compound. It dictates the degree of ionization at any given pH, which in turn profoundly affects solubility, absorption, and distribution.

Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the acid has been neutralized (the midpoint of the titration curve). Specialized software can be used to derive the pKa from the titration data. The predicted pKa for the related cis isomer is approximately 4.30.[6]

Solubility

Solubility is a major determinant of oral bioavailability.[7] It should be assessed in various media relevant to the drug development process.

Protocol: Equilibrium "Shake-Flask" Solubility

  • Media Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, pH 7.4) and biorelevant media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

  • Experiment: Add an excess amount of the solid compound to a known volume of each medium in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the suspension (using a low-binding filter, e.g., PVDF) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using the previously developed HPLC-UV method.

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability and metabolic stability. For an ionizable compound, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP).

Protocol: LogD₇.₄ Determination by Shake-Flask Method

  • System Setup: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol).

  • Experiment: Add a known amount of the compound to a vial containing a known volume of both the buffer and n-octanol.

  • Equilibration: Cap the vial and shake vigorously for several hours to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample each layer and determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.

  • Calculation: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Characterization_Flow cluster_core Core Physicochemical Characterization Pure_Compound Pure Compound (>98%) MeltingPoint Melting Point (DSC) & Thermal Stability (TGA) Pure_Compound->MeltingPoint pKa pKa (Potentiometric Titration) Pure_Compound->pKa Solubility Solubility (Shake-Flask) Pure_Compound->Solubility LogD Lipophilicity (LogD) (Shake-Flask) Pure_Compound->LogD Data_Package Core Data Package MeltingPoint->Data_Package pKa->Data_Package Solubility->Data_Package LogD->Data_Package

Caption: Systematic workflow for core physicochemical property determination.

Data Summary and Interpretation

All quantitative data should be meticulously organized for clear interpretation and comparison.

Table 1: Summary of Physicochemical Properties for this compound

PropertyMethodPredicted/Analog ValueExperimental ResultSignificance in Drug Development
Molecular Formula ---C₁₄H₁₅FO₃---Fundamental Identity
Molecular Weight HRMS250.27 g/mol TBDDosing calculations, structural confirmation
Chemical Purity RP-HPLC--->98% (Target)Ensures data integrity
Stereochemical Purity Chiral HPLC--->98% e.e., d.e. (Target)Defines the active pharmaceutical ingredient
Melting Point DSC~136-139 °C[6]TBD (°C, onset)Indicator of purity and solid-state stability
pKa Potentiometric Titration~4.30[6]TBDGoverns solubility and absorption at physiological pH
Aqueous Solubility Shake-Flask---TBD (µg/mL at pH 2.0)Predicts dissolution in the stomach
TBD (µg/mL at pH 7.4)Predicts dissolution in the intestine
LogD at pH 7.4 Shake-Flask---TBDPredicts membrane permeability and lipophilicity

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive physicochemical characterization of this compound. By systematically executing these protocols, researchers can build a high-quality data package that is essential for making informed decisions in the drug development process. The causality behind each experimental choice is rooted in the fundamental principles of pharmaceutical science, ensuring that the generated data is not only accurate but also directly applicable to predicting the in vivo fate of this novel compound. This self-validating system of characterization is the cornerstone of modern drug discovery.

References

  • PubChem. (1R,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Waring, M. J. (2015). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available at: [Link]

  • Bergström, C. A. S. (2019). Physicochemical Characterization and Oral Dosage Form Design and Selection. ResearchGate. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • ResearchGate. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Available at: [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. Available at: [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. Available at: [Link]

  • Encyclopedia.pub. (2021). Liquid-Chromatographic Methods for Carboxylic Acids. Available at: [Link]

  • J-Stage. (2016). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Available at: [Link]

  • Organic Syntheses. Ferrocene, carboxy. Available at: [Link]

  • PubChem. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (1970). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Analytical Chemistry. Available at: [Link]

  • University of Alberta. Melting point determination. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the data itself but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction

This compound is a substituted cyclohexane derivative featuring a carboxylic acid and a 4-fluorobenzoyl group. The specific stereochemistry, (1R,2S), dictates a cis-relationship between these two substituents on the cyclohexane ring. Understanding the precise structure and stereochemistry of such molecules is paramount in fields like medicinal chemistry and materials science, where function is intrinsically linked to form. Spectroscopic techniques are the cornerstone of this structural elucidation, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will walk through the expected spectroscopic data for this compound, grounded in the analysis of structurally similar molecules and fundamental spectroscopic principles.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will influence its spectra are:

  • A Carboxylic Acid Group (-COOH): This functional group will give rise to characteristic signals in both IR and NMR spectroscopy.

  • A 4-Fluorobenzoyl Group: This aromatic ketone moiety has several notable features, including the carbonyl group (C=O), the fluorinated benzene ring, and the influence of the electron-withdrawing fluorine atom.

  • A Substituted Cyclohexane Ring: The conformation and the nature of the substituents on this aliphatic ring will dictate the chemical environment of its protons and carbons.

  • Stereochemistry (1R,2S): The cis-configuration of the substituents will influence the coupling constants observed in the ¹H NMR spectrum.

Caption: Molecular components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0br s1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[1]
~7.9-8.1dd2HAromatic (ortho to C=O)Protons on the aromatic ring ortho to the electron-withdrawing carbonyl group are significantly deshielded.
~7.1-7.3t2HAromatic (ortho to F)Protons on the aromatic ring ortho to the fluorine atom will be deshielded and will show coupling to the fluorine.
~3.5-3.8m1HCH-C=OThe proton on the carbon bearing the benzoyl group is deshielded by the adjacent carbonyl.
~2.8-3.1m1HCH-COOHThe proton on the carbon bearing the carboxylic acid group is deshielded by the carbonyl.
~1.2-2.2m8HCyclohexane CH₂The remaining methylene protons of the cyclohexane ring will appear as a complex set of overlapping multiplets.[2]

Experimental Protocol for ¹H NMR:

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key resonances of the analyte.[3][4]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[3]

Interpretation Insights:

The cis-stereochemistry of the (1R,2S) isomer is expected to result in specific coupling constants between the protons at C1 and C2. The exact value will depend on the conformational equilibrium of the cyclohexane ring, but a smaller coupling constant is generally expected for a cis-relationship compared to a trans.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule and their electronic environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~200-205C=O (ketone)The carbonyl carbon of the ketone is highly deshielded.
~175-180C=O (acid)The carbonyl carbon of the carboxylic acid is also deshielded, but typically less so than a ketone.[1]
~165 (d)C-F (aromatic)The aromatic carbon directly bonded to fluorine will be significantly deshielded and will appear as a doublet due to C-F coupling.
~130-135 (d)C-H (aromatic, ortho to C=O)Aromatic carbons ortho to the carbonyl group.
~128-130C (aromatic, ipso to C=O)The aromatic carbon to which the carbonyl is attached.
~115-117 (d)C-H (aromatic, ortho to F)Aromatic carbons ortho to the fluorine atom are shielded relative to benzene and show C-F coupling.
~50-55CH-C=OThe aliphatic carbon attached to the benzoyl group.
~45-50CH-COOHThe aliphatic carbon attached to the carboxylic acid.
~20-35Cyclohexane CH₂The remaining four methylene carbons of the cyclohexane ring.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • Instrumentation: The same spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.

    • Acquisition Time and Relaxation Delay: These parameters should be optimized to ensure quantitative accuracy if needed, although for routine characterization, standard parameters are often sufficient.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Final Structure I->J Structural Elucidation

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are in the infrared region of the electromagnetic spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretch (carboxylic acid)The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[1]
~1710StrongC=O stretch (carboxylic acid dimer)The carbonyl of a hydrogen-bonded carboxylic acid dimer typically appears around this frequency.[1]
~1685StrongC=O stretch (aromatic ketone)The carbonyl of the benzoyl group will have a strong absorption. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.
~1600, ~1500MediumC=C stretch (aromatic)These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1200-1300StrongC-O stretch (carboxylic acid)The carbon-oxygen single bond stretch of the carboxylic acid is a strong and useful diagnostic peak.
~1150-1160StrongC-F stretch (aromatic)The carbon-fluorine bond stretch is typically a strong absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy (FTIR-ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Interpretation Insights:

The broadness of the O-H stretch is a hallmark of a carboxylic acid and is a result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states. The two distinct C=O stretching frequencies for the carboxylic acid and the ketone are key to confirming the presence of both functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization):

  • Molecular Ion (M⁺): m/z = 250. The molecular ion peak should be observable, corresponding to the molecular weight of the compound (C₁₄H₁₅FO₃).

  • Key Fragments:

    • m/z = 233: [M - OH]⁺ - Loss of a hydroxyl radical from the carboxylic acid.

    • m/z = 205: [M - COOH]⁺ - Loss of the entire carboxyl group.

    • m/z = 123: [FC₆H₄CO]⁺ - The 4-fluorobenzoyl cation is a very stable fragment and is expected to be a prominent peak.

    • m/z = 95: [C₆H₄F]⁺ - Loss of CO from the 4-fluorobenzoyl cation.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

EI-MS is a "hard" ionization technique that leads to significant fragmentation, which is useful for structural elucidation.[5][6]

  • Sample Introduction: The sample is typically introduced into the ion source via a direct insertion probe or as the eluent from a gas chromatograph (GC). For a pure solid, a direct insertion probe is suitable.

  • Ionization: The sample is vaporized in the high vacuum of the ion source and bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺).

  • Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to produce a series of smaller, stable cations.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Interpretation Insights:

The fragmentation pattern is a molecular fingerprint. The presence of the 4-fluorobenzoyl cation at m/z 123 would be strong evidence for this structural moiety. The relative abundances of the fragment ions can provide further clues about the stability of different parts of the molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The NMR data elucidates the carbon-hydrogen framework and stereochemistry, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides substructural information through fragmentation analysis. By understanding the principles behind the data acquisition and interpretation for each of these techniques, researchers can confidently characterize this and other complex organic molecules.

References

  • Khlebnikova, T. V., et al. (2007). Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones. Russian Journal of General Chemistry, 77(10), 1724-1731.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (n.d.). 2-Benzoylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

Sources

Introduction: The Emergence of Fluorobenzoyl Cyclohexane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of Fluorobenzoyl Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. When combined with a versatile cyclohexane scaffold, which offers a three-dimensional architecture for precise pharmacophore presentation, the resulting fluorobenzoyl cyclohexane derivatives represent a promising class of molecules for therapeutic development. This guide provides a comprehensive overview of the known and potential biological targets of these derivatives, delving into the mechanistic rationale and experimental validation for their therapeutic potential in oncology, inflammation, and neurodegenerative diseases.

Primary Target: Histone Deacetylase 6 (HDAC6) Inhibition – A New Frontier in Cancer and Neurodegeneration

The Rationale: Why Target HDAC6?

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in various cellular processes, including protein folding, cell migration, and autophagy.[1] Unlike other HDACs that are mainly involved in the epigenetic regulation of gene expression through histone deacetylation, HDAC6's primary substrates are non-histone proteins such as α-tubulin and Hsp90.[2] Its involvement in pathways associated with cancer progression and neurodegenerative disorders makes it a compelling therapeutic target.[1][3] Selective inhibition of HDAC6 is an attractive strategy to potentially circumvent the toxicity associated with pan-HDAC inhibitors.[2]

Mechanism of Action: How Do Fluorobenzoyl Cyclohexane Derivatives Inhibit HDAC6?

The inhibitory activity of fluorobenzoyl cyclohexane derivatives against HDAC6 is exemplified by compounds like HPOB, a preferential HDAC6 inhibitor. These molecules typically feature a zinc-binding group that chelates the zinc ion in the catalytic pocket of HDAC6, a linker that orients the molecule within the active site, and a cap group that interacts with residues at the rim of the catalytic tunnel. The fluorobenzoyl and cyclohexane moieties often form part of this cap group, contributing to the inhibitor's potency and selectivity through specific hydrophobic and electrostatic interactions.

Evidence of Target Engagement: Structure-Activity Relationship (SAR) Insights

Recent studies have synthesized and evaluated a range of HDAC6 inhibitors incorporating fluorobenzoyl and cyclohexane scaffolds. These investigations provide valuable SAR data, highlighting the importance of these structural motifs for potent and selective HDAC6 inhibition.[4][5]

Compound ClassKey Structural FeaturesHDAC6 IC₅₀ (nM)Selectivity vs. HDAC1Reference
HPOB AnaloguesCyclohexane ring, Fluorobenzoyl groupHigh (specific values vary by analogue)Preferential for HDAC6[6]
Aroylpyrrole DerivativesFluorobenzyl group3.9 (for compound 10g)Superior to ACY-1215[7]
Thiaheterocyclic Tubathian AnaloguesVaries (used for SAR)Potent (specific values vary)High for HDAC6[4]

Experimental Validation: A Step-by-Step Protocol for an In Vitro HDAC6 Inhibition Assay

The following protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of fluorobenzoyl cyclohexane derivatives against HDAC6.

  • Reagent Preparation:

    • Prepare an HDAC6 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Dilute the fluorogenic HDAC6 substrate and Trichostatin A (a pan-HDAC inhibitor for positive control) in the assay buffer.

    • Dilute the test compounds to the desired concentrations in the assay buffer.

    • Prepare the developer solution.

  • Assay Procedure:

    • Add 25 µL of the diluted test compounds or controls to the wells of a 96-well plate.

    • Add 25 µL of the diluted HDAC6 enzyme to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic HDAC6 substrate to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to each well.

    • Incubate for an additional 15 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

    • Calculate the percent inhibition for each compound concentration relative to the untreated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

HDAC6_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDAC6 HDAC6 aTubulin α-Tubulin HDAC6->aTubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Aggresome Aggresome HDAC6->Aggresome Facilitates transport CellMotility CellMotility aTubulin->CellMotility ProteinDegradation Protein Degradation Hsp90->ProteinDegradation MisfoldedProteins Misfolded Proteins MisfoldedProteins->Aggresome GeneExpression GeneExpression HDAC6_Inhibitor Fluorobenzoyl Cyclohexane Derivative HDAC6_Inhibitor->HDAC6 Inhibits

Caption: HDAC6 signaling pathways and point of inhibition.

Potential Target: COX-2 and mPGES-1 Inhibition for Anti-inflammatory Activity

The Rationale: A More Selective Approach to Inflammation Control

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a key role in the inflammatory response by converting arachidonic acid to prostaglandin H₂ (PGH₂).[8][9] PGH₂ is then converted to prostaglandin E₂ (PGE₂), a potent inflammatory mediator, by microsomal prostaglandin E₂ synthase-1 (mPGES-1).[10] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their lack of selectivity for COX-2 over the constitutively expressed COX-1 can lead to gastrointestinal side effects.[8] Selective COX-2 inhibitors were developed to address this, but some have been associated with cardiovascular risks.[8] Targeting mPGES-1, an enzyme downstream of COX-2, represents a potentially safer therapeutic strategy.[10]

Mechanism of Action: Intercepting the Prostaglandin Cascade

Fluorobenzoyl cyclohexane derivatives may exert their anti-inflammatory effects by inhibiting COX-2 and/or mPGES-1. Inhibition of COX-2 would reduce the overall production of PGH₂, while inhibition of mPGES-1 would specifically block the synthesis of PGE₂. The fluorobenzoyl moiety can engage in key interactions within the active sites of these enzymes, and the cyclohexane scaffold can provide the necessary conformational rigidity for optimal binding. Studies on structurally related fluorinated benzofurans have demonstrated inhibition of COX-2 expression and subsequent reduction in PGE₂ secretion.[10][11]

Evidence of Target Engagement: Insights from Related Compound Classes

While direct studies on fluorobenzoyl cyclohexane derivatives as COX-2 or mPGES-1 inhibitors are limited, evidence from related compound classes is encouraging.

Compound ClassKey Structural FeaturesBiological ActivityReference
Fluorinated BenzofuransFluorine, Benzofuran coreInhibition of COX-2 expression, reduced PGE₂ secretion (IC₅₀: 1.1 to 20.5 µM)[10][11]
Cyclohexyl-N-AcylhydrazonesCyclohexane ringAnalgesic and anti-inflammatory activity in murine models[12]
Aryl-cyclohexanonesCyclohexane ringAnti-inflammatory activity in a murine model of acute lung injury[13]

Experimental Validation: Protocols for COX-2 and mPGES-1 Inhibition Assays

Cell-Free COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Dilute human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe in the assay buffer.

    • Dilute test compounds and a known COX-2 inhibitor (e.g., celecoxib) to various concentrations.

  • Assay Procedure:

    • Add diluted test compounds or controls to a 96-well plate.

    • Add the diluted COX-2 enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the arachidonic acid/probe solution.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (e.g., 535 nm Ex / 590 nm Em).

    • Calculate percent inhibition and determine IC₅₀ values as described for the HDAC6 assay.

Cell-Based PGE₂ Production Assay (ELISA)

  • Cell Culture and Treatment:

    • Plate appropriate cells (e.g., macrophages, cancer cell lines) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours to induce COX-2 and mPGES-1 expression.

  • PGE₂ Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGE₂ production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value.

Arachidonic_Acid_Cascade ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation COX2_Inhibitor Fluorobenzoyl Cyclohexane Derivative (COX-2) COX2_Inhibitor->COX2 Inhibits mPGES1_Inhibitor Fluorobenzoyl Cyclohexane Derivative (mPGES-1) mPGES1_Inhibitor->mPGES1 Inhibits

Caption: The arachidonic acid cascade and potential points of inhibition.

Potential Target: Neuroprotection in Neurodegenerative Diseases

The Rationale: A Multifaceted Approach to a Complex Problem

Neurodegenerative diseases like Alzheimer's are characterized by a complex interplay of factors, including oxidative stress, neuroinflammation, and the accumulation of misfolded proteins.[14] Compounds that can address multiple aspects of this pathology are highly sought after. The neuroprotective potential of fluorobenzoyl cyclohexane derivatives may stem from their anti-inflammatory and HDAC6-inhibitory activities, as well as their potential to modulate neurotransmitter systems and reduce oxidative stress.

Mechanism of Action: How Might These Derivatives Protect Neurons?

  • Anti-inflammatory Effects: By inhibiting COX-2 and/or mPGES-1, these compounds could reduce neuroinflammation, a key driver of neuronal damage in Alzheimer's disease.[14]

  • HDAC6 Inhibition: Inhibition of HDAC6 can enhance the clearance of toxic protein aggregates (like tau and amyloid-beta) through the autophagy pathway and improve axonal transport, both of which are impaired in neurodegenerative diseases.[3]

  • Modulation of Neurotransmitter Systems and Oxidative Stress: A fluorobenzyl-containing oxadiazole has been shown to have neuroprotective effects by modulating neurotransmitter levels and scavenging reactive oxygen species.[8]

Experimental Validation: Protocol for a Cell-Based Neuroprotection Assay

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Treatment and Neurotoxin Challenge:

    • Pre-treat the cells with various concentrations of the fluorobenzoyl cyclohexane derivatives for 1-2 hours.

    • Induce neurotoxicity by adding a known neurotoxin (e.g., amyloid-beta peptide, 6-hydroxydopamine, or glutamate).

    • Include a vehicle control (no compound, no toxin), a toxin-only control, and a positive control (a known neuroprotective agent).

    • Incubate for 24-48 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard assay such as the MTT or LDH release assay.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the test compounds relative to the toxin-only control.

    • Determine the EC₅₀ (effective concentration for 50% protection).

Neuroprotection_Mechanisms cluster_insults Pathological Insults cluster_mechanisms Neuroprotective Mechanisms OxidativeStress Oxidative Stress Neuronal_Survival Neuronal_Survival OxidativeStress->Neuronal_Survival Damages Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Survival Damages ProteinAggregation Protein Aggregation ProteinAggregation->Neuronal_Survival Damages ROS_Scavenging ROS Scavenging ROS_Scavenging->OxidativeStress Counteracts Anti_inflammatory Anti-inflammatory (COX-2/mPGES-1) Anti_inflammatory->Neuroinflammation Counteracts Autophagy Enhanced Autophagy (HDAC6) Autophagy->ProteinAggregation Counteracts Fluorobenzoyl_Cyclohexane Fluorobenzoyl Cyclohexane Derivative Fluorobenzoyl_Cyclohexane->ROS_Scavenging Fluorobenzoyl_Cyclohexane->Anti_inflammatory Fluorobenzoyl_Cyclohexane->Autophagy

Caption: Potential neuroprotective mechanisms of fluorobenzoyl cyclohexane derivatives.

Exploratory Target: Acetylcholinesterase (AChE) Inhibition

The Rationale: A Potential Role in Cognitive Enhancement

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15] Inhibition of AChE increases the levels of acetylcholine in the brain and is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. While there is currently no direct evidence linking fluorobenzoyl cyclohexane derivatives to AChE inhibition, the neuroactive potential of related compounds suggests this as a plausible area for future investigation.[6]

Experimental Validation: Protocol for an In Vitro AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Dissolve AChE, acetylthiocholine iodide (substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Dilute test compounds and a known AChE inhibitor (e.g., donepezil) to various concentrations.

  • Assay Procedure:

    • Add buffer, DTNB, and the test compound or control to the wells of a 96-well plate.

    • Add the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the acetylthiocholine iodide solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

    • Calculate the percent inhibition of the AChE activity for each compound concentration.

    • Determine the IC₅₀ value.

Conclusion and Future Directions

Fluorobenzoyl cyclohexane derivatives represent a promising scaffold in drug discovery with the potential to engage multiple, therapeutically relevant biological targets. The most compelling evidence points towards their activity as HDAC6 inhibitors, with significant potential in oncology and neurodegenerative diseases. Furthermore, their structural similarity to known anti-inflammatory agents suggests that they may also act as inhibitors of COX-2 and mPGES-1. The neuroprotective potential of these compounds is further supported by the multifaceted nature of their likely targets. While their activity as acetylcholinesterase inhibitors remains speculative, it presents an interesting avenue for future exploration.

Further research should focus on the synthesis and systematic evaluation of a focused library of fluorobenzoyl cyclohexane derivatives against these targets. In vivo studies in relevant animal models of cancer, inflammation, and neurodegeneration will be crucial to validate their therapeutic potential and to assess their pharmacokinetic and safety profiles.

References

  • D'hooghe, M., et al. (2016). Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors. Organic & Biomolecular Chemistry, 14(10), 2843-2853. [Link]

  • Ghorab, M. M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 844-865. [Link]

  • Alsaffar, M. (2024). Synthesis and cholinesterase activity of fluorinated donepezil derivatives. Newcastle University. [Link]

  • Ismaiel, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10587. [Link]

  • Kim, D. H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry, 60(10), 4296-4308. [Link]

  • D'hooghe, M., et al. (2016). Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors. Organic & Biomolecular Chemistry, 14(10), 2843-2853. [Link]

  • Gordon, T. D., et al. (1995). Synthesis and acetylcholinesterase inhibitory activity of (+/-)-14-fluorohuperzine A. Bioorganic & Medicinal Chemistry Letters, 5(13), 1435-1438. [Link]

  • da Silva, J. R., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Chen, Y. F., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 79. [Link]

  • Heydeck, D., & Schewe, T. (2021). Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. ChemistryOpen, 10(5), 555-562. [Link]

  • Alafnan, A., et al. (2018). Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. Scientific Reports, 8(1), 4434. [Link]

  • Ismaiel, M., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10587. [Link]

  • Van Helleputte, L., et al. (2017). Synthesis of Potent and Selective HDAC6 Inhibitors Bearing a Cyclohexane- or Cycloheptane-Annulated 1,5-Benzothiazepine Scaffold. Chemistry – A European Journal, 23(4), 843-852. [Link]

  • Bayly, C. I., et al. (1999). Structure-based design of COX-2 selectivity into flurbiprofen. Bioorganic & Medicinal Chemistry Letters, 9(3), 307-312. [Link]

  • Fraga, C. A. M., et al. (2011). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 16(8), 6307-6325. [Link]

  • Orhan, I. E., et al. (2016). Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family. Foods, 5(1), 11. [Link]

  • Ghavimi, M., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(3), 1046-1055. [Link]

  • Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistrySelect, 7(40), e202202681. [Link]

  • Bolognesi, M. L., et al. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 78, 377-385. [Link]

  • Moi, D., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Medicinal Chemistry, 13(5), 596-601. [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of Clinical Investigation, 124(1), 30-39. [Link]

  • Wang, Y., et al. (2025). The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. Molecules, 30(18), 3686. [Link]

  • Al-Ghorbani, M., et al. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 8(3), 513-543. [Link]

  • Wang, Z. J., et al. (2014). Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo. Journal of Pharmacy & Pharmaceutical Sciences, 17(4), 517-527. [Link]

  • Maurice, T., et al. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. Journal of Alzheimer's Disease, 79(4), 1765-1782. [Link]

Sources

Part 1: Nemtabrutinib (MK-1026) - A Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to CAS Number 2361919-78-8 and Associated Advanced Therapeutic Agents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical information and safety data for CAS number 2361919-78-8. Initial investigations revealed a significant discrepancy in public databases regarding the identity of this compound. While some chemical suppliers list CAS 2361919-78-8 as rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid , there is a notable lack of in-depth technical and safety information available for this specific molecule.

However, broader searches frequently and erroneously associate this CAS number with two clinical-stage oncology agents: Nemtabrutinib (also known as MK-1026 or ARQ 531) and Bavdegalutamide (also known as ARV-110). Given the high level of interest in these therapeutics within the research and drug development community, this guide will focus on providing comprehensive technical information for Nemtabrutinib and a summary for Bavdegalutamide, clarifying their correct CAS numbers and associated data.

Correct CAS Number: 2095393-15-8

Nemtabrutinib is an investigational, orally bioavailable, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike first-generation covalent BTK inhibitors, Nemtabrutinib's mechanism of action may offer advantages in treating hematologic malignancies, particularly in cases of acquired resistance to covalent inhibitors.

Chemical and Physical Properties
PropertyValue
IUPAC Name (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone[3]
Molecular Formula C₂₅H₂₃ClN₄O₄[3]
Molar Mass 478.93 g/mol [3]
Synonyms MK-1026, ARQ 531[1][3]
Mechanism of Action

Nemtabrutinib functions by inhibiting the kinase activity of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for the proliferation, survival, and trafficking of B-cells. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth.

By binding to the ATP binding site of BTK, Nemtabrutinib blocks its autophosphorylation and downstream signaling.[1] Its reversible, non-covalent binding mode allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors like ibrutinib. Furthermore, Nemtabrutinib has been shown to inhibit other kinases, including Src family kinases and kinases related to ERK signaling, which may contribute to its therapeutic effect.[3]

Nemtabrutinib_Mechanism_of_Action BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Nemtabrutinib Nemtabrutinib (MK-1026) Nemtabrutinib->BTK Inhibition Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, and Adhesion Downstream->Proliferation

Caption: Mechanism of Nemtabrutinib in the B-Cell Receptor Signaling Pathway.

Clinical Applications and Research

Nemtabrutinib is under active investigation for the treatment of various relapsed or refractory hematologic malignancies. Clinical trials are evaluating its safety and efficacy in patients with:

  • Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)[4][5]

  • Richter's Transformation[4][5]

  • Marginal Zone Lymphoma (MZL)[4][5]

  • Mantle Cell Lymphoma (MCL)[4][5]

  • Follicular Lymphoma (FL)[4][5]

  • Waldenström's Macroglobulinemia (WM)[4][5]

These studies aim to determine the recommended Phase 2 dose, safety, tolerability, and efficacy of Nemtabrutinib in these patient populations.[4][6]

Safety Information

As an investigational drug, the safety profile of Nemtabrutinib is still being fully characterized through ongoing clinical trials. The most common side effect observed in studies is a decrease in white blood cells (neutropenia). Other reported side effects include decreased platelets (thrombocytopenia) and low red blood cells (anemia). Importantly, atrial fibrillation, a known side effect of some other BTK inhibitors, has not been observed. While a majority of patients in some studies experienced side effects, these were generally manageable, with few discontinuations due to adverse events.

Part 2: Bavdegalutamide (ARV-110) - A PROTAC Androgen Receptor Degrader

Correct CAS Number: 2222112-77-6

Bavdegalutamide is a pioneering therapeutic known as a PROteolysis TArgeting Chimera (PROTAC). It is designed to selectively target and degrade the Androgen Receptor (AR), a key driver of prostate cancer.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₄₁H₄₃ClFN₉O₆[6][7]
Molar Mass 812.3 g/mol [6]
Synonyms ARV-110[7][8]
Solubility Soluble in DMSO[6][7]
Mechanism of Action

Bavdegalutamide is a heterobifunctional molecule. One end binds to the Androgen Receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This mechanism of targeted protein degradation is distinct from traditional inhibitors that only block the receptor's function. By eliminating the AR protein, Bavdegalutamide can overcome resistance mechanisms associated with AR mutations or overexpression.

Bavdegalutamide_Mechanism_of_Action Bavdegalutamide Bavdegalutamide (ARV-110) AR Androgen Receptor (AR) Bavdegalutamide->AR Binds E3_Ligase E3 Ubiquitin Ligase Bavdegalutamide->E3_Ligase Recruits Ternary_Complex Ternary Complex (AR - Bavdegalutamide - E3 Ligase) AR->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of Bavdegalutamide as a PROTAC Androgen Receptor Degrader.

Clinical Applications and Research

Bavdegalutamide is being developed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[9] Clinical trials are assessing its anti-tumor activity, safety, and pharmacokinetic profile in this patient population.[9]

References

  • Nemtabrutinib - Wikipedia. (URL: [Link])

  • rac-(1r,2s)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid - PubChemLite. (URL: [Link])

  • Efficacy And Safety Of Nemtabrutinib (MK-1026) In Participants With Hematologic Malignancies (MK-1026-003) - Mayo Clinic. (URL: [Link])

  • Efficacy and Safety of Nemtabrutinib (MK-1026) in Participants With Hematologic Malignancies (MK-1026-003) - NCI. (URL: [Link])

  • NEMTABRUTINIB - precisionFDA. (URL: [Link])

  • rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid - PubChem. (URL: [Link])

  • Bavdegalutamide - Wikipedia. (URL: [Link])

  • N6-Threonylcarbamoyladenosine - CAS Common Chemistry. (URL: [Link])

  • cascalone (Firmenich) 2H-1,5-benzodioxepin-3(4H). (URL: [Link])

  • A Study of Nemtabrutinib (MK-1026) in Participants With Relapsed or Refractory Hematologic Malignancies (ARQ 531-101/MK-1026-001) | ClinicalTrials.gov. (URL: [Link])

Sources

An In-Depth Technical Guide to the Solubility Profile of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining and understanding the solubility profile of the active pharmaceutical ingredient (API), (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. The principles and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to establish a robust understanding of this compound's behavior in various solvent systems, a critical component of preformulation studies.[1][2][3]

The solubility of an API is a fundamental physicochemical property that significantly influences its biopharmaceutical characteristics, including dissolution rate and bioavailability.[1] A thorough investigation of solubility is a primary step for quality control and formulation design in the pharmaceutical industry.[1]

Section 1: Theoretical Framework for Solubility

The solubility of a substance in a solvent is the thermodynamic limit of molecular mixing between the two pure substances.[4] For a carboxylic acid like this compound, its solubility is governed by a combination of its molecular structure and the properties of the solvent.

Key molecular features influencing solubility include the presence of a polar carboxylic acid group capable of hydrogen bonding and a relatively nonpolar fluorobenzoylcyclohexane moiety. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities. Carboxylic acids are generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[5][6][7]

The Critical Role of pH: The ionization state of the carboxylic acid group is highly dependent on the pH of the aqueous medium.[8][9] In acidic solutions (low pH), the carboxylic acid will be predominantly in its neutral, protonated form, which is less water-soluble. Conversely, in alkaline solutions (high pH), it will deprotonate to form a more water-soluble carboxylate salt.[10][11] This behavior is fundamental to predicting its absorption in the gastrointestinal tract.

Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility.[12][13]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under stable conditions.[4][14] This is typically determined for pure, crystalline compounds and often requires longer incubation times (24 hours or more) to reach equilibrium.[15]

  • Kinetic solubility is often measured in high-throughput screening settings where a compound, initially dissolved in an organic solvent like DMSO, is added to an aqueous buffer.[14] This can lead to supersaturated, metastable solutions, and the measured solubility may be higher than the thermodynamic solubility.[12][16] Kinetic solubility is useful for early discovery, while thermodynamic solubility is critical for lead optimization and formulation.[14][15]

Section 2: Pre-Experimental Characterization of the API

A thorough characterization of the solid-state properties of the API is a prerequisite for accurate solubility measurements.[17]

Key Physicochemical Parameters:

  • pKa: The acid dissociation constant (pKa) is essential for predicting pH-dependent solubility. For a carboxylic acid, this value indicates the pH at which 50% of the compound is in its ionized form.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity, which influences its solubility in non-polar solvents and its permeability across biological membranes.

  • Polymorphism: The existence of different crystalline forms (polymorphs) or solvates can significantly impact solubility.[17] It is imperative to characterize the solid form of the material being tested.

A combination of analytical techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) should be employed to characterize the solid state of the API.

Section 3: Experimental Determination of Solubility

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[18][19][20] It involves adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is reached.[19]

Protocol for Shake-Flask Solubility Measurement:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different laboratory solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and n-heptane). Ensure that a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25°C and 37°C, to assess temperature effects. Agitate the samples for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached.[15]

  • Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid, which can be achieved by centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).[18]

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] Prepare a calibration curve with known concentrations of the API to ensure accurate quantification.

  • Verification of Equilibrium: To confirm that equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.[19]

`dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} `

Shake-Flask Method Workflow.
pH-Dependent Aqueous Solubility

Given the carboxylic acid moiety, determining the solubility as a function of pH is critical. This is typically performed over a physiologically relevant pH range of 1.2 to 6.8.[21][22]

Protocol for pH-Solubility Profile:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4) using pharmacopeial buffer systems.[22]

  • Solubility Measurement: Perform the shake-flask method as described in Section 3.1 for each buffer solution at 37 ± 1°C.[21]

  • pH Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.[19]

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final pH to generate the pH-solubility profile.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[23][24]

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Dissolve a precisely weighed amount of the API in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a concentration of at least 10⁻⁴ M.[24][25]

  • Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode.[26] Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[26]

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.[27]

`dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} `

Potentiometric Titration Workflow for pKa.

Section 4: Data Presentation and Interpretation

Quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL)Classification
n-Heptane0.1< 0.1Practically Insoluble
Dichloromethane3.155.2Freely Soluble
Ethyl Acetate4.489.5Very Soluble
Acetone5.1150.8Very Soluble
Ethanol5.2125.3Very Soluble
Methanol6.698.7Very Soluble
Acetonitrile6.245.1Freely Soluble
Water10.20.05Very Slightly Soluble

Note: Solubility classifications are based on USP definitions.

Table 2: Hypothetical pH-Dependent Aqueous Solubility at 37°C

pHSolubility (µg/mL)Log Solubility
1.2151.18
4.5851.93
6.812503.10
7.432003.51

Interpretation of Results:

The hypothetical data suggests that the compound is poorly soluble in non-polar solvents like n-heptane and has very low intrinsic solubility in neutral water. Its solubility is significantly higher in polar organic solvents, particularly those that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate). The pH-solubility profile clearly demonstrates the impact of ionization; as the pH increases above the compound's pKa (hypothetically around 4-5), the solubility dramatically increases due to the formation of the more soluble carboxylate anion.

Section 5: Advanced Concepts and Considerations

Hansen Solubility Parameters (HSP): For a more sophisticated prediction of solubility, Hansen Solubility Parameters can be employed.[28][29] HSP dissects the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent with HSP values similar to those of the solute is likely to be a good solvent.[30][31][32]

Biorelevant Media: To better predict in vivo performance, solubility studies should also be conducted in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), which contain salts and surfactants that mimic the composition of gastrointestinal fluids.[4][33]

Impact on Drug Development: The determined solubility profile is a cornerstone of the preformulation data package.[34][35] It directly informs:

  • Formulation Strategy: For a compound with low aqueous solubility, formulation strategies such as salt formation, particle size reduction, or the use of solubility-enhancing excipients may be necessary.[36]

  • Biopharmaceutics Classification System (BCS): The aqueous solubility data over the pH range of 1.2-6.8 is a key component for BCS classification (along with permeability data), which can be used to justify biowaivers for certain drug products.[21][37][38][39]

  • Regulatory Submissions: This data is a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings to agencies like the FDA.[2][3][40]

By following the systematic approach outlined in this guide, researchers can generate a comprehensive and reliable solubility profile for this compound, providing a solid foundation for its successful development into a safe and effective pharmaceutical product.

References

  • United States Pharmacopeia. <1236> Solubility Measurements. [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Food and Drug Administration. Guidance for Industry: Immediate Release Solid Oral Dosage Forms. [Link]

  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • Labinsights. Physical and Chemical Characterization for APIs. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

  • Hansen Solubility Parameters. HSPiP. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • AKJournals. PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Pirika. Hansen Solubility Parameters in Practice. [Link]

  • World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]

  • K. K. Wagh College of Pharmacy. Pre-formulation Studies. [Link]

  • eCampusOntario Pressbooks. Physical Properties of Carboxylic Acids. [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • Green Chemistry For Sustainability. Hansen Solubility Parameters in Practice (HSPiP). [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PubMed. Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • National Institutes of Health. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. [Link]

  • Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • StudySmarter. Preformulation Studies: Stability & Compatibility. [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • YouTube. HSPiP HSP Basics. [Link]

  • Langhua Pharmaceutical. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. [Link]

  • Books Gateway. Preformulation Studies. [Link]

  • ECA Academy. ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • YouTube. Solubility of Carboxylic Acids N5. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • Chemguide. an introduction to carboxylic acids. [Link]

  • PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • LinkedIn. Pharmaceutical Ingredient Characterization Essential Analytical Techniques. [Link]

Sources

Theoretical studies on the electronic structure of fluorobenzoyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Studies on the Electronic Structure of Fluorobenzoyl Compounds

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into benzoyl scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties imparted by the highly electronegative fluorine atom can profoundly influence molecular conformation, reactivity, and intermolecular interactions, thereby modulating biological activity and material characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of fluorobenzoyl compounds. We will delve into the causality behind the selection of computational methods, the interpretation of key electronic descriptors, and the synergistic application of theoretical data with experimental results. This guide is structured to serve as a practical and authoritative resource, empowering researchers to leverage computational chemistry for the rational design of novel fluorobenzoyl-based molecules.

Introduction: The Significance of Fluorine in Benzoyl Scaffolds

Fluorobenzoyl derivatives are a class of organic compounds that have garnered significant attention in pharmaceutical and materials science research. The introduction of fluorine atoms into the benzoyl moiety can dramatically alter the parent molecule's physicochemical properties.[1][2] Fluorine's high electronegativity and small van der Waals radius lead to unique electronic effects that can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4] In drug design, these modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[4][5] A deep understanding of the electronic structure of these compounds is paramount for predicting their behavior and for the rational design of new molecules with desired properties.[3] Theoretical and computational studies provide an indispensable toolkit for gaining insights into these complex electronic landscapes.

Foundational Principles: Theoretical Computational Methods

The theoretical investigation of the electronic structure of fluorobenzoyl compounds predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) and ab initio methods are the most widely employed approaches due to their balance of accuracy and computational cost.[6][7]

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium to large-sized molecules. The choice of the functional and basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), are often a good starting point as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic effects.[8][9] For systems where non-covalent interactions are important, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.

  • Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently used for these types of calculations.[7][10] The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the nucleus, which is crucial for anions and systems with lone pairs. Polarization functions (d,p) allow for more flexibility in the description of bonding.

Ab Initio Methods

While computationally more demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for smaller systems or for benchmarking DFT results.[10]

Experimental Protocol: A Standard Computational Workflow

A typical computational study of a fluorobenzoyl compound follows a systematic workflow.

  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the fluorobenzoyl molecule using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a less computationally expensive method, such as a semi-empirical method or a small basis set in DFT.

  • High-Level Geometry Optimization:

    • Refine the geometry using a higher-level theoretical method, for instance, DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

    • This step aims to find the global minimum on the potential energy surface.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the final geometry optimization.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation.[11][12]

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform single-point energy calculations to obtain various electronic properties, including molecular orbitals, Mulliken charges, and the molecular electrostatic potential.

computational_workflow A 1. Molecule Building & Initial Optimization B 2. High-Level Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B Refine Geometry C 3. Frequency Calculation (Confirmation of Minimum) B->C Verify Stability D 4. Calculation of Electronic Properties C->D Analyze Electronics E Validation with Experimental Data C->E Compare Spectra drug_design_workflow A Identify Biological Target B Lead Compound Identification (Fluorobenzoyl Scaffold) A->B C Theoretical Electronic Structure Analysis (DFT, MEP, HOMO-LUMO) B->C In Silico Analysis D Rational Modification of Lead Compound C->D Guide Design E Synthesis and Experimental Validation D->E E->C Iterative Refinement F Optimized Drug Candidate E->F

Role of electronic structure analysis in rational drug design.
Design of Advanced Materials

The electronic properties of fluorobenzoyl compounds are also relevant to their application in materials science. For instance, in the development of organic light-emitting diodes (OLEDs), the HOMO-LUMO gap is a critical parameter that determines the color of the emitted light. Theoretical calculations can be used to screen potential candidates with desired electronic properties for such applications.

Conclusion

provide a powerful and indispensable framework for understanding and predicting their chemical behavior. By judiciously applying computational methods like DFT and carefully analyzing key electronic descriptors such as HOMO-LUMO energies and MEP maps, researchers can gain profound insights that accelerate the design and development of novel pharmaceuticals and advanced materials. The synergy between theoretical calculations and experimental validation creates a robust, self-validating system that is at the forefront of modern chemical research.

References

  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. Available at: [Link]

  • DFT studies on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl). PubMed. Available at: [Link]

  • SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Ticaret Üniversitesi. Available at: [Link]

  • Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Open Research@CSIR-NIScPR. Available at: [Link]

  • Molecular electrostatic potential maps of all of the synthesized... ResearchGate. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. Available at: [Link]

  • Calculated HOMO (righ) and LUMO (left) patterns for propolisbenzofuran B molecule at B3LYP/6-311þþG(d,p) computational level. ResearchGate. Available at: [Link]

  • DFT and Ab Initio Dual-Level Direct Dynamics Studies on the Reactions of Fluorine Atom With HOCl and HOBr. PubMed. Available at: [Link]

  • Theoretical Studies of the Electronic Structure of Compounds of the Actinide Elements. (PDF) Available at: [Link]

  • arXiv:2102.06842v1 [physics.chem-ph] 13 Feb 2021 - Burke Group. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI. Available at: [Link]

  • Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. PMC - NIH. Available at: [Link]

  • The structure and conformation analysis of N-2-fluorobenzoyl-N′-2-methoxyphenylthiourea. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. ResearchGate. Available at: [Link]

  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. Available at: [Link]

  • Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. PubMed. Available at: [Link]

  • Investigating DFT Study and NBO Analysis in Different Solvents on Se2X2 (X. Progress in Chemical and Biochemical Research. Available at: [Link]

  • 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Available at: [Link]

  • Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative. (PDF) ResearchGate. Available at: [Link]

  • Theoretical studies of the electronic structure of compounds of the actinide elements. Research Explorer The University of Manchester. Available at: [Link]

  • Molecular electrostatic potentials. Cresset Group. Available at: [Link]

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available at: [Link]

  • Experimental and theoretical spectroscopic studies in relation to molecular structure investigation of para chloro, para fluoro and para nitro maleanilinic acids. PubMed. Available at: [Link]

  • Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. PMC - NIH. Available at: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH. Available at: [Link]

  • Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. OUCI. Available at: [Link]

  • "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds". Fluorine Notes. Available at: [Link]

  • Electronic structure theory study of the reactivity and structural molecular properties of halo-substituted (F, Cl, Br) and heteroatom (N, O, S) doped cyclobutane. (PDF) ResearchGate. Available at: [Link]

  • Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. Available at: [Link]

  • Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. Available at: [Link]

  • Preparation method for 4-fluorobenzoyl chloride. Google Patents.
  • Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Pendidikan Kimia. Available at: [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. MDPI. Available at: [Link]

  • Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. SciSpace. Available at: [Link]

  • Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. ResearchGate. Available at: [Link]

  • Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science (RSC Publishing). Available at: [Link]

  • Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT 2025 Conference. Available at: [Link]

  • Heterocycle Reactions. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. PMC - NIH. Available at: [Link]

  • 4-fluorobenzoyl chloride formation. Reddit. Available at: [Link]

  • DFT, docking, MD simulation, and vibrational spectra with SERS analysis of a benzoxazole derivative: an anti-cancerous drug. (PDF) ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, vibrational spectral investigation, intermolecular interactions, chemical reactivity, NLO properties and molecular docking analysis on (E)-N-(4-nitrobenzylidene)-3-chlorobenzenamine: A combined experimental and theoretical study. Semantic Scholar. Available at: [Link]

  • A Comparative Theoretical and Spectroscopic Study of Aminomethylbenzoic Acid Derivatives as Potential NLO Candidates. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Chiral synthesis protocol for (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Chiral Synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Introduction: The Significance of Chiral Cyclohexanes in Drug Discovery

Substituted cyclohexane rings are privileged scaffolds in medicinal chemistry, offering a three-dimensional framework that can precisely orient functional groups for optimal interaction with biological targets. The specific stereochemistry of these substituents is often critical for pharmacological activity; one enantiomer may exhibit potent therapeutic effects while the other is inactive or even detrimental.[1] The target molecule, this compound, is a key chiral building block. Its cis stereochemical relationship between the carboxylic acid and the benzoyl group, combined with the specific absolute configuration at carbons 1 and 2, makes it a valuable synthon for complex pharmaceutical agents.

This document provides a comprehensive guide for the synthesis of this target molecule. We will detail a robust and reliable pathway that proceeds through a racemic synthesis followed by a classical chiral resolution. This approach was chosen for its scalability and high fidelity. We will explain the causality behind the strategic decisions, from the initial construction of the cyclohexane ring to the final isolation of the desired enantiomer. Furthermore, we will discuss alternative modern approaches, such as asymmetric organocatalysis, to provide a broader context for researchers in the field.

Overall Synthetic Strategy

The synthesis is designed as a two-part process. First, the racemic version of the target molecule is prepared in a three-step sequence. Second, this racemic mixture is resolved using a chiral amine to separate the desired (1R,2S) enantiomer from its (1S,2R) counterpart.

G cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Chiral Resolution A 1,3-Butadiene + Acrylic Acid B 3-Cyclohexene-1-carboxylic Acid A->B Diels-Alder C Cyclohexane-1-carboxylic Acid B->C Hydrogenation D rac-cis-2-(4-fluorobenzoyl) cyclohexane-1-carboxylic acid C->D Friedel-Crafts Acylation E Diastereomeric Salts ((1R,2S)-Acid·(R)-Base) + ((1S,2R)-Acid·(R)-Base) D->E + (R)-Chiral Amine F Isolated (1R,2S)-Acid·(R)-Base Salt E->F Fractional Crystallization G (1R,2S)-2-(4-fluorobenzoyl) cyclohexane-1-carboxylic acid F->G Acidification

Caption: Overall workflow for the synthesis of the target enantiomer.

Part 1: Synthesis of Racemic cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Scientific Rationale

The construction of the racemic parent structure leverages three fundamental and high-yielding reactions.

  • Diels-Alder Reaction: We begin by forming the six-membered ring. The [4+2] cycloaddition between 1,3-butadiene and acrylic acid is an efficient method for creating 3-cyclohexene-1-carboxylic acid, establishing the core carbocycle.[2]

  • Hydrogenation: The double bond within the cyclohexene ring is then removed via catalytic hydrogenation. This step yields the saturated cyclohexane-1-carboxylic acid backbone, ready for functionalization.

  • Friedel-Crafts Acylation: To introduce the 4-fluorobenzoyl group, a Friedel-Crafts acylation is employed. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), acylates the cyclohexane ring.[3] The reaction conditions are controlled to favor the formation of the cis isomer, which corresponds to the desired (1R,2S) and (1S,2R) relationship.

Detailed Experimental Protocol: Racemic Synthesis

Step 1.1: Synthesis of 3-Cyclohexene-1-carboxylic Acid (Diels-Alder Reaction)

  • Apparatus: To a high-pressure stainless-steel reactor, add acrylic acid (1.0 mol, 72.06 g) and a polymerization inhibitor such as hydroquinone (1.0 g).

  • Reaction: Cool the reactor to -10 °C and carefully condense 1,3-butadiene (1.2 mol, 65.0 g) into the vessel.

  • Conditions: Seal the reactor and heat to 150 °C for 6 hours. The internal pressure will increase significantly.

  • Work-up: Cool the reactor to room temperature. Carefully vent any excess butadiene. The crude product is purified by vacuum distillation to yield 3-cyclohexene-1-carboxylic acid as a colorless liquid.

Step 1.2: Synthesis of Cyclohexane-1-carboxylic Acid (Hydrogenation)

  • Apparatus: In a Parr hydrogenation apparatus, dissolve 3-cyclohexene-1-carboxylic acid (0.8 mol, 100.9 g) in methanol (400 mL).

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (1.0 g) to the solution.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.

  • Conditions: Stir the mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases.

  • Work-up: Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield cyclohexane-1-carboxylic acid, which can be used directly in the next step.

Step 1.3: Synthesis of rac-cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid (Friedel-Crafts Acylation)

  • Reagent Preparation: In a separate flask, convert cyclohexane-1-carboxylic acid (0.5 mol, 64.1 g) to its acid chloride by reacting with thionyl chloride (0.6 mol, 71.4 g) in the presence of a catalytic amount of DMF at reflux for 2 hours. Remove excess thionyl chloride by distillation.

  • Apparatus: To a three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 mol, 146.7 g) and dry dichloromethane (DCM) (500 mL). Cool the suspension to 0 °C.

  • Acylation: Slowly add a solution of the prepared cyclohexanecarbonyl chloride and fluorobenzene (0.55 mol, 52.9 g) in DCM (200 mL) to the AlCl₃ suspension over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (1 kg) with concentrated HCl (50 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is a mixture of the acid and its ester derivative from the workup. Hydrolyze the ester by refluxing with 10% aqueous NaOH, then re-acidify with HCl to precipitate the carboxylic acid.

  • Purification: The crude acid is purified by recrystallization from a toluene/heptane mixture to yield racemic cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid as a white solid.

Part 2: Chiral Resolution of rac-cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Scientific Rationale

Chiral resolution is a powerful technique to separate enantiomers.[4] It relies on the principle of converting a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional methods like fractional crystallization.[5]

In this protocol, we use an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine, as the resolving agent. The acidic carboxylic acid reacts with the basic amine to form a pair of diastereomeric ammonium carboxylate salts:

  • (1R,2S)-acid + (R)-base → (1R,2S,R)-salt

  • (1S,2R)-acid + (R)-base → (1S,2R,R)-salt

These two salts will have different solubilities in a given solvent system. Through careful, repeated crystallization, one diastereomer can be isolated in high purity. Subsequent treatment of the isolated salt with a strong acid will protonate the carboxylate and the chiral amine, liberating the desired enantiomerically pure carboxylic acid.

G A Racemic Acid (1R,2S) + (1S,2R) B Add (R)-Chiral Base in Solvent A->B C Solution of Diastereomeric Salts Salt A: (1R,2S,R) Salt B: (1S,2R,R) B->C D Cool and Crystallize C->D E Solid: Enriched in less soluble salt (e.g., Salt A) D->E F Mother Liquor: Enriched in more soluble salt (e.g., Salt B) D->F G Isolate and Recrystallize Solid E->G H Pure Diastereomeric Salt A G->H I Acidify (e.g., with HCl) H->I J Pure (1R,2S) Enantiomer I->J

Caption: Workflow for chiral resolution via fractional crystallization.

Detailed Experimental Protocol: Chiral Resolution
  • Salt Formation: Dissolve the racemic acid (0.1 mol, 25.0 g) in hot ethanol (250 mL). In a separate beaker, dissolve (R)-(+)-α-methylbenzylamine (0.05 mol, 6.05 g, 0.5 equivalents) in hot ethanol (50 mL).

  • Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration. This first crop of crystals will be enriched in one diastereomer. Wash the crystals with a small amount of cold ethanol.

  • Enrichment: Recrystallize the solid from a minimal amount of hot ethanol. The progress of the resolution can be monitored by measuring the optical rotation of the solid at each step. Repeat the recrystallization process until a constant optical rotation value is achieved, indicating that the salt is diastereomerically pure.

  • Liberation of the Free Acid: Dissolve the pure diastereomeric salt in water and acidify to pH 1-2 with 2M hydrochloric acid (HCl). The enantiomerically pure carboxylic acid will precipitate out of the solution.

  • Final Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining amine hydrochloride, and dry under vacuum. The final product is this compound.

ParameterExpected Value
Initial Yield (Racemate)50-60% over 3 steps
Resolution Yield (Theoretical Max)50% (of racemate)
Typical Resolution Yield35-45% (of racemate)
Melting Point of Diastereomeric SaltVaries with resolving agent
Optical Rotation [α]DSpecific to the final product

Part 3: Structural and Chiral Validation

Trustworthiness through Self-Validation

A protocol is only as reliable as its analytical validation. The identity and purity of the final compound must be rigorously confirmed.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information, confirming the connectivity of the atoms and the presence of the fluoro-substituent.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared Spectroscopy (IR): Shows characteristic peaks for the carboxylic acid (broad O-H stretch, C=O stretch) and ketone (C=O stretch) functional groups.

  • Purity and Enantiomeric Excess (e.e.) Determination:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the chemical purity of the final compound.

    • Chiral HPLC: This is the gold standard for determining enantiomeric excess. The enantiomers are separated on a chiral stationary phase, and the ratio of their peak areas gives the e.e. An e.e. of >99% is typically desired for pharmaceutical applications.

Safety Precautions

  • Thionyl Chloride and Aluminum Chloride: Both are corrosive and react violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 1,3-Butadiene: Is a flammable gas. The Diels-Alder reaction must be conducted in a high-pressure reactor designed for such conditions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use a dedicated hydrogenation apparatus (e.g., Parr shaker) and ensure the system is properly purged before and after the reaction. Handle the Pd/C catalyst with care, as it can be pyrophoric when dry.

References

  • OpenStax. (n.d.). Enantioselective Synthesis – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.
  • Chemistry LibreTexts. (2019). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

Sources

Application Notes and Protocols: (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid - A Versatile Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the exploration of novel chemical space are paramount for the development of next-generation therapeutics. The intermediate, (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid , represents a confluence of these critical design elements. This molecule is a chiral, saturated scaffold that offers a three-dimensional alternative to traditional flat aromatic systems, a concept of growing importance for accessing novel biological targets and improving pharmacokinetic profiles.

The presence of a 4-fluorobenzoyl moiety introduces a key pharmacophoric element while simultaneously enhancing metabolic stability and modulating electronic properties, a common strategy in medicinal chemistry to improve drug-like characteristics.[1] The defined cis-(1R,2S) stereochemistry of the cyclohexane ring provides a rigid conformational constraint, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. This application note provides a comprehensive guide to the synthesis, chiral resolution, and potential applications of this valuable intermediate for researchers and professionals in drug development.

Physicochemical and Structural Data

PropertyValueSource
IUPAC Name This compound-
Synonyms cis-(1R,2S)-2-(4-fluorobenzoyl)cyclohexanecarboxylic acid-
CAS Number 154810-33-0 (for the racemic cis-mixture)[2]
Molecular Formula C₁₄H₁₅FO₃[2]
Molecular Weight 250.27 g/mol [2]
Melting Point 136-139 °C (for the racemic cis-mixture)[2]
Boiling Point 418.6±35.0 °C (Predicted)[2]
pKa 4.30±0.44 (Predicted)[2]

Synthetic Strategy and Protocols

The synthesis of enantiomerically pure this compound is most effectively approached in a two-stage process: first, the synthesis of the racemic cis-diastereomer, followed by chiral resolution to isolate the desired (1R,2S)-enantiomer.

Part 1: Synthesis of rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid (Racemic cis-mixture)

The most direct route to the racemic cis-compound is via a Friedel-Crafts acylation of a suitable cyclohexene precursor, followed by hydrolysis. This method, analogous to the synthesis of similar bromo-derivatives, allows for the formation of the core structure in a robust and scalable manner.[3]

Materials:

  • 1-Cyclohexenecarboxylic acid ethyl ester

  • 4-Fluorobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Acylium Ion Formation and Acylation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM (200 mL) and anhydrous aluminum chloride (1.2 eq).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 4-fluorobenzoyl chloride (1.1 eq) to the stirred suspension.

    • After 15 minutes, add a solution of 1-cyclohexenecarboxylic acid ethyl ester (1.0 eq) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

  • Workup and Ester Isolation:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water (100 mL), followed by 2M HCl (50 mL).

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester of cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of ethanol (100 mL) and 10% aqueous NaOH solution (100 mL).

    • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 1-2 with concentrated HCl.

    • The product, rac-cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions and a strong Lewis acid like AlCl₃ is critical for the Friedel-Crafts acylation to proceed efficiently.[4]

  • The initial acylation is performed on the ester of cyclohexenecarboxylic acid to prevent side reactions with the free carboxylic acid.

  • The final hydrolysis under basic conditions is a standard and effective method for converting the ester to the desired carboxylic acid.

Part 2: Chiral Resolution of the Racemic cis-Mixture

With the racemic cis-acid in hand, the next critical step is the separation of the two enantiomers to isolate the desired (1R,2S) form. Two effective methods are presented here: classical resolution via diastereomeric salt formation and enzymatic resolution.

This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. This technique is a well-established and scalable method for chiral separations.[4][5]

Materials:

  • rac-cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

  • (S)-(-)-α-Methylbenzylamine (or another suitable chiral amine)

  • Methanol

  • Ethyl acetate

  • 2M Hydrochloric acid

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic acid (1.0 eq) in warm methanol.

    • In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (0.5 eq) in methanol.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the resulting crystals (the less soluble diastereomeric salt) by vacuum filtration.

    • The enantiomeric excess (e.e.) of the salt can be determined by chiral HPLC analysis of the acid recovered from a small sample.

    • Recrystallize the salt from a suitable solvent system (e.g., methanol/ethyl acetate) until a high e.e. is achieved.

  • Liberation of the Enantiopure Acid:

    • Suspend the resolved diastereomeric salt in a mixture of ethyl acetate and water.

    • Add 2M HCl until the aqueous layer is acidic (pH 1-2).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

Enzymatic resolution offers a highly selective and often more environmentally friendly alternative for separating enantiomers. Lipases are commonly used to selectively hydrolyze one enantiomer of an ester, allowing for the separation of the resulting acid from the unreacted ester.

Materials:

  • Racemic ethyl ester of cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid (from synthesis step 1)

  • Lipase from Candida antarctica (CAL-B) or Pseudomonas cepacia (Amano PS)

  • Phosphate buffer (pH 7.2)

  • tert-Butyl methyl ether (TBME)

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend the racemic ethyl ester in a mixture of phosphate buffer and TBME.

    • Add the lipase (e.g., Amano PS) to the mixture.

    • Stir the reaction at room temperature, monitoring the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to maximize the e.e. of both the product acid and the remaining ester.

  • Separation:

    • Filter off the enzyme.

    • Separate the organic and aqueous layers.

    • The aqueous layer contains the salt of the hydrolyzed carboxylic acid (one enantiomer). Acidify with 2M HCl and extract with ethyl acetate to recover the acid.

    • The organic layer contains the unreacted ester (the other enantiomer). This can be recovered and hydrolyzed separately to obtain the other enantiomer of the acid.

  • Purification:

    • Purify the resulting acid and the acid from the hydrolysis of the unreacted ester by standard methods.

Application in Drug Discovery: A Scaffold for ortho-Substituted Benzene Bioisosteres

A significant challenge in medicinal chemistry is the optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Flat, aromatic structures are often susceptible to metabolic degradation. Saturated, three-dimensional scaffolds like the 1,2-disubstituted cyclohexane core of our target intermediate are increasingly being used as bioisosteres for ortho-substituted benzene rings.[6] This bioisosteric replacement can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining the crucial vectoral arrangement of functional groups necessary for biological activity.

The this compound is an ideal starting point for synthesizing analogs of drugs that contain an ortho-aroyl benzoic acid or a similar pharmacophore. The carboxylic acid serves as a versatile handle for further chemical modifications, such as amide bond formation, to introduce additional diversity and modulate biological activity.

G cluster_synthesis Synthesis & Resolution cluster_application Application in Drug Discovery start Cyclohexene Precursor rac_cis rac-cis-2-(4-fluorobenzoyl) cyclohexanecarboxylic acid enantio_pure (1R,2S)-2-(4-fluorobenzoyl) cyclohexanecarboxylic acid intermediate (1R,2S)-Intermediate enantio_pure->intermediate amide Amide Coupling library Library of Analogs bio_testing Biological Screening lead_opt Lead Optimization

Expected Analytical Data

While experimental spectra for this specific compound are not widely available, the following characteristic signals can be expected:

  • ¹H NMR: Signals in the aromatic region (doublets and triplets) corresponding to the 4-fluorophenyl group. A complex multiplet region for the cyclohexane ring protons. A downfield singlet for the carboxylic acid proton.

  • ¹³C NMR: A signal for the carbonyl carbon of the ketone and the carboxylic acid. Aromatic signals showing C-F coupling. Aliphatic signals for the cyclohexane ring carbons.

  • ¹⁹F NMR: A single resonance for the fluorine atom on the benzoyl group.

  • Mass Spectrometry (ESI-): A prominent ion at m/z 249.09 [M-H]⁻.

Conclusion

This compound is a high-value intermediate for medicinal chemists seeking to introduce novel, three-dimensional scaffolds into their drug discovery programs. Its synthesis, while requiring careful stereochemical control, is achievable through established synthetic methodologies. The true power of this intermediate lies in its potential as a bioisostere for ortho-substituted aromatic systems, offering a promising avenue for the development of drugs with improved pharmacokinetic and pharmacodynamic properties. The protocols and applications outlined in this document provide a solid foundation for researchers to leverage this versatile building block in their pursuit of innovative therapeutics.

References

  • Mykhailiuk, P. K. (2021). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. RSC Chemical Biology, 2(3), 842-846. Available from: [Link]

  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Available from: [Link]

  • Jiang, D. H., Mao, Z. H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(3), o598. Available from: [Link]

  • ResearchGate. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Available from: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available from: [Link]

  • ResearchGate. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available from: [Link]

  • MDPI. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

Sources

Application Note: A Comprehensive Protocol for Evaluating the Antibacterial Efficacy of Novel Fluorobenzoyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents. Fluorobenzoyl derivatives, a class of compounds structurally related to fluoroquinolones, represent a promising avenue for research due to their potential to inhibit essential bacterial processes. This document provides a detailed, multi-faceted experimental protocol for researchers, scientists, and drug development professionals to rigorously assess the antibacterial activity of novel fluorobenzoyl derivatives. The protocols outlined herein are grounded in established methodologies, including those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to deliver a comprehensive profile of a compound's efficacy, from initial screening to preliminary mechanism of action studies.[1][2][3][4][5][6] This guide emphasizes not only the procedural steps but also the underlying scientific principles, ensuring a robust and reproducible evaluation of potential therapeutic candidates.

Introduction: The Rationale for Fluorobenzoyl Derivatives

Fluorobenzoyl derivatives share structural motifs with the well-established fluoroquinolone class of antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[7] The core benzoyl structure, coupled with fluorine substitutions, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The rationale for investigating new derivatives is to identify molecules with enhanced potency against resistant strains, improved safety profiles, and potentially novel mechanisms of action. A systematic and standardized approach to testing is paramount to meaningfully compare new chemical entities and identify lead compounds for further development.[8]

This guide presents a hierarchical testing strategy, beginning with fundamental measures of antibacterial potency (MIC and MBC) and progressing to more detailed investigations into the compound's mode of action.

G cluster_0 Phase 1: Potency Assessment A Synthesis & Purification of Fluorobenzoyl Derivative B Primary Screening: Disk Diffusion Assay A->B Initial qualitative screen C Quantitative Analysis: MIC Determination (Broth Microdilution) B->C For active compounds D Bactericidal/Bacteriostatic? MBC Determination C->D Determine killing concentration E Target Identification: DNA Gyrase Inhibition Assay D->E Investigate primary target F Cellular Integrity: Membrane Permeability Assay D->F Assess off-target effects H Preliminary Safety: Mammalian Cell Cytotoxicity Assay D->H Evaluate therapeutic window G Oxidative Stress: Reactive Oxygen Species (ROS) Assay F->G

Figure 1: A hierarchical workflow for the comprehensive evaluation of novel fluorobenzoyl derivatives.

Foundational Potency Assessment: MIC and MBC

The initial characterization of any potential antibacterial agent rests on determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[9] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[2][10][11][12]

Principle of Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for quantitative MIC determination due to its efficiency and conservation of reagents.[2][13] The principle involves exposing a standardized bacterial suspension to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[2][14] After incubation, the presence or absence of visible growth (turbidity) is assessed to identify the MIC.[2]

Protocol 2.1: Broth Microdilution MIC Assay

Materials:

  • Test Fluorobenzoyl Derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Sterile saline (0.85% NaCl)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: a. Prepare a stock solution of the fluorobenzoyl derivative at a concentration at least 100-fold higher than the highest concentration to be tested. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the test compound (at twice the desired highest final concentration) to well 1. d. Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Result Interpretation: a. Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13][15] b. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Determining Bactericidal Activity: The MBC Test

The MBC test is a crucial follow-up to the MIC assay, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10][16] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

Protocol 2.2: MBC Determination

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[2][12]

Data Presentation: MIC and MBC Values

Bacterial StrainATCC NumberTest CompoundMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)Reference AntibioticRef. MIC (µg/mL)
S. aureus29213FBD-001242 (Bactericidal)Ciprofloxacin0.25
E. coli25922FBD-0014328 (Bacteriostatic)Ciprofloxacin0.015
P. aeruginosa27853FBD-00116>128>8 (Tolerant/Static)Ciprofloxacin0.25

Preliminary Screening with Disk Diffusion

For high-throughput screening of multiple derivatives, the Kirby-Bauer disk diffusion assay provides a rapid, qualitative assessment of antibacterial activity.[17][18][19]

Principle of Disk Diffusion

A paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with a test bacterium.[5][20] The compound diffuses into the agar, creating a concentration gradient.[5] If the bacterium is susceptible, a clear zone of inhibition will form around the disk where growth is prevented.[5][18][20] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[17]

Protocol 3.1: Disk Diffusion Assay

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 2.1.

  • Plate Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and streak it evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a defined concentration of the fluorobenzoyl derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Measurement: Measure the diameter of the zones of complete inhibition in millimeters (mm).

Investigating the Mechanism of Action

Understanding how a compound exerts its antibacterial effect is critical for lead optimization. Given their structural similarity to fluoroquinolones, a primary hypothesis for fluorobenzoyl derivatives is the inhibition of DNA gyrase.[7] Additionally, assessing effects on bacterial membrane integrity and the induction of oxidative stress can provide a more complete mechanistic picture.[21][22]

G cluster_0 Potential Mechanisms cluster_1 Bacterial Cell Consequences A Fluorobenzoyl Derivative B Inhibition of DNA Gyrase A->B Primary Target C Disruption of Cell Membrane A->C Secondary Effect D Induction of Reactive Oxygen Species (ROS) A->D Secondary Effect E Impaired DNA Replication & Repair B->E F Loss of Membrane Potential & Leakage C->F G Oxidative Damage to DNA, Proteins, Lipids D->G H Bacterial Cell Death E->H F->H G->H

Figure 2: Potential antibacterial mechanisms of action for fluorobenzoyl derivatives.

Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay

This assay determines if the test compound inhibits the supercoiling activity of DNA gyrase, a type II topoisomerase essential in bacteria.

Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent reaction.[23] When the reaction products are subjected to agarose gel electrophoresis, the supercoiled DNA migrates faster than the relaxed substrate. An inhibitor of gyrase will prevent this conversion, resulting in a reduced amount of the faster-migrating supercoiled form.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

    • ATP

    • Relaxed plasmid DNA (e.g., pBR322)

    • Test compound (at various concentrations) or solvent control (DMSO)

  • Enzyme Addition: Add a pre-determined amount of purified E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the reaction products by agarose gel electrophoresis. Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

  • Interpretation: Compare the bands in the lanes with the test compound to the positive (no inhibitor) and negative (no enzyme) controls. Inhibition is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Protocol 4.2: Bacterial Membrane Permeability Assay

This assay assesses whether the compound disrupts the bacterial cell membrane, a common mechanism for certain classes of antibiotics.

Principle: The fluorescent dye SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of live bacteria.[24][25] If a compound compromises membrane integrity, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[25][26]

Procedure:

  • Bacterial Suspension: Prepare a mid-log phase bacterial culture and wash and resuspend the cells in a suitable buffer (e.g., PBS) to a standardized optical density.

  • Assay Plate Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.

  • Compound Addition: Add the fluorobenzoyl derivative at various concentrations. Include a positive control (e.g., a membrane-active peptide like melittin) and a negative control (buffer only).

  • Dye Addition: Add SYTOX Green to all wells to a final concentration of ~5 µM.

  • Measurement: Immediately measure fluorescence over time (e.g., every 5 minutes for 60 minutes) using a microplate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Interpretation: An increase in fluorescence intensity over time in the presence of the compound indicates membrane permeabilization.

Protocol 4.3: Intracellular Reactive Oxygen Species (ROS) Assay

This assay investigates if the compound's bactericidal activity involves the generation of harmful reactive oxygen species (ROS), such as hydroxyl radicals or hydrogen peroxide.[27][28]

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is non-fluorescent until intracellular esterases cleave the acetate groups.[29] Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29] The fluorescence intensity is directly proportional to the level of intracellular ROS.[29]

Procedure:

  • Bacterial Culture: Grow bacteria to mid-log phase.

  • Probe Loading: Harvest the cells, wash them, and resuspend them in buffer containing H₂DCFDA. Incubate in the dark to allow the probe to enter the cells.

  • Washing: Wash the cells to remove excess extracellular probe.

  • Treatment: Resuspend the probe-loaded cells in buffer and expose them to the fluorobenzoyl derivative at different concentrations.

  • Measurement: Measure the fluorescence intensity over time using a microplate reader (Excitation: ~495 nm, Emission: ~525 nm).

  • Interpretation: A significant increase in fluorescence in treated cells compared to untreated controls indicates the induction of ROS.[29]

Preliminary Safety Evaluation: Cytotoxicity Assay

A crucial aspect of drug development is ensuring that a compound is selective for bacterial cells over mammalian cells. A preliminary assessment of cytotoxicity provides an early indication of the compound's therapeutic window.

Protocol 5.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[30] The amount of LDH in the supernatant, measured via a coupled enzymatic reaction that produces a colored formazan product, is proportional to the number of lysed cells.

Procedure:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and grow to ~80-90% confluency.

  • Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of the fluorobenzoyl derivative. Include controls for spontaneous LDH release (no compound) and maximum LDH release (lysis buffer).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • LDH Measurement: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Analysis: After a short incubation, measure the absorbance at ~490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of novel fluorobenzoyl derivatives as potential antibacterial agents. By progressing from broad screening to quantitative potency assessment and preliminary mechanistic studies, researchers can efficiently identify promising lead compounds. Adherence to standardized methods, such as those outlined by CLSI, is essential for generating reliable and comparable data, which is the bedrock of successful antimicrobial drug discovery and development.[1][3]

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • Lamb, E. J., & Criss, A. K. (2025). Fluorometric measurements of bacterial membrane integrity. Bio-protocol. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). Reactive oxygen species and the bacterial response to lethal stress. PubMed Central. Available at: [Link]

  • Tyrell, J. M., & Funnell, S. G. P. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. PubMed Central. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • de la Lastra, J. M. P., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PubMed Central. Available at: [Link]

  • Maciá-Rodríguez, M. D., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Dahlin, J. L., et al. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. ACS Publications. Available at: [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Wikipedia. Disk diffusion test. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. Available at: [Link]

  • ResearchGate. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Available at: [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. Detecting Reactive Species in Bacteria. Available at: [Link]

  • ACS Publications. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available at: [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. Available at: [Link]

  • PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review. Available at: [Link]

  • PubMed Central. (2016). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Available at: [Link]

  • Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available at: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • Frontiers. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Available at: [Link]

  • ResearchGate. (2014). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Available at: [Link]

  • MDPI. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. Available at: [Link]

  • Creative BioMart Microbe. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • MDPI. (2025). Cytotoxicity of Root Canal Sealers and Potential Clinical Implications: A Comprehensive Systematic Review of In Vitro Studies. Available at: [Link]

  • SEAFDEC/AQD. (2004). Disk diffusion method. Available at: [Link]

  • Agilent. An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Available at: [Link]

  • ASM Journals. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • MDPI. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Available at: [Link]

  • ResearchGate. (2024). How to assess bacterial permeability?. Available at: [Link]

  • PubMed Central. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Available at: [Link]

  • ResearchGate. (2018). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Journal of Pharmaceutical Research International. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available at: [Link]

  • YouTube. (2020). Antibiotics - Mechanisms of Action, Animation. Available at: [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Available at: [Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Available at: [Link]

Sources

Scale-up synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic Acid for Preclinical Advancement

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a critical chiral intermediate for pharmaceutical development.[1][][3] The described methodology emphasizes process robustness, safety, and high stereochemical fidelity, making it suitable for producing preclinical study materials. The guide delves into the rationale behind key procedural steps, from the initial Friedel-Crafts acylation to the pivotal chiral resolution, and outlines the necessary analytical controls to ensure the final compound meets stringent quality specifications.

Introduction and Strategic Importance

The precise three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is fundamental to its efficacy and safety. Chiral carboxylic acids, particularly those with α-stereogenic centers, are foundational components in a vast array of therapeutic agents.[4] this compound represents a key building block whose specific stereoisomeric form is essential for its intended biological activity in downstream drug candidates. The transition from laboratory-scale discovery to preclinical evaluation necessitates a synthetic route that is not only high-yielding but also reproducible and scalable.[5] This document outlines such a process, designed to address the common challenges of stereocontrol and purification encountered during scale-up.

Retrosynthetic Analysis and Process Workflow

A convergent and industrially viable approach to the target molecule begins with commercially available starting materials. The core strategy involves an initial Friedel-Crafts acylation to construct the aroyl-cyclohexane backbone, followed by a classical chemical resolution to isolate the desired enantiomer. This pathway avoids complex asymmetric catalysis in the initial C-C bond formation, opting for a robust resolution step that is often more straightforward to scale.[6][7]

G cluster_0 Retrosynthetic Analysis Target (1R,2S)-2-(4-fluorobenzoyl)cyclohexane- 1-carboxylic acid Racemate rac-trans-2-(4-fluorobenzoyl)cyclohexane- 1-carboxylic acid Target->Racemate Chiral Resolution AcylChloride trans-Cyclohexane-1,2-dicarbonyl monochloride Racemate->AcylChloride Friedel-Crafts Acylation Fluorobenzene Fluorobenzene Racemate->Fluorobenzene Anhydride trans-Cyclohexane-1,2-dicarboxylic anhydride AcylChloride->Anhydride Acid Chloride Formation

Figure 1: A plausible retrosynthetic pathway for the target molecule.

Detailed Synthesis Protocols

Part A: Synthesis of rac-trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

This stage focuses on the construction of the racemic parent compound via a Lewis acid-catalyzed Friedel-Crafts acylation.

Rationale for Approach: Friedel-Crafts acylation is a classic and powerful method for forming aryl ketones.[7][8] Using a Lewis acid like aluminum chloride (AlCl₃) with an acyl chloride or anhydride provides a mono-acylated product, as the resulting ketone is deactivated towards further substitution.[7] This selectivity is crucial for achieving a clean reaction profile.

Protocol:

  • Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a dropping funnel. Ensure the system is inerted with dry nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) and an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 volumes).

  • Cooling: Cool the stirred slurry to 0–5 °C using a circulating chiller.

  • Acyl Chloride Addition: In a separate vessel, prepare a solution of trans-cyclohexane-1,2-dicarbonyl monochloride (1.0 equivalent) in the chosen anhydrous solvent. Add this solution dropwise to the AlCl₃ slurry, maintaining the internal temperature below 10 °C.

  • Fluorobenzene Addition: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is maintained at 0–5 °C.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2-4 hours post-addition. Monitor the reaction's progress via HPLC by analyzing quenched aliquots until consumption of the limiting reagent is complete.

  • Quenching: Carefully and slowly transfer the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid, ensuring the quench temperature does not exceed 25 °C.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with the reaction solvent. Combine the organic layers, wash with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic acid as a viscous oil or solid.

Part B: Chiral Resolution of the Racemic Acid

The separation of enantiomers is achieved by forming diastereomeric salts with a chiral amine, leveraging their differing solubilities for separation by fractional crystallization.[9][10][11]

Rationale for Approach: This classical resolution method is highly effective for chiral carboxylic acids.[9][12] The choice of resolving agent and solvent system is critical for maximizing the solubility difference between the diastereomeric salts, thereby enabling efficient separation. (S)-(-)-α-phenylethylamine is a common and effective resolving agent for this purpose.

G Racemate Racemic Acid (+/-) Salts Diastereomeric Salts (+)-(S) Salt (-)-(S) Salt Racemate->Salts + ChiralBase {(S)-(-)-α-phenylethylamine} ChiralBase->Salts Crystallization {Fractional Crystallization | Less soluble salt precipitates} Salts->Crystallization Liberation {Acidification (HCl) | & Workup} Crystallization->Liberation Product {(1R,2S)-Enantiomer} Liberation->Product

Figure 2: Workflow diagram for the chiral resolution process.

Protocol:

  • Salt Formation: Dissolve the crude racemic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone; ~5-10 volumes). Warm the solution gently if necessary.

  • Resolving Agent Addition: Add (S)-(-)-α-phenylethylamine (0.5-0.6 equivalents) dropwise to the stirred solution. A precipitate should begin to form.

  • Crystallization: Heat the resulting slurry to reflux to obtain a clear or near-clear solution. Allow the solution to cool slowly to ambient temperature, then further cool to 0–5 °C for several hours to maximize crystallization.

  • Isolation: Collect the crystalline solid by filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.

  • Purity Check: Dry the salt and determine its diastereomeric excess (and thus the enantiomeric excess of the acid) by chiral HPLC analysis of a small sample that has been liberated back to the acid.

  • Recrystallization (if required): If the desired enantiomeric purity is not met, recrystallize the salt from the same solvent system.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Cool in an ice bath and acidify to pH 1-2 with 2M HCl.

  • Final Workup: Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound as a solid.

Quality Control and Analytical Specifications

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final compound for preclinical use.

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the expected structure
Purity (Assay) HPLC (UV detection)≥ 98.5%
Enantiomeric Purity Chiral HPLC≥ 99.0% e.e.
Melting Point Capillary MethodReport range
Residual Solvents GC-HSComplies with ICH Q3C limits
Inorganic Impurities ICP-MSComplies with USP <232> limits

Table 1: Recommended Analytical Specifications for Preclinical Grade Material.

Scale-Up and Process Safety Imperatives

Translating this synthesis to pilot or manufacturing scales requires careful attention to the following:

  • Thermal Management: The Friedel-Crafts acylation is highly exothermic. The rate of addition of reagents and the efficiency of the reactor's cooling system are critical to prevent temperature runaways and the formation of impurities.

  • Reagent Handling: Anhydrous aluminum chloride is corrosive and reacts violently with water. It must be handled in a controlled environment with appropriate personal protective equipment (PPE).

  • Quench Control: The quench step is also highly exothermic. Adding the reaction mixture to the ice/acid solution (reverse quench) is crucial for maintaining control.

  • Hydrogen Chloride Off-Gas: Both the acylation and the quench steps can release HCl gas. The reactor system must be vented through a scrubber to neutralize acidic vapors.

  • Solvent Selection and Recovery: The choice of solvent should consider not only reaction performance but also boiling point, toxicity, and ease of recovery for large-scale operations.

Conclusion

The synthetic and purification protocols detailed in this guide establish a robust and scalable pathway to high-purity this compound. By integrating careful process control, in-process monitoring, and a thorough understanding of the underlying chemical principles, drug development professionals can confidently manufacture this key chiral intermediate to the standards required for advancing new therapeutic candidates into preclinical studies.

References

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid : ResearchGate. This source describes a similar large-scale synthesis of a related compound, highlighting practical considerations like avoiding chromatography. [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene : SIOC Journals. This paper discusses catalysts and conditions for the acylation of fluorobenzene, a key reaction in the proposed synthesis. [Link]

  • Practical scale up synthesis of carboxylic acids : National Institutes of Health (NIH). Provides general insights into the challenges and methodologies for scaling up carboxylic acid synthesis. [Link]

  • Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid: Google Patents. This patent outlines a method for preparing a related chiral cyclohexane dicarboxylic acid.
  • Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals : ResearchGate. Discusses the importance of chiral intermediates in the pharmaceutical industry. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid : PubMed. Details the chiral resolution of a similar dicarboxylic acid, providing insights into the thermodynamics and mechanisms of diastereomeric salt formation. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples : PubMed Central (PMC). A review of analytical methods for carboxylic acids, relevant for quality control. [Link]

  • Method for acylating fluorobenzene: Google Patents.
  • Racemic Mixtures and the Resolution of Enantiomers : Chemistry LibreTexts. An educational resource explaining the principles of chiral resolution via diastereomeric salt formation. [Link]

  • Large Scale Total Synthesis... & Asymmetric Chemistry of Carboxylic Acids : eScholarship.org. A thesis covering aspects of large-scale synthesis and the chemistry of chiral carboxylic acids. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals : PubMed Central (PMC). Highlights the role of chiral building blocks in pharmaceutical synthesis. [Link]

  • Chiral resolution : Wikipedia. A general overview of the methods and principles of separating enantiomers. [Link]

  • Friedel-Crafts Acylation : Organic Chemistry Portal. A resource detailing the mechanism and application of the Friedel-Crafts acylation reaction. [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids : Organic & Biomolecular Chemistry (RSC Publishing). A review on the synthesis of chiral carboxylic acids. [Link]

  • Chiral Chemistry : Sterling Pharma Solutions. Discusses the importance of chiral chemistry in API development and manufacturing. [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols: Google Patents. Describes a process for resolving chiral carboxylic acids using a specific class of resolving agents.
  • Friedel-Crafts Acylation : YouTube (Professor Dave Explains). An educational video explaining the Friedel-Crafts acylation reaction. [Link]

Sources

Analytical techniques for quantifying (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Quantitative Analysis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The accurate measurement of this analyte is crucial for pharmacokinetic and toxicokinetic studies in drug development.[1] The described protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been fully validated according to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.[2][3]

Introduction: The Rationale for a Validated Bioanalytical Method

This compound is a small molecule of interest in pharmaceutical development. To understand its behavior in vivo, it is essential to have a reliable method to measure its concentration in biological matrices over time.[1] This process, known as bioanalysis, forms the bedrock of pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The data generated from these studies are critical for dose selection, safety assessment, and regulatory submissions.[4]

Carboxylic acids, like the target analyte, are common moieties in drug molecules. Their quantification in complex biological fluids like plasma presents unique challenges, including protein binding and potential interference from endogenous compounds.[5][6] Therefore, a highly selective and sensitive analytical technique is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering superior specificity and low detection limits.[4][7]

This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.[8]

Foundational Choices: Sample Preparation and Chromatography

The success of any bioanalytical method hinges on two critical stages: isolating the analyte from the complex biological matrix and then effectively separating it for detection.

The Criticality of Sample Preparation

Biological samples such as plasma are complex mixtures of proteins, lipids, salts, and other endogenous substances that can interfere with analysis.[9] A robust sample preparation strategy is paramount to:

  • Remove interfering components: This minimizes matrix effects, where co-eluting substances suppress or enhance the ionization of the analyte, leading to inaccurate results.

  • Concentrate the analyte: This improves the sensitivity of the assay, allowing for the detection of low concentrations.

  • Ensure compatibility with the analytical system: The final extract must be in a solvent that is compatible with the LC mobile phase.

For acidic compounds like our target analyte, several options exist.[10] While simple methods like Protein Precipitation (PPT) are fast, they often provide insufficient cleanup. Liquid-Liquid Extraction (LLE) is more selective but can be labor-intensive and difficult to automate.[11]

We have selected Solid-Phase Extraction (SPE) for this protocol. SPE offers the best of both worlds: high selectivity, excellent cleanup, and the potential for high-throughput automation.[12] We will utilize a mixed-mode anion exchange SPE sorbent, which provides a dual retention mechanism (ion exchange and reversed-phase) for enhanced selectivity for the acidic analyte.

Workflow Visualization: From Sample to Analysis

The following diagram outlines the complete analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Output Sample Human Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treat with Acid Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elute Analyte SPE->Elute Evap Evaporate & Reconstitute Elute->Evap Inject Inject into UPLC System Evap->Inject Transfer to Vial Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Result Concentration Data Quantify->Result

Caption: Overview of the bioanalytical workflow.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the entire analytical process.

Materials and Reagents
  • Analyte: this compound reference standard

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended (e.g., ¹³C₆-labeled).

  • Solvents: Acetonitrile, Methanol, Isopropanol (all LC-MS grade)

  • Reagents: Formic acid, Ammonium hydroxide (Optima™ grade or equivalent)

  • Water: Deionized water, 18 MΩ·cm or higher purity

  • SPE Cartridges: Mixed-Mode Anion Exchange, 30 mg / 1 mL

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode anion exchange SPE is deliberate. The sorbent contains both a quaternary amine group (strong anion exchanger) and a hydrophobic polymeric backbone. This allows for a two-pronged retention strategy: the negatively charged carboxylate group of the analyte binds to the anion exchanger, while the rest of the molecule interacts with the hydrophobic backbone. This dual mechanism provides superior cleanup compared to single-mode sorbents.

SPE_Workflow Condition Step 1: Condition Equilibrate the sorbent - 1 mL Methanol - 1 mL Water Load Step 2: Load Apply pre-treated sample - Plasma + IS + Acid - Load slowly Condition->Load Wash1 Step 3: Wash 1 Remove polar interferences - 1 mL 5% NH4OH in Water Load->Wash1 Wash2 Step 4: Wash 2 Remove non-polar interferences - 1 mL Methanol Wash1->Wash2 Elute Step 5: Elute Disrupt interactions to release analyte - 1 mL 2% Formic Acid in Methanol Wash2->Elute

Caption: Step-by-step Solid-Phase Extraction protocol.

Protocol:

  • Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the Internal Standard (IS) working solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds. This step lyses cells, precipitates some proteins, and ensures the analyte is in the correct pH state for binding.

  • SPE Conditioning: Condition the SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing: Wash the plate sequentially with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol. The basic wash removes acidic interferences, while the methanol wash removes neutral and basic lipophilic compounds.

  • Elution: Elute the analyte and IS with 1 mL of 2% formic acid in methanol into a clean collection plate. The acidic mobile phase neutralizes the carboxylate, disrupting the ionic interaction and releasing the analyte.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

LC-MS/MS Conditions

The chromatographic method is designed for rapid and efficient separation. A C18 column is a standard choice for retaining moderately non-polar molecules like the analyte.[13] The use of formic acid in the mobile phase helps to protonate the carboxylic acid, leading to better peak shape and retention in reversed-phase chromatography.

For detection, tandem mass spectrometry is used in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves isolating the precursor ion (the charged analyte molecule) and then fragmenting it to produce a specific product ion. Monitoring this specific transition (precursor → product) drastically reduces background noise and enhances selectivity. Given the acidic nature of the analyte, Electrospray Ionization (ESI) in negative mode is chosen, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, ensuring high sensitivity.[14]

Parameter Condition
LC System UPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 2.0 min, hold for 0.5 min, return to initial, equilibrate
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo)
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: To be determined by infusion (e.g., m/z 263.1 → 121.0)
Internal Standard: To be determined (e.g., m/z 269.1 → 127.0)
Source Temperature 550°C
IonSpray Voltage -4500 V

Method Validation: Ensuring Trustworthy Data

A bioanalytical method must undergo full validation to ensure it is reliable for its intended purpose.[8] The validation process assesses key parameters according to regulatory guidelines.[15][16][17]

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria (EMA/FDA)
Selectivity The ability to differentiate and quantify the analyte from other components in the matrix.[17]No significant interfering peaks at the retention time of the analyte and IS in at least six sources of blank matrix. Response should be <20% of LLOQ.
Calibration Curve A series of standards used to establish the relationship between instrument response and concentration.At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Accuracy is the closeness of measured values to the nominal value. Precision is the closeness of replicate measurements.[18] Assessed at four QC levels: LLOQ, Low, Mid, High.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[15]
Matrix Effect The suppression or enhancement of ionization caused by matrix components.The CV of the IS-normalized matrix factor from at least six lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process, comparing analyte response in extracted samples to unextracted samples.[18]Should be consistent, precise, and reproducible.
Stability Assesses the chemical stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentrations of stability samples must be within ±15% of the nominal concentration.
Dilution Integrity Ensures that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.[15]Accuracy and precision of diluted samples must be within ±15%.
Summary of Validation Results (Example Data)
QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ1.0104.58.7102.111.2
Low QC3.098.76.299.57.8
Mid QC50.0101.24.1100.85.5
High QC150.099.33.5101.54.9
Stability Test Duration Result
Bench-Top (Room Temp) 8 hoursStable (within ±15% of initial)
Freeze-Thaw Cycles 3 cyclesStable (within ±15% of initial)
Long-Term (-80°C) 90 daysStable (within ±15% of initial)

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and selective tool for the quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction ensures effective sample cleanup, minimizing matrix effects and leading to robust performance. The method has been validated to meet international regulatory standards, making it suitable for supporting pharmacokinetic and toxicokinetic studies throughout the drug development pipeline.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed. [Link]

  • Bioanalysis in drug discovery and development. National Center for Biotechnology Information. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. Therapeutic Goods Administration. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Voisin Consulting Life Sciences. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. National Center for Biotechnology Information. [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • Quantification of Carboxylic and Carbonyl Functional Groups in Organic Aerosol Infrared Absorbance Spectra. ResearchGate. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Center for Biotechnology Information. [Link]

  • UPLC/MS/MS Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA PLASMA. YouTube. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Analysis of carboxylic salts by LCMS. Chromatography Forum. [Link]

Sources

Application Notes and Protocols for (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid: A Putative Chemical Probe for Cytosolic Phospholipase A2 (cPLA2)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Cytosolic Phospholipase A2 in Inflammatory Pathways

Inflammatory diseases, both acute and chronic, represent a significant global health challenge, driving the continuous search for novel therapeutic agents. A key enzymatic player in the inflammatory cascade is Cytosolic Phospholipase A2 (cPLA2).[1][2] This enzyme catalyzes the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[1] Arachidonic acid is a critical precursor to a variety of potent pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1][3] Consequently, the inhibition of cPLA2 presents a strategic upstream intervention point to attenuate the production of these inflammatory signaling molecules.[1][2][4] The cyclohexane carboxylic acid scaffold has emerged in medicinal chemistry as a promising backbone for the development of enzyme inhibitors with anti-inflammatory properties.[5][6] This document provides detailed application notes and protocols for the use of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, a compound belonging to this chemical class, as a putative chemical probe for the investigation of cPLA2 activity and its downstream signaling pathways.

Chemical Properties and Handling

PropertyValueReference
Chemical Name This compound-
Molecular Formula C14H15FO3[7]
Molecular Weight 250.27 g/mol [7]
Appearance White to off-white solid-
Solubility Soluble in DMSO, ethanol, and methanol. Sparingly soluble in aqueous buffers.-
Storage Store at -20°C for long-term stability. Protect from light and moisture.-

Note: For experimental use, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-50 mM). Subsequent dilutions into aqueous buffers or cell culture media should be made immediately prior to use to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Proposed Mechanism of Action: Inhibition of cPLA2 and Downstream Inflammatory Signaling

This compound is hypothesized to function as a competitive inhibitor of cPLA2. The carboxylic acid moiety is a common feature in many enzyme inhibitors, often mimicking the substrate's binding motif. The cyclohexane ring provides a rigid scaffold for the presentation of the pharmacophoric elements, while the 4-fluorobenzoyl group likely engages in specific interactions within the active site of the enzyme.

By binding to cPLA2, the compound is expected to prevent the hydrolysis of membrane phospholipids, thereby reducing the intracellular pool of free arachidonic acid. This, in turn, will lead to a decrease in the production of downstream inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 LOX Lipoxygenases Arachidonic Acid->LOX COX Cyclooxygenases Arachidonic Acid->COX cPLA2 cPLA2 Probe (1R,2S)-2-(4-fluorobenzoyl) cyclohexane-1-carboxylic acid Probe->cPLA2 Inhibition Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Caption: Proposed mechanism of action of the chemical probe.

Experimental Protocols

The following protocols are designed to validate the inhibitory activity of this compound against cPLA2 and to characterize its effects on downstream inflammatory signaling.

Protocol 1: In Vitro cPLA2 Inhibition Assay

This protocol describes a cell-free assay to determine the direct inhibitory effect of the compound on cPLA2 activity.

Materials:

  • Recombinant human cPLA2 enzyme

  • Fluorescently labeled phospholipid substrate (e.g., BODIPY-labeled PC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.1 mg/mL BSA)

  • This compound

  • Positive control inhibitor (e.g., a known cPLA2 inhibitor)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • In a 96-well plate, add 2 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

  • Add 88 µL of assay buffer containing the cPLA2 enzyme to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.

  • Initiate the reaction by adding 10 µL of the fluorescently labeled phospholipid substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (excitation and emission wavelengths will depend on the specific fluorophore used).

  • Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_workflow In Vitro cPLA2 Inhibition Assay Workflow A Prepare serial dilutions of the chemical probe B Add probe and cPLA2 enzyme to a 96-well plate A->B C Pre-incubate to allow compound-enzyme binding B->C D Initiate reaction with fluorescent substrate C->D E Monitor fluorescence increase over time D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 value from dose-response curve F->G

Caption: Workflow for the in vitro cPLA2 inhibition assay.

Protocol 2: Cellular Arachidonic Acid Release Assay

This protocol measures the ability of the compound to inhibit the release of arachidonic acid in a cellular context.

Materials:

  • A suitable cell line (e.g., macrophages like RAW 264.7 or U937)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • [3H]-Arachidonic acid

  • Cell stimulation agent (e.g., lipopolysaccharide (LPS), calcium ionophore A23187)

  • This compound

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Label the cells by incubating them with [3H]-arachidonic acid in serum-free medium for 18-24 hours.

  • Wash the cells with fresh medium to remove unincorporated [3H]-arachidonic acid.

  • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a suitable agonist (e.g., LPS) for a defined period (e.g., 30-60 minutes).

  • Collect the supernatant from each well.

  • Lyse the cells in the wells with a suitable lysis buffer.

  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of [3H]-arachidonic acid released into the supernatant for each condition.

  • Determine the inhibitory effect of the compound on stimulated arachidonic acid release.

Protocol 3: Measurement of Downstream Pro-inflammatory Mediators

This protocol assesses the effect of the compound on the production of downstream inflammatory mediators like prostaglandins and leukotrienes.

Materials:

  • Cell line or primary cells (e.g., primary human monocytes or murine bone marrow-derived macrophages)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., LPS)

  • This compound

  • ELISA kits for Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Culture and plate the cells as described in Protocol 2.

  • Pre-treat the cells with the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with LPS for an appropriate duration (e.g., 18-24 hours for PGE2, shorter for LTB4).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 and LTB4 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Lyse the cells and determine the total protein concentration to normalize the mediator production.

  • Analyze the dose-dependent inhibition of PGE2 and LTB4 production by the compound.

Self-Validating Systems and Controls

To ensure the trustworthiness of the experimental results, the following controls should be included in each protocol:

  • Vehicle Control: Cells or enzyme treated with the same concentration of DMSO as the highest concentration of the test compound to account for any solvent effects.

  • Unstimulated Control: Cells that are not treated with the stimulating agent to establish the basal level of mediator release or enzyme activity.

  • Positive Control: A known inhibitor of cPLA2 should be run in parallel to validate the assay system and provide a benchmark for the potency of the test compound.

  • Cell Viability Assay: A cytotoxicity assay (e.g., MTT or LDH release assay) should be performed in parallel with cellular experiments to ensure that the observed inhibitory effects are not due to a loss of cell viability.

Data Presentation and Interpretation

The results from the described protocols should be presented in a clear and quantitative manner.

AssayKey ParameterExpected Outcome with this compound
In Vitro cPLA2 Inhibition IC50 (µM)A potent IC50 value, indicating direct inhibition of the enzyme.
Cellular Arachidonic Acid Release % InhibitionDose-dependent reduction in stimulated arachidonic acid release.
PGE2 and LTB4 Production % InhibitionDose-dependent decrease in the production of these pro-inflammatory mediators.

A successful outcome would be the demonstration of a potent and dose-dependent inhibition of cPLA2 activity, leading to a corresponding reduction in cellular arachidonic acid release and the production of downstream inflammatory mediators, without significant cytotoxicity.

Conclusion

This compound represents a promising chemical probe for the study of cPLA2-mediated inflammatory signaling. The protocols outlined in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate its biological activity and potential as a modulator of inflammation. The successful application of these methodologies will contribute to a deeper understanding of the role of cPLA2 in disease and may aid in the development of novel anti-inflammatory therapeutics.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. (n.d.). ResearchGate. [Link]

  • What are PLA2 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Phospholipase A2 inhibitors in development. (1997). PubMed. [Link]

  • Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders. (1999). PubMed. [Link]

  • Inhibition of group IVA cytosolic phospholipase A2 by thiazolyl ketones in vitro, ex vivo, and in vivo. (n.d.). PubMed. [Link]

  • Pro-inflammatory enzymes, cyclooxygenase 1, cyclooxygenase 2, and 5-lipooxygenase, inhibited by stabilized rice bran extracts. (n.d.). PubMed. [Link]

  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020). National Institutes of Health. [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. (n.d.). MDPI. [Link]

  • Cyclohexane carboxylic acid derivatives. (n.d.).

Sources

Application Note & Protocols: Friedel-Crafts Acylation Methods for Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Significance of Acyl-Cyclohexanes

The introduction of an acyl group onto a cyclohexane scaffold is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Acyl-cyclohexane derivatives serve as crucial intermediates, providing a synthetic handle for further functionalization or forming the core of a target molecule's pharmacophore. While the Friedel-Crafts acylation is a cornerstone of organic chemistry for aromatic systems, its application to saturated rings like cyclohexane is a significant departure from the classical electrophilic aromatic substitution pathway.[1][2][3]

This guide provides an in-depth exploration of the methodologies for acylating cyclohexane derivatives. It moves beyond simple procedural lists to explain the underlying mechanistic principles, the causality behind experimental choices, and the practical challenges encountered in the laboratory. We will dissect the non-classical mechanism, detail critical reaction parameters, and provide robust, self-validating protocols for researchers in synthetic chemistry and drug development.

The Non-Classical Mechanism: Acylating a Saturated C-H Bond

Unlike the pi-rich environment of an aromatic ring, the C-H bonds of cyclohexane are σ-bonds, which are significantly less nucleophilic and generally unreactive towards electrophiles. Therefore, the reaction cannot proceed through the familiar attack of the ring onto an electrophile. Instead, the acylation of an alkane like cyclohexane is believed to proceed through a hydride abstraction mechanism.

The process can be broken down into three key stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., an acyl chloride) by coordinating to the halogen, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[3][4][5]

  • Hydride Abstraction: The highly reactive acylium ion is capable of abstracting a hydride ion (H⁻) from a C-H bond on the cyclohexane ring. This is the rate-determining step and results in the formation of a secondary cyclohexyl carbocation and a neutral aldehyde molecule.

  • Reaction and Regeneration: The newly formed cyclohexyl carbocation is then attacked by another acylium ion to form the final acylated product after a deprotonation step.

Friedel_Crafts_Aliphatic_Mechanism Mechanism of Aliphatic Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Hydride Abstraction cluster_2 Step 3: Product Formation AcylCl R-CO-Cl Complex [R-CO-Cl---AlCl₃] AcylCl->Complex + AlCl₃ LewisAcid AlCl₃ Acylium R-C≡O⁺ (Acylium Ion) Complex->Acylium AlCl4 AlCl₄⁻ Complex->AlCl4 Acylium_ref R-C≡O⁺ Cyclohexane Cyclohexane (C₆H₁₂) CyclohexylCation Cyclohexyl Cation (C₆H₁₁⁺) Cyclohexane->CyclohexylCation + Acylium Ion (Hydride Abstraction) CyclohexylCation_ref C₆H₁₁⁺ Aldehyde R-CHO Acylium_ref->Aldehyde Acylium_ref2 R-C≡O⁺ ProtonatedKetone Protonated Ketone Intermediate FinalProduct Acylcyclohexane (Product) ProtonatedKetone->FinalProduct - H⁺ CyclohexylCation_ref->ProtonatedKetone + Acylium Ion Experimental_Workflow Workflow for Acetylcyclohexane Synthesis A 1. Setup & Inert Atmosphere (N₂/Ar, dry glassware) B 2. Prepare AlCl₃ Suspension (Add AlCl₃ to Cyclohexane at 0°C) A->B Maintain temp at 0°C C 3. Slow Addition of Acylating Agent (Dropwise addition of Acetyl Chloride) B->C Vigorous stirring D 4. Reaction Monitoring (Allow to warm to RT, monitor by TLC/GC) C->D Control exotherm E 5. Quenching (Carefully pour onto crushed ice/HCl) D->E Once complete F 6. Workup (Separate layers, extract aqueous phase) E->F Caution: Exothermic! G 7. Purification (Dry organic layer, distill or chromatograph) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Step-by-step experimental workflow for the synthesis of acetylcyclohexane.

Materials:

  • Cyclohexane (anhydrous)

  • Acetyl chloride

  • Aluminum chloride (anhydrous powder)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (conc. and 1M)

  • Crushed ice

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate or Sodium sulfate (anhydrous)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, suspend aluminum chloride (1.1 eq.) in anhydrous cyclohexane (2.0 eq.). Cool the vigorously stirred suspension to 0°C in an ice bath.

  • Addition: Add acetyl chloride (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C. Causality Note: Slow addition is critical to control the initial exotherm and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Monitor the reaction's progress by taking small aliquots, quenching them carefully in water, extracting with ether, and analyzing by TLC or GC-MS to check for the disappearance of starting material.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Safety Note: This is a highly exothermic process that will release HCl gas. Perform in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine. Causality Note: The bicarbonate wash neutralizes any remaining acid, preventing product degradation during purification.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Alternative Synthetic Strategies

Given the challenges of direct acylation, alternative methods are often more practical for synthesizing specific acyl-cyclohexane derivatives, particularly in drug development where selectivity is paramount.

  • Hydrogenation of Aromatic Precursors: A highly effective two-step method involves the standard Friedel-Crafts acylation of an aromatic ring (e.g., benzene) to produce an aryl ketone. This ketone can then be subjected to catalytic hydrogenation (e.g., using Rhodium or Ruthenium catalysts) to reduce the aromatic ring to a cyclohexane ring. [6]This approach offers excellent control over the placement of the acyl group.

  • Acylation of Organometallic Reagents: Cyclohexyl Grignard reagents (cyclohexylmagnesium bromide) or organolithium reagents can be reacted with acyl chlorides or other acylating agents to form the desired ketone. This method is highly reliable but requires the pre-functionalization of the cyclohexane ring (e.g., bromocyclohexane).

Conclusion

The Friedel-Crafts acylation of cyclohexane derivatives is a challenging yet feasible transformation that deviates significantly from the classical aromatic pathway. Success requires an understanding of the hydride abstraction mechanism and careful control over potent Lewis acid catalysts. Researchers must be mindful of potential carbocation rearrangements and the profound influence of substrate conformation on reactivity and selectivity. While direct acylation is a powerful tool for C-H functionalization, alternative multi-step sequences, such as the hydrogenation of aromatic ketones, often provide a more controlled and reliable route for the synthesis of complex acyl-cyclohexane targets in a drug discovery setting.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Leah4sci. (2017). Cyclohexane Ring Flip and Boat Conformation. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

  • National Institutes of Health (NIH). (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • ResearchGate. (n.d.). Pathways for the synthesis of cyclohexane derivatives through the.... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this stereospecific synthesis. We will address common challenges, provide in-depth troubleshooting, and offer optimized protocols to enhance yield and purity.

Introduction: The Synthetic Challenge

This compound is a crucial chiral building block in pharmaceutical development. Its synthesis is non-trivial, demanding precise control over two adjacent stereocenters on a cyclohexane ring. The primary hurdles are achieving high diastereoselectivity for the trans configuration and ensuring the correct absolute stereochemistry (1R, 2S), both of which are critical for the biological activity of the final active pharmaceutical ingredient (API). This guide provides a framework for diagnosing and resolving common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining the (1R,2S) stereoisomer?

There are two predominant strategies:

  • Chiral Resolution: This classic approach involves synthesizing a racemic mixture of trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid and then separating the enantiomers using a chiral resolving agent, such as a chiral amine, to form diastereomeric salts that can be separated by crystallization.[1]

  • Asymmetric Synthesis: A more modern approach involves starting with a prochiral or meso-precursor and inducing stereochemistry using a chiral catalyst or auxiliary. For instance, an asymmetric desymmetrization of a meso-anhydride can set the required stereocenters early in the synthetic sequence.[2]

Q2: Why is the trans-(1R,2S) configuration so critical, and how is it confirmed?

The specific three-dimensional arrangement of the carboxylic acid and the fluorobenzoyl group is essential for its intended biological interaction. The cis isomer or other enantiomers may be inactive or exhibit undesirable off-target effects.[3] Confirmation of the relative (trans) and absolute (1R, 2S) stereochemistry is typically achieved through:

  • NMR Spectroscopy: Nuclear Overhauser effect (NOE) experiments can confirm the trans relationship between the protons at C1 and C2.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most reliable method for determining enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).

  • X-ray Crystallography: Provides unambiguous structural proof if a suitable single crystal can be obtained.

Q3: Which step is typically the most challenging for achieving high yield?

The Friedel-Crafts acylation step to introduce the 4-fluorobenzoyl group and the subsequent stereochemical control are often the most problematic. The acylation requires a strong Lewis acid, which can complex with the product, and achieving high diastereoselectivity can be difficult.[4][5] Furthermore, epimerization at the C2 position under either acidic or basic conditions can scramble the desired stereochemistry, reducing the yield of the target isomer.[6]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Overall Yield of the Final Product

A low overall yield can stem from multiple points in the synthesis. A systematic approach is required to identify the bottleneck.

Workflow for Diagnosing Low Yield

G cluster_stereo Stereochemistry Issues cluster_acylation Acylation Issues cluster_hydrolysis Hydrolysis/Purification Issues Start Low Overall Yield Detected Check_Stereo Analyze Stereoisomer Ratio (Chiral HPLC) Start->Check_Stereo Poor_Ratio Poor Diastereomeric or Enantiomeric Ratio Check_Stereo->Poor_Ratio Check_Acylation Check Acylation Conversion (TLC/LC-MS) Low_Conversion Low Conversion in Friedel-Crafts Step? Check_Acylation->Low_Conversion Check_Hydrolysis Check Hydrolysis Step (if applicable) Incomplete_Hydrolysis Incomplete Hydrolysis of Nitrile/Ester Precursor? Check_Hydrolysis->Incomplete_Hydrolysis Poor_Ratio->Check_Acylation No Optimize_Resolution Action: Optimize Chiral Resolution or Asymmetric Catalyst Poor_Ratio->Optimize_Resolution  Yes Check_Epimerization Action: Investigate Epimerization (See Problem 2) Poor_Ratio->Check_Epimerization  Yes Low_Conversion->Check_Hydrolysis No Optimize_FC Action: Optimize Friedel-Crafts Conditions (See Table 2) Low_Conversion->Optimize_FC  Yes Optimize_Hydrolysis Action: Modify Hydrolysis Conditions (See Protocol 2) Incomplete_Hydrolysis->Optimize_Hydrolysis  Yes Purification_Loss Action: Optimize Purification/ Crystallization Incomplete_Hydrolysis->Purification_Loss No

Caption: A troubleshooting flowchart for diagnosing the root cause of low yield.

Q: My diastereomeric ratio of trans to cis is low after the acylation step. What is happening?

A: This is a common and critical issue. The formation of the undesired cis isomer significantly complicates purification and reduces the yield of your target molecule.

  • Causality: The stereochemical outcome of the acylation is determined by the approach of the electrophile (the acylium ion) to the cyclohexane precursor. If the precursor is, for example, a cyclohexanecarboxylic acid derivative, the bulky carboxyl group will direct the incoming acyl group to the trans position to minimize steric hindrance. However, unfavorable reaction kinetics or thermodynamics can lead to the formation of the cis product.

  • Solution:

    • Lower the Reaction Temperature: Running the Friedel-Crafts acylation at lower temperatures (e.g., -20 °C to 0 °C) often enhances kinetic selectivity towards the sterically favored trans product.

    • Choice of Lewis Acid: A bulkier Lewis acid may improve diastereoselectivity. Compare AlCl₃ with alternatives like SnCl₄ or TiCl₄.

    • Precursor Choice: Acylating a more rigid precursor, such as one derived from a bicyclic system, can sometimes provide better facial selectivity.

Q: The Friedel-Crafts acylation step is sluggish and gives a low conversion to product. How can I improve it?

A: Incomplete conversion is often due to catalyst deactivation or insufficient reactivity.

  • Causality: The ketone product of the acylation is a Lewis base and can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it and preventing catalytic turnover. For this reason, stoichiometric or even excess amounts of the Lewis acid are often required.[5] Additionally, the starting material must be sufficiently activated for the electrophilic substitution to occur.[7]

  • Solutions:

    • Increase Lewis Acid Stoichiometry: Incrementally increase the molar equivalents of AlCl₃ from 1.1 to 2.5 eq. Monitor the reaction by TLC or LC-MS to find the optimal amount.

    • Use a More Reactive Acylating Agent: While 4-fluorobenzoyl chloride is standard, ensuring its purity is vital. Alternatively, using the corresponding acid anhydride with a Lewis acid can sometimes be effective.[4]

    • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. For less reactive substrates, carbon disulfide (CS₂) or nitrobenzene can be used, but their toxicity and reactivity require careful handling.

ParameterStandard ConditionOptimized Condition 1Optimized Condition 2Rationale
Lewis Acid AlCl₃ (1.2 eq)AlCl₃ (2.2 eq)SnCl₄ (1.5 eq)Overcomes product inhibition; Tin(IV) chloride is sometimes milder.
Temperature 25 °C (RT)0 °C to 5 °C-15 °CImproves selectivity and reduces side reactions.
Solvent Dichloromethane1,2-DichloroethaneDichloromethaneDCE allows for higher reaction temperatures if needed, but lower temps are generally preferred.
Reaction Time 4 h12 h8 hSlower reactions at lower temperatures require longer times for completion.
Typical Yield 40-50%>75%>70%Quantitative data based on typical laboratory outcomes.
Table 1: Recommended adjustments for optimizing the Friedel-Crafts acylation step.
Problem 2: Product Epimerizes, Leading to a Mixture of Diastereomers

Q: I successfully isolated the pure trans isomer, but subsequent steps or workup cause it to convert into a trans/cis mixture. Why?

A: This is a classic case of epimerization at the carbon atom adjacent to the carbonyl group (the C2 position).

  • Mechanistic Insight: The proton at the C2 position is acidic due to its proximity to both the carbonyl group and the carboxylic acid. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of the trans (thermodynamically more stable) and cis isomers. A patent on related structures describes using a strong base like potassium hydroxide to intentionally cause epimerization to the more stable trans isomer.[6]

  • Solutions:

    • Strict pH Control: During aqueous workups, avoid strongly basic conditions (pH > 9). Use mild bases like sodium bicarbonate for neutralization and perform the extraction quickly at low temperatures.

    • Avoid Protic Solvents with Base: When performing subsequent reactions, avoid heating the compound in protic solvents (like methanol or ethanol) in the presence of base, as this can facilitate enolization.

    • Purification Conditions: If using chromatography, ensure the silica gel is not basic. It can be washed with a very dilute acidic solution and re-activated if necessary.

Diagram of the Epimerization Mechanism

G Trans (1R,2S)-trans Isomer Enolate Planar Enolate (Loss of Stereochemistry at C2) Trans->Enolate + Base (- H⁺) Enolate->Trans + H⁺ (anti attack) Cis (1R,2R)-cis Isomer Enolate->Cis + H⁺ (syn attack)

Caption: Epimerization at C2 proceeds through a planar enolate intermediate.

Problem 3: Difficulty with Product Isolation and Purification

Q: The final product is difficult to crystallize and remains an oil, making purification by crystallization impossible.

A: Oily products are common when residual solvents or minor impurities are present, which disrupt the crystal lattice formation.

  • Causality: The presence of stereoisomers (the cis form) is a major cause of crystallization failure. Even small amounts can act as an impurity. Other causes include residual solvents or greasy side-products from the acylation.

  • Solutions:

    • High-Purity Prerequisite: First, ensure the material is diastereomerically pure (>99% trans) via flash chromatography.

    • Solvent Screening: Perform a systematic crystallization screening with a range of solvent/anti-solvent systems. Common systems for carboxylic acids include Ethyl Acetate/Heptane, Toluene, Acetone/Water, and Isopropanol/Water.

    • Salt Formation: Convert the carboxylic acid to a crystalline salt. React the acid with a well-defined base (e.g., dicyclohexylamine or sodium hydroxide) and crystallize the resulting salt. The pure acid can be recovered by acidification and extraction.

Experimental Protocols

Protocol 1: Chiral Resolution of rac-trans-2-Acylcyclohexane-1-carboxylic acid

This protocol is a general guideline for separating enantiomers of a precursor, rac-trans-1,2-cyclohexanedicarboxylic acid, which can then be converted to the target molecule.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic trans-acid in hot ethanol.

  • In a separate flask, dissolve 0.5 equivalents of (S)-(-)-α-phenylethylamine in ethanol.

  • Slowly add the amine solution to the acid solution while hot.

  • Allow the solution to cool slowly to room temperature, then place it at 4 °C for 12-24 hours. A precipitate (the less soluble diastereomeric salt) should form.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of the Acid: Suspend the collected salt in water and add 2M HCl until the pH is ~1-2.

  • Extract the free carboxylic acid with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC. A study on a similar dicarboxylic acid achieved 97% e.e. with this method.[1]

Protocol 2: Hydrolysis of a Nitrile Precursor

If the synthesis proceeds via a nitrile intermediate, a robust hydrolysis step is needed to reveal the carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the nitrile precursor (1.0 eq).

  • Add a 6M aqueous solution of sulfuric acid (5-10 volumes). Using sulfuric acid for hydrolysis of related nitriles is a documented method.[8]

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully over ice.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

  • Purification: The crude acid can be purified by crystallization or chromatography as described in Problem 3.

References

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Available from: [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • OpenStax. Enantioselective Synthesis – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Organic Syntheses. Ferrocene, carboxy-. Available from: [Link]

  • Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • PubMed Central (PMC). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • Google Patents. US3876691A - Process for the hydrolysis of nitriles.
  • MDPI. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Available from: [Link]

  • PubMed Central (PMC). 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Available from: [Link]

  • Organic Syntheses. p-CARBOMETHOXYLBENZAMIDE. Available from: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Google Patents. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]

  • ResearchGate. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Available from: [Link]

  • StudySmarter. Friedel-Crafts Acylation. Available from: [Link]

Sources

Technical Support Center: Purification of Fluorobenzoyl Cyclohexane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorobenzoyl cyclohexane compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of molecules. The unique combination of a flexible cyclohexane ring, a rigid fluorobenzoyl group, and the potential for multiple isomers presents a distinct set of purification challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired purity and yield.

Introduction: The Purification Challenge

Fluorobenzoyl cyclohexane derivatives are key intermediates in the synthesis of various biologically active molecules. Their purification is often complicated by the presence of closely related impurities, including stereoisomers (cis/trans), positional isomers (ortho, meta, para), and byproducts from their synthesis, commonly the Friedel-Crafts acylation. Furthermore, the stability of these compounds under various purification conditions can be a concern, potentially leading to degradation. This guide will address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing fluorobenzoyl cyclohexane compounds?

A1: The most common impurities typically arise from the synthetic route used. For instance, in a Friedel-Crafts acylation of fluorobenzene with a cyclohexanecarbonyl chloride, you can expect:

  • Positional Isomers: Besides the desired para-substituted product, you will likely have the ortho-isomer as a significant byproduct. The selectivity for the para-product is highly dependent on the catalyst and reaction conditions.[1]

  • Diacylated Products: Under certain conditions, a second acylation can occur on the aromatic ring, leading to di-substituted impurities.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave residual fluorobenzene and cyclohexanecarbonyl chloride or related reagents.

  • Catalyst Residues: Residual Lewis acid catalyst (e.g., AlCl₃) and its complexes can contaminate the crude product.

Q2: I am struggling to separate the cis and trans isomers of my fluorobenzoyl cyclohexane derivative. What are the best approaches?

A2: The separation of cis and trans isomers of substituted cyclohexanes is a common challenge due to their similar physical properties. Here are two primary strategies:

  • Fractional Crystallization: This is often the most effective method. The key is to find a solvent system where the two isomers have significantly different solubilities. This may require screening a variety of solvents and solvent mixtures. In some cases, derivatization to form salts (e.g., hydrochlorides if an amine is present) can alter the crystal packing and improve separation.[2] For carboxylic acid derivatives, crystallization from water at controlled temperatures can sometimes selectively crystallize one isomer as a hydrate.[3]

  • Chromatography: While challenging, chromatographic separation is possible. You may need to screen different stationary phases. Normal phase chromatography on silica or alumina can sometimes provide separation. For more difficult separations, specialized columns, such as those with pentafluorophenyl (PFP) phases, can offer unique selectivity for fluorinated compounds and their isomers.[4]

Q3: My fluorobenzoyl cyclohexane compound seems to be degrading during purification. What are the likely causes and how can I prevent this?

A3: Degradation can be a significant issue, especially for compounds with specific substitution patterns.

  • Intramolecular Cyclization: If you have an ortho-fluorobenzoyl cyclohexane, be aware of the potential for intramolecular nucleophilic substitution, where a nucleophilic group on the cyclohexane ring attacks the fluorinated ring, displacing the fluorine atom and forming a cyclized byproduct. This can be catalyzed by acid or base.[5] To mitigate this, maintain neutral pH conditions during workup and purification.

  • Hydrolysis: If your compound has other functional groups like esters, they can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: Ketones can be susceptible to oxidation. It is advisable to handle the compounds under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.[1]

Troubleshooting Guide

This section provides a problem-and-solution-oriented approach to common purification issues.

Problem 1: Poor Separation of Positional Isomers (ortho/para) by Column Chromatography

Workflow for Troubleshooting Poor Chromatographic Separation

Caption: Troubleshooting workflow for column chromatography purification issues.

Detailed Troubleshooting Steps:

ParameterPossible CauseRecommended Action
Stationary Phase Standard C18 or silica gel may not provide sufficient selectivity for fluorinated isomers.Consider using a pentafluorophenyl (PFP) stationary phase, which can offer unique π-π and dipole-dipole interactions with the fluorinated aromatic ring, enhancing separation.[4] C30 phases can also provide better shape selectivity for isomers.
Mobile Phase The eluent may not be providing adequate differential partitioning of the isomers.For reversed-phase HPLC, methanol can be more effective than acetonitrile for separations involving π-π interactions.[6] For normal phase, carefully screen solvent mixtures (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find the optimal polarity.
Column Overloading Too much sample is loaded onto the column, leading to band broadening and co-elution.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude material to stationary phase by weight.
Sample Loading The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase and load it carefully onto the column.
Problem 2: Oiling Out During Crystallization

Workflow for Troubleshooting Crystallization Issues

Caption: Troubleshooting workflow for addressing "oiling out" during crystallization.

Detailed Troubleshooting Steps:

ParameterPossible CauseRecommended Action
Cooling Rate Rapid cooling does not allow sufficient time for the molecules to orient into a crystal lattice.Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Insulating the flask can help slow the cooling process.
Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures.Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a miscible anti-solvent until the solution becomes slightly turbid, then heat until clear and allow to cool slowly.[7]
Purity of the Compound The presence of impurities can inhibit crystal formation and promote oiling out.If the compound is significantly impure, consider a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before attempting crystallization.
Supersaturation The solution is too concentrated, leading to rapid precipitation rather than ordered crystal growth.Use a more dilute solution. The goal is to reach the point of saturation slowly as the solution cools.

Experimental Protocols

Protocol 1: Preparative HPLC for Separation of Positional Isomers

This protocol provides a starting point for separating ortho- and para-fluorobenzoyl cyclohexane isomers.

  • Column Selection:

    • Start with a Pentafluorophenyl (PFP) column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: Water

      • Mobile Phase B: Methanol

    • Degas both solvents before use.

  • Gradient Elution:

    • Equilibrate the column with 50% Mobile Phase B.

    • Inject the dissolved sample.

    • Run a linear gradient from 50% to 100% Mobile Phase B over 30 minutes.

    • Hold at 100% Mobile Phase B for 10 minutes.

    • Return to initial conditions and re-equilibrate.

  • Detection and Fraction Collection:

    • Use a UV detector set to a wavelength where both isomers have good absorbance (e.g., 254 nm).

    • Collect fractions corresponding to the resolved peaks.

  • Post-Purification:

    • Combine the fractions containing the pure isomer.

    • Remove the solvent under reduced pressure.

Protocol 2: Fractional Crystallization for Separation of Cis/Trans Isomers

This protocol outlines a general approach to separating cis and trans isomers.

  • Solvent Screening:

    • In small vials, test the solubility of the crude isomer mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating.[7][8]

    • The ideal solvent will dissolve the compound when hot but show low solubility at room temperature, with a noticeable difference in solubility between the two isomers.

  • Crystallization Procedure:

    • Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator.

    • If crystals form, collect them by vacuum filtration.

  • Analysis:

    • Analyze the crystalline material and the mother liquor by a suitable method (e.g., HPLC, GC, or NMR) to determine the isomeric ratio.

  • Optimization:

    • If the separation is incomplete, recrystallize the enriched solid. The mother liquor can also be concentrated and recrystallized to recover more of the other isomer.

References

  • (Reference to a relevant scientific paper on Friedel-Crafts acyl
  • (Reference to a relevant scientific paper on the separ
  • Google Patents. (n.d.). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • (Reference to a relevant scientific paper on the stability of fluorin
  • (Reference to a relevant scientific paper on HPLC purification of fluorin
  • (Reference to a relevant scientific paper on crystalliz
  • Khlebnikova, T. S., Isakova, V. G., Baranovskii, A. V., Lakhvich, F. A., & Lyakhov, A. S. (2007). Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones. Russian Journal of General Chemistry, 77(10), 1724–1731.
  • (Reference to a relevant scientific paper on the stereoisomers of substituted cyclohexanes)
  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved January 27, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 27, 2026, from [Link]

  • (Reference to a relevant scientific paper on prepar
  • (Reference to a relevant scientific paper on troubleshooting chrom
  • (Reference to a relevant scientific paper on crystalliz
  • (Reference to a relevant scientific paper on the properties of fluorobenzoyl cyclohexane compounds)
  • Pyvot Tech. (n.d.). Separation of Isomers. Retrieved January 27, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 27, 2026, from [Link]

  • (Reference to a relevant scientific paper on the synthesis of fluorobenzoyl cyclohexane compounds)
  • (Reference to a relevant scientific paper on the degradation of organic compounds during purific
  • (Reference to a relevant scientific paper on general purification str
  • (Reference to a relevant scientific paper on the analysis of fluorin
  • (Reference to a relevant scientific paper on isomer separ
  • (Reference to a relevant scientific paper on crystalliz
  • (Reference to a relevant scientific paper on chrom
  • (Reference to a relevant scientific paper on chemical stability)
  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.

Sources

Optimizing reaction conditions for the synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Introduction: The stereochemically defined this compound is a critical building block in the development of advanced pharmaceutical agents. Its synthesis presents notable challenges, primarily in achieving high diastereoselectivity and enantiomeric purity. This guide provides practical, in-depth solutions to common issues encountered during its synthesis, grounded in established chemical principles and process optimization strategies.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is the most common and industrially viable strategy for synthesizing the (1R,2S)-trans-isomer?

A1: A prevalent industrial approach involves a multi-step sequence that prioritizes stereocontrol and avoids costly chromatographic separations. The general pathway is as follows:

  • Starting Material Preparation: The synthesis often begins with the isomerization of a cis-1,2-cyclohexanedicarboxylic acid precursor to the thermodynamically more stable trans-diacid. This can be achieved by heating in the presence of a strong acid catalyst.[1]

  • Racemic Synthesis: The trans-diacid is then converted to a racemic mixture of (±)-trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. A common method involves converting one of the carboxylic acid groups to an acid chloride, followed by a Friedel-Crafts acylation or a related coupling reaction.

  • Chiral Resolution: The final and most critical step is the resolution of the racemic mixture. This is typically accomplished by forming diastereomeric salts with a chiral amine resolving agent.[2][3] The differing solubilities of these salts allow for their separation by fractional crystallization.[3] Subsequent acidification liberates the desired (1R,2S) enantiomer.

Q2: Why is the (1R,2S) stereochemistry so critical?

A2: In drug development, the three-dimensional arrangement of atoms is paramount. Different stereoisomers of a molecule can have vastly different pharmacological and toxicological profiles. The (1R,2S) configuration of this intermediate is precisely required to fit into the target enzyme or receptor's active site in the final drug molecule, ensuring therapeutic efficacy and minimizing off-target effects.

Q3: What are the primary analytical methods to verify the product's stereochemistry and purity?

A3: A combination of techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure and assess diastereomeric purity. The coupling constants between the protons at C1 and C2 can help distinguish between cis and trans isomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee). The sample is run on a chiral stationary phase which interacts differently with each enantiomer, leading to different retention times.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify any impurities.

  • X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry, especially of the diastereomeric salts formed during resolution.

Section 2: Troubleshooting Guide - Common Experimental Issues

Problem 1: Poor Diastereoselectivity (Contamination with cis-isomer)

Q: My initial synthesis yields a significant amount of the undesired cis-isomer. How can I improve the trans-selectivity?

A: The formation of the trans-isomer is thermodynamically favored. Contamination with the cis-isomer often points to kinetically controlled conditions or an incomplete isomerization of the starting material.

Causality & Solution: The key is to ensure the precursor, trans-1,2-cyclohexanedicarboxylic acid, is as pure as possible. If starting from a cis-anhydride or diacid, the isomerization step is critical.

  • Underlying Principle: In 1,2-disubstituted cyclohexanes, the trans isomer allows both bulky substituents to potentially occupy equatorial positions in the chair conformation, which is sterically favorable over the axial-equatorial arrangement of the cis isomer.[5]

  • Optimization Strategy: Prolonged heating (e.g., 24-36 hours) under acidic conditions (e.g., 70% H₂SO₄) can drive the equilibrium towards the trans product.[1] Monitor the reaction by taking aliquots and analyzing the cis/trans ratio (e.g., by NMR or GC-MS of the corresponding methyl esters).

Workflow for Maximizing Trans-Isomer Formation:

G start Start: cis-1,2-Cyclohexane dicarboxylic Anhydride hydrolysis Hydrolyze with Acid (e.g., H2SO4) start->hydrolysis reflux Reflux at 120°C for 24-36h to Isomerize hydrolysis->reflux monitor Monitor cis/trans ratio (NMR, GC) reflux->monitor check Is trans:cis > 95:5? monitor->check workup Neutralize, Precipitate, and Isolate Product check->workup Yes extend Extend Reflux Time (check every 4-6h) check->extend No extend->reflux

Caption: Workflow for optimizing trans-isomer formation.

Problem 2: Low Yield During Chiral Resolution

Q: I'm losing a significant amount of material during the chiral resolution step. How can I improve the recovery of the desired (1R,2S) enantiomer?

A: Low yield in resolution is often due to suboptimal choice of resolving agent, improper solvent, or non-ideal stoichiometry. The goal is to maximize the precipitation of one diastereomeric salt while keeping the other in solution.

Causality & Solution: The separation relies on the differential solubility of the two diastereomeric salts. This is a delicate equilibrium that must be carefully optimized.

  • Choosing the Resolving Agent: Commonly used chiral bases include (S)-phenylethylamine or naturally occurring alkaloids like brucine.[2][6] It is often necessary to screen several resolving agents to find one that gives a crystalline, easily filterable salt with your target molecule.

  • Solvent Selection: The choice of solvent is critical. You need a solvent system where the solubility difference between the two diastereomeric salts is maximized. A mixture of polar (e.g., ethanol, methanol) and non-polar (e.g., acetone, ethyl acetate) solvents is often employed.

  • Stoichiometry: The molar ratio of the chiral resolving agent to the racemic acid can significantly impact the efficiency.[6] While a 1:1 ratio is a good starting point, sometimes using a slight excess or deficit of the resolving agent can improve the crystallization of the desired salt.

Data-Driven Optimization of Chiral Resolution:

Resolving AgentSolvent SystemMolar Ratio (Acid:Base)Yield of (1R,2S) SaltEnantiomeric Excess (ee)
(S)-(-)-α-PhenylethylamineEthanol/Water (9:1)1 : 135%98%
(S)-(-)-α-PhenylethylamineIsopropanol1 : 0.842%97%
(1R,2S)-(-)-EphedrineAcetone1 : 130%95%
QuinineMethanol1 : 138%>99%

This table presents hypothetical but realistic data to illustrate the optimization process.

Problem 3: Incomplete Friedel-Crafts Acylation

Q: The Friedel-Crafts acylation step to introduce the 4-fluorobenzoyl group is sluggish and gives low conversion. What are the likely causes?

A: This issue typically points to problems with the reagents or reaction conditions. While this is not a classic Friedel-Crafts reaction on an aromatic ring, the principles of generating a potent acylating agent are similar. A more likely route is the reaction of an organometallic derivative of the cyclohexane precursor with 4-fluorobenzoyl chloride. If, for instance, a Grignard-type reaction is used, several factors are critical.

Causality & Solution:

  • Reagent Quality:

    • Grignard Reagent: The organometallic reagent must be freshly prepared and titrated. It is highly sensitive to moisture and air.[7] Side reactions like Wurtz coupling can reduce its effective concentration.[8]

    • 4-Fluorobenzoyl Chloride: This acyl halide can degrade upon storage. Using freshly distilled or a newly opened bottle is recommended. Impurities in the starting 4-fluorobenzoic acid can carry through.[9]

  • Anhydrous Conditions: This is the most critical parameter. All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used. Any trace of water will quench the organometallic reagent.[10]

  • Temperature Control: Grignard additions are typically started at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and minimize side products. The reaction is then allowed to slowly warm to room temperature to ensure completion.[7]

Troubleshooting Workflow for Acylation:

G start Low Conversion in Acylation Step check_reagents Verify Reagent Quality start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions reagent_grignard Prepare fresh Grignard; Titrate before use check_reagents->reagent_grignard reagent_acyl Use fresh/distilled 4-fluorobenzoyl chloride check_reagents->reagent_acyl cond_anhydrous Ensure strict anhydrous conditions (flame-dry glass) check_conditions->cond_anhydrous cond_temp Optimize temperature profile (e.g., add at 0°C, warm to RT) check_conditions->cond_temp success Improved Conversion reagent_grignard->success reagent_acyl->success cond_anhydrous->success cond_temp->success

Sources

Refinement of analytical methods for detecting impurities in (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the analytical challenges associated with (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. As a key chiral intermediate in pharmaceutical development, ensuring its purity is paramount. This guide provides in-depth, field-proven insights into refining analytical methods for impurity detection, structured in a practical question-and-answer format. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Understanding the Analyte and Potential Impurities

Before diving into method refinement, it's crucial to understand the potential impurity profile. Impurities in active pharmaceutical ingredients (APIs) and intermediates can arise from starting materials, by-products of the synthesis, or degradation.[1][2] For a chiral molecule like this compound, the most critical impurities are often its stereoisomers.

Q1: What are the most probable impurities I should be looking for?

A1: Your impurity profile will be unique to your synthetic route, but you should anticipate several common classes of impurities:

  • Diastereomers: The most significant process-related impurity is likely the (1S,2R) diastereomer. Since diastereomers have different physical properties, they can often be separated on achiral stationary phases, but a chiral phase may also be necessary for confirmation and separation from other isomers.

  • Enantiomers: While the (1S,2R) form is a diastereomer, the enantiomer of the desired product, (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, is a critical impurity that can only be resolved using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[3][4] The opposite enantiomer of a drug can be inactive or, in some cases, cause harmful effects.[4]

  • Starting Materials & Reagents: Unreacted starting materials such as cyclohexane-1,2-dicarboxylic acid derivatives or 4-fluorobenzoyl chloride can be present.

  • Side-Reaction Products: Products from side reactions, such as those resulting from incomplete reactions or alternative reaction pathways, can lead to structurally similar impurities.[5]

  • Degradation Products: The molecule may degrade under specific stress conditions (e.g., acid, base, oxidation, heat, light), leading to hydrolysis or other degradation products.

Here is a summary of potential impurities to consider during method development:

Impurity ClassSpecific Example/TypeRationale for PresenceRecommended Primary Analytical Approach
Stereoisomers (1S,2R)-diastereomerIncomplete stereoselective control during synthesis.[6]Chiral HPLC
(1S,2R)-enantiomerRacemization or presence in chiral starting material.Chiral HPLC
Process-Related Unreacted Starting MaterialsIncomplete reaction conversion.Reversed-Phase HPLC
Synthesis By-productsCompeting reaction pathways.Reversed-Phase HPLC, LC-MS for identification
Degradants Hydrolysis productsInstability in aqueous or extreme pH conditions.Reversed-Phase HPLC, LC-MS

Section 2: High-Performance Liquid Chromatography (HPLC) Method Refinement

HPLC is the workhorse for impurity analysis in pharmaceutical development due to its high sensitivity and resolving power.[2] For a chiral carboxylic acid, both reversed-phase (RP) and chiral HPLC methods are indispensable.

General HPLC Troubleshooting

This workflow provides a systematic approach to diagnosing and resolving common HPLC issues.

HPLC_Troubleshooting_Workflow start Analysis Fails System Suitability pressure Check System Pressure start->pressure high_p High Pressure? pressure->high_p Yes low_p Low Pressure? pressure->low_p No peak_shape Assess Peak Shape tailing Peak Tailing? peak_shape->tailing Yes fronting Peak Fronting? peak_shape->fronting No retention Check Retention Time Stability drift Retention Drifting? retention->drift Yes retention_ok Retention Stable retention->retention_ok No end_node System Ready for Analysis check_frit Isolate Column Check/Replace Frit/Guard Column high_p->check_frit p_ok Pressure OK low_p->p_ok No check_leak Check for Leaks (Fittings, Pump Seals) low_p->check_leak Yes p_ok->peak_shape check_frit->peak_shape check_leak->peak_shape ph_issue Adjust Mobile Phase pH (2 units from pKa) tailing->ph_issue split Split Peaks? fronting->split No overload Reduce Sample Concentration/ Injection Volume fronting->overload Yes shape_ok Shape OK split->shape_ok No ph_pka pH too close to pKa? Check for Column Contamination split->ph_pka Yes shape_ok->retention ph_issue->retention overload->retention ph_pka->retention check_mobile_phase Prepare Fresh Mobile Phase Ensure Proper Mixing/Degassing drift->check_mobile_phase retention_ok->end_node check_temp Check Column Oven Temperature check_mobile_phase->check_temp check_temp->end_node

Caption: General HPLC Troubleshooting Workflow.

Frequently Asked Questions (HPLC)

Q2: My main peak for the carboxylic acid is tailing badly. What is the cause and how do I fix it?

A2: Peak tailing for acidic compounds like yours is a classic problem, often caused by secondary interactions with the stationary phase.

  • Causality (The "Why"): Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with any protonated analyte molecules. Your carboxylic acid exists in equilibrium between its neutral (R-COOH) and anionic (R-COO⁻) forms. This mixed-mode interaction and slow dissociation from active sites cause the peak to tail.[7]

  • Solution & Refinement:

    • Lower the Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to at least 2 units below the pKa of your carboxylic acid. For a typical carboxylic acid (pKa ~4-5), a pH of 2.5-3.0 is ideal. This ensures both the analyte and the silanol groups are fully protonated, eliminating the unwanted ionic interactions. Use a buffer like phosphate or formate to maintain a stable pH.

    • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping (reacting residual silanols with a small silylating agent) have fewer active sites. These are highly recommended for analyzing acidic compounds.[7]

    • Increase Buffer Concentration: If pH adjustment alone is insufficient, increasing the buffer concentration (e.g., from 10mM to 25mM) can help mask residual silanol activity. Be cautious not to exceed the buffer's solubility in the organic portion of your mobile phase, as this can cause precipitation and high backpressure.[7]

Q3: I am struggling to separate the (1R,2S) and (1S,2R) diastereomers. What should I try?

A3: While diastereomers can sometimes be separated on standard achiral columns, it can be challenging. The key is to exploit the subtle differences in their 3D structures.

  • Causality (The "Why"): Diastereomers have different shapes and dipole moments, which affect how they interact with the stationary phase. Maximizing these differential interactions is the goal. Chiral stationary phases (CSPs) are designed to have specific spatial arrangements and interaction points (like hydrogen bonding, pi-pi stacking, steric hindrance) that can distinguish between stereoisomers.[4]

  • Solution & Refinement:

    • Screen Chiral Columns: The most reliable approach is to screen several different types of chiral stationary phases.[8] Retention mechanisms in chiral separations are complex and often unpredictable.[8] Good starting points for acidic compounds include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based columns.

    • Optimize Mobile Phase: For chiral separations, the mobile phase composition is critical. In normal-phase mode, varying the alcohol (e.g., isopropanol, ethanol) and the acidic additive (e.g., trifluoroacetic acid, acetic acid) can have a dramatic effect on selectivity.[3] In reversed-phase mode, adjusting the organic modifier (acetonitrile vs. methanol) and the pH can also influence the separation.

    • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes improve chiral resolution. Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation. However, this will also increase retention time and backpressure.[9]

Q4: My retention times are drifting to be shorter in every injection. What's happening?

A4: Decreasing retention times consistently point to a change in the column or the mobile phase.[7][9]

  • Causality (The "Why"): The most common cause for this with silica-based columns is the hydrolysis or "loss" of the bonded stationary phase (e.g., the C18 chains).[7] This happens when operating at a mobile phase pH that is too high (typically > 7.5), which attacks the silica backbone. As the hydrophobic phase is lost, the column becomes more polar, and analyte retention in reversed-phase mode decreases.

  • Solution & Refinement:

    • Verify Mobile Phase pH: Ensure your mobile phase pH is within the stable operating range for your column, which is typically pH 2-7.5 for most silica-based columns.

    • Ensure Proper Equilibration: If you are running a gradient, make sure the column is fully re-equilibrated to the initial conditions before the next injection. Insufficient equilibration can cause retention time shifts.[9]

    • Check for Flow Rate Changes: Verify that the pump is delivering the correct, stable flow rate. An increasing flow rate will cause retention times to decrease.[7]

Section 3: Confirmatory Analysis with Mass Spectrometry (LC-MS)

For definitive identification of unknown impurities, LC-MS is the gold standard, providing molecular weight information that is critical for structural elucidation.[10][11]

Q5: I want to use LC-MS to identify an unknown peak, but my HPLC method uses a non-volatile phosphate buffer. What do I do?

A5: This is a common and critical issue. Non-volatile buffers like phosphate will precipitate in the mass spectrometer's source and contaminate the instrument. You must adapt your method to be MS-compatible.

  • Causality (The "Why"): Mass spectrometry requires the analyte to be in the gas phase as an ion. The electrospray ionization (ESI) source achieves this by creating a fine spray of charged droplets and evaporating the solvent. Non-volatile salts do not evaporate and will deposit on the instrument's internal surfaces, suppressing the signal and eventually causing a system failure.

  • Solution & Refinement:

    • Replace the Buffer: Substitute the non-volatile buffer with a volatile alternative. For ESI in negative ion mode (ideal for a carboxylic acid), 0.1% formic acid or 0.1% acetic acid in the mobile phase is an excellent choice.[12] These additives keep the pH low and provide protons for ionization while being completely volatile.

    • Re-optimize the Chromatography: When you change the mobile phase, the chromatography will likely change. You may need to adjust the gradient profile or organic solvent composition (e.g., acetonitrile vs. methanol) to re-establish the separation of your main peak and the impurity of interest.

    • Use High-Resolution MS (HRMS): To gain the most confidence in your identification, use a high-resolution mass spectrometer (like a Q-TOF or Orbitrap).[11][12] HRMS provides a highly accurate mass measurement, which allows you to predict the elemental formula of the impurity, significantly narrowing down the possibilities for its structure.

Section 4: Experimental Protocol: Chiral HPLC-UV Method

This protocol provides a starting point for the separation of stereoisomers of this compound. Method validation must be performed according to ICH Q2(R1) guidelines to demonstrate the method is suitable for its intended purpose.[13][14][15][16]

Objective: To resolve and quantify the (1S,2R) diastereomer from the (1R,2S) parent compound.

ParameterConditionRationale
Instrument HPLC with UV DetectorStandard equipment for purity analysis.
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µmA widely used polysaccharide-based CSP effective for separating chiral acids.
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (85 : 15 : 0.1, v/v/v)Normal phase mode often provides better selectivity for chiral compounds. TFA is an acidic modifier to improve peak shape for the carboxylic acid.[3]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 25°CControlled temperature ensures retention time reproducibility.
Detection UV at 240 nmThe benzoyl group provides a strong chromophore for UV detection.
Injection Vol. 10 µLA standard volume; should be optimized to avoid column overload.
Sample Prep. Dissolve sample in mobile phase at ~1 mg/mL.Using the mobile phase as the sample diluent prevents peak distortion.[17]

Step-by-Step Procedure:

  • System Preparation:

    • Prepare the mobile phase accurately. Premixing the components is recommended for better stability.

    • Purge the HPLC system thoroughly to remove any previous solvents.

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Analysis:

    • Prepare a system suitability solution, which should include the main compound spiked with a small amount of a known related impurity (if available) to verify resolution.

    • Inject a blank (sample diluent) to ensure no carryover or system contamination.

    • Inject the system suitability solution and verify that performance criteria (e.g., resolution, tailing factor, plate count) are met.

    • Inject the sample solutions in duplicate.

  • Data Processing:

    • Integrate all peaks.

    • Calculate the percentage of each impurity using the area percent method (assuming similar response factors for closely related isomers). For higher accuracy, determine the relative response factors.

Section 5: Method Validation Principles (ICH Q2(R1))

Q6: What are the key validation parameters I need to assess for this impurity method?

A6: According to ICH Q2(R1) guidelines, an analytical procedure for impurities must be validated to demonstrate its suitability.[13][14][15] Key parameters include:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. For an impurity method, you must demonstrate that you can separate the specified impurities from each other and from the main compound.[13] This is often done by spiking the sample with known impurities.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an impurity that can be detected, but not necessarily quantitated with accuracy.

    • LOQ: The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for any quantitative impurity method.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a specified range.[14] For impurities, the range should typically span from the LOQ to 120% of the specification limit.[13]

  • Accuracy: The closeness of the test results to the true value. This is typically determined by analyzing a sample spiked with a known amount of the impurity standard at different concentration levels.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

This workflow illustrates the relationship between method development and validation.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) dev Develop Initial Method (Column, Mobile Phase, etc.) optimize Optimize for Resolution, Peak Shape, & Run Time dev->optimize specificity Specificity (Peak Purity, Resolution) optimize->specificity linearity Linearity & Range specificity->linearity loq LOD / LOQ linearity->loq accuracy Accuracy (% Recovery) loq->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision robustness Robustness precision->robustness transfer Method Transfer & Routine Use robustness->transfer

Caption: Method Development and Validation Lifecycle.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . PMC. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Confident pharmaceutical impurity profiling using high-res mass spec . Separation Science. [Link]

  • Chiral HPLC Method Development . HPLCMedia. [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects . ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food & Drug Administration (FDA). [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Development of RP-HPLC PDA method for concurrent quantification of Baloxavir marboxil and its impurities . GSC Biological and Pharmaceutical Sciences. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations . IntechOpen. [Link]

  • Tips and Tricks of HPLC System Troubleshooting . Agilent Technologies. [Link]

  • Ferrocene, carboxy- . Organic Syntheses. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • Getting Started with Chiral Method Development . Regis Technologies. [Link]

  • HPLC Troubleshooting Guide . Chromedia. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds . Organic Syntheses. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing . Agilent Technologies. [Link]

  • HPLC Troubleshooting Guide . ACE HPLC Columns. [Link]

  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product . Royal Society of Chemistry. [Link]

  • Identification and profiling of impurities in Pharmaceuticals . ResolveMass Laboratories Inc. [Link]

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug . International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]

  • Enantioselective Synthesis . OpenStax. [Link]

  • (1r,4r)-4-Formylcyclohexane-1-carboxylic acid . PubChem. [Link]

Sources

Technical Support Center: Purification of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols to enhance the chemical and enantiomeric purity of this important chiral building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis, often involving a Friedel-Crafts acylation followed by subsequent steps, can yield a mixture of stereoisomers and process-related impurities. Achieving high purity, particularly with respect to the desired (1R,2S) enantiomer, is critical for downstream applications and regulatory compliance. This guide provides a structured approach to identifying and resolving common purification challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: My initial purity by HPLC is low, showing multiple peaks. What are the likely impurities and how do I begin to tackle them?

A1: Low initial purity is a common issue, often stemming from the synthetic route, particularly the Friedel-Crafts acylation step. The primary impurities can be categorized as follows:

  • Diastereomers: The most common impurity will likely be the (1S,2R) enantiomer of the desired product, as well as other diastereomers such as the cis-isomers.

  • Unreacted Starting Materials: Residual starting materials from the acylation or preceding steps.

  • Side-Products from Friedel-Crafts Reaction: Polyacylation products can be a significant issue in Friedel-Crafts reactions.[1] Additionally, the Lewis acid catalyst can form strong complexes with the ketone product, which may complicate work-up.

Initial Purification Strategy:

A robust initial purification can be achieved through recrystallization, which is often preferred over chromatography on a large scale.[2]

  • Rationale: Recrystallization is a cost-effective and scalable method for removing bulk impurities. The choice of solvent is critical and should be based on providing a significant difference in solubility of the desired product at high and low temperatures.

  • Solvent Screening: A good starting point for a carboxylic acid like this would be a solvent system like ethanol, or a mixture such as hexane/acetone or hexane/ethyl acetate.[3]

Q2: My main impurity is a diastereomer that co-crystallizes with my product. How can I improve diastereomeric purity?

A2: Co-crystallization of diastereomers can be a significant challenge. If standard recrystallization is insufficient, the formation of diastereomeric salts with a chiral resolving agent is a highly effective method.[4][5]

  • Mechanism: By reacting your racemic or diastereomerically impure carboxylic acid with an enantiomerically pure chiral amine, you form a pair of diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6]

  • Common Resolving Agents: For acidic compounds, chiral amines like (R)-1-phenylethylamine or naturally occurring alkaloids are frequently used.[1]

  • Process Overview:

    • React the impure acid with a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent.

    • Allow the less soluble diastereomeric salt to crystallize.

    • Isolate the salt by filtration.

    • Liberate the enantiomerically enriched acid by treatment with a strong acid.

Q3: I am struggling with the chiral resolution by crystallization. The enantiomeric excess (e.e.) of my product is not improving beyond a certain point. What could be the issue?

A3: This is a classic problem that often points to the formation of a solid solution, where both diastereomeric salts are incorporated into the same crystal lattice.[7]

  • Diagnosis: To determine if you have a solid solution, you can construct a binary melting point phase diagram. In a solid solution, the melting point will vary continuously with the composition, whereas a eutectic mixture will show a distinct melting point depression.

  • Troubleshooting Strategies:

    • Solvent System Modification: The choice of solvent can significantly impact the crystal packing and solubility of the diastereomeric salts. Experiment with different solvents or solvent mixtures. Methanol is often a good starting point for isotherm construction in these systems.[7]

    • Temperature Optimization: Carefully control the crystallization temperature. Higher temperatures can sometimes decrease the stability of the desired conglomerate crystals.[8]

    • Seeding: Seeding the solution with a small amount of the desired pure diastereomeric salt can promote its crystallization.

    • Enantioselective Dissolution: This is an advanced technique where a partially enriched solid is briefly exposed to a solvent, which may preferentially dissolve the more soluble diastereomer, further enriching the solid.[7]

Q4: My chiral HPLC method shows poor resolution between the enantiomers. How can I optimize the separation?

A4: Optimizing a chiral HPLC method involves systematically adjusting several parameters.

  • Column Selection: For acidic compounds, anion-exchange chiral stationary phases (CSPs) like CHIRALPAK QN-AX and QD-AX have shown excellent performance.[9] Polysaccharide-based CSPs are also a good choice.[10]

  • Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol) can significantly affect retention and selectivity.

    • Additives: For acidic analytes, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, formic acid) to the mobile phase is often necessary to ensure good peak shape and reproducibility.

  • Temperature: Decreasing the column temperature generally increases chiral selectivity by enhancing the weaker bonding forces responsible for chiral recognition.[11]

  • Flow Rate: Lowering the flow rate can improve resolution, but at the cost of longer analysis times.

Frequently Asked Questions (FAQs)

Q: What is the expected 1H and 13C NMR signature for the carboxylic acid proton and the carbonyl carbons?

A: In the 1H NMR spectrum, the acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region, around 10-13 ppm.[12] In the 13C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate between 170-185 ppm, while the ketone carbonyl carbon will be further downfield.[12][13]

Q: Can I use chromatography for the initial purification instead of recrystallization?

A: Yes, silica gel chromatography can be used for initial purification. However, for large-scale synthesis, it is often less economical and more time-consuming than recrystallization. A well-developed crystallization protocol can often provide material of sufficient purity for subsequent chiral resolution.[2]

Q: How do I choose the right chiral resolving agent?

A: The selection of a chiral resolving agent is often empirical. It is advisable to screen a small number of commercially available, enantiomerically pure resolving agents (both acidic and basic, depending on your target molecule). The ideal agent will form a diastereomeric salt that is crystalline and shows a significant solubility difference between the two diastereomers in a common solvent.

Q: What is the maximum theoretical yield for a classical chiral resolution?

A: For a classical resolution, the maximum yield for a single enantiomer is 50%. However, the undesired enantiomer can often be racemized and recycled, allowing for a theoretical yield approaching 100% over multiple cycles.[4]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of this compound

This protocol provides a general procedure for the chiral resolution of your target compound using (R)-(+)-α-phenylethylamine as the resolving agent.

Materials:

  • This compound (racemic or diastereomerically enriched)

  • (R)-(+)-α-phenylethylamine (enantiomerically pure)

  • Methanol

  • Ethyl Acetate

  • 1 M Hydrochloric Acid

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of the carboxylic acid in 100 mL of methanol in a flask equipped with a magnetic stirrer.

    • Gently warm the solution to ensure complete dissolution.

    • In a separate container, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of (R)-(+)-α-phenylethylamine in 20 mL of methanol.

    • Slowly add the amine solution to the stirred carboxylic acid solution at room temperature.

    • Stir the mixture for 1-2 hours.

  • Crystallization:

    • Allow the solution to stand at room temperature for crystallization to occur. If no crystals form, slowly cool the solution in an ice bath.

    • Once crystallization is complete, collect the solid by vacuum filtration and wash with a small amount of cold methanol.

  • Diastereomeric Purity Check:

    • Analyze a small sample of the crystalline salt by chiral HPLC to determine the diastereomeric excess.

  • Recrystallization (if necessary):

    • To further enhance purity, recrystallize the salt from a minimal amount of hot methanol.[14]

  • Liberation of the Free Acid:

    • Suspend the diastereomerically pure salt in a mixture of 100 mL of ethyl acetate and 100 mL of water.

    • Stir vigorously and add 1 M HCl dropwise until the pH of the aqueous layer is ~1-2.

    • Separate the organic layer and extract the aqueous layer twice with 50 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Final Purity Analysis:

    • Determine the chemical and enantiomeric purity of the final product by HPLC and NMR.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a starting point for developing a chiral HPLC method for the analysis of your target compound.

Instrumentation:

  • HPLC system with a UV detector

Columns to Screen:

  • CHIRALPAK® QN-AX (anion exchanger)

  • Polysaccharide-based column (e.g., CHIRALCEL® OD-H)

Initial Mobile Phase Conditions:

  • Column: CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Methanol with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a wavelength where the analyte has good absorbance (e.g., 254 nm)

Optimization Steps:

  • If no separation is observed, try a different organic modifier (e.g., isopropanol, acetonitrile).

  • Vary the concentration of the acidic additive (e.g., 0.05% to 0.2% TFA).

  • Decrease the column temperature in 5 °C increments to enhance selectivity.

  • If resolution is still insufficient, screen the polysaccharide-based column using a normal-phase mobile phase (e.g., hexane/isopropanol with a small amount of TFA).

Visualized Workflows

Purification and Resolution Workflow

PurificationWorkflow cluster_synthesis Synthesis Output cluster_purification Purification Stages cluster_analysis Analysis Crude_Product Crude Product (Mixture of Stereoisomers & Impurities) Recrystallization Initial Recrystallization Crude_Product->Recrystallization Purity_Check1 HPLC Purity Check Recrystallization->Purity_Check1 Chiral_Resolution Diastereomeric Salt Formation & Crystallization Acid_Liberation Liberation of Free Acid Chiral_Resolution->Acid_Liberation Purity_Check2 Chiral HPLC (e.e.) Acid_Liberation->Purity_Check2 Purity_Check1->Chiral_Resolution If diastereomers present Purity_Check2->Chiral_Resolution Recrystallize Salt Final_Product Pure (1R,2S) Enantiomer Purity_Check2->Final_Product e.e. > 99%

Caption: General workflow for purification and chiral resolution.

Troubleshooting Decision Tree for Chiral Crystallization

CrystallizationTroubleshooting Start Low e.e. after Initial Crystallization Solid_Solution Suspect Solid Solution? Start->Solid_Solution Solvent_Screen Screen Different Solvent Systems Solid_Solution->Solvent_Screen Yes Temp_Optimization Optimize Crystallization Temperature Solid_Solution->Temp_Optimization No Solvent_Screen->Temp_Optimization Success High e.e. Achieved Solvent_Screen->Success Seeding Attempt Seeding Temp_Optimization->Seeding Temp_Optimization->Success Enant_Dissolution Consider Enantioselective Dissolution Seeding->Enant_Dissolution Seeding->Success Enant_Dissolution->Success

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Sources

Technical Support Center: Managing (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. This document provides in-depth troubleshooting and handling protocols for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Our goal is to equip you with the foundational knowledge and practical techniques to ensure reliable and reproducible assay results.

Overview: Understanding the Challenge

This compound is a compound characterized by a significant nonpolar structure, comprising both a cyclohexane and a fluorobenzoyl group. This molecular architecture inherently limits its solubility in aqueous solutions. The presence of the carboxylic acid functional group, however, provides a key handle for manipulating its solubility, a principle that forms the basis of our recommended strategies.

Section 1: Compound Physicochemical Profile

A foundational understanding of the compound's properties is critical for troubleshooting. The key parameters dictating its behavior in solution are summarized below.

PropertyValueSignificance for Solubility
Molecular Formula C₁₄H₁₅FO₃[1]-
Molecular Weight 250.27 g/mol [1]The relatively large, carbon-rich structure contributes to its hydrophobicity.
Melting Point 136-139°C[1]Indicates a stable crystalline solid at room temperature.
Predicted pKa ~4.30[1]Crucial Parameter. This acidic pKa means the compound's charge state and, therefore, its aqueous solubility are highly dependent on the pH of the solution.[2][3]
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered when first working with this compound.

Q1: My compound powder is not dissolving in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the first step?

Answer: Direct dissolution of this compound in aqueous buffers is not recommended and will likely fail. The large nonpolar regions of the molecule prevent effective solvation by water.[4][5]

The mandatory first step is to prepare a concentrated stock solution in a suitable organic solvent. The most universally accepted solvent for this purpose in biological assays is Dimethyl Sulfoxide (DMSO).

Q2: I've prepared a 10 mM stock in DMSO, but a precipitate forms instantly when I add it to my cell culture medium. Why is this happening?

Answer: This common phenomenon is known as "shock precipitation."[6] Your compound is well-dissolved in the 100% organic environment of the DMSO stock. When this stock is rapidly introduced into a large volume of aqueous medium, the localized DMSO concentration drops sharply. The compound is suddenly exposed to an environment where it is not soluble, causing it to crash out of solution before it can be adequately dispersed.[6]

Solution: Employ a Stepwise Dilution Strategy. Instead of adding the concentrated stock directly to your final assay volume, perform an intermediate dilution in a small volume of your assay medium. This gradual reduction in solvent concentration allows the compound to better equilibrate and remain dispersed.[6] For a detailed methodology, see SOP-02 .

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

Answer: This is a critical consideration for maintaining experimental integrity. While DMSO is an excellent solvent, it can exert cytotoxic or confounding biological effects at higher concentrations.[7][8][9]

General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. Some robust cell lines may tolerate up to 1%, but this should be experimentally verified.[7][10] It is imperative to always keep the final DMSO concentration consistent across all wells, including vehicle controls.

Table for Calculating Final DMSO Concentration:

Stock Conc.Volume of Stock Added (µL)Final Volume (mL)Final DMSO %
10 mM510.5%
10 mM210.2%
20 mM520.5%
50 mM150.1%
Section 3: Advanced Solubility Enhancement

If initial troubleshooting is insufficient, the compound's chemical nature can be leveraged for more robust solubilization.

Q4: The stepwise dilution helped, but I still see cloudiness at my desired final concentration. How can I improve solubility further?

Answer: The most effective strategy is to manipulate the pH to ionize the carboxylic acid group. According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly above the compound's pKa (~4.30), the carboxylic acid will be deprotonated to form its highly water-soluble carboxylate salt.[5][11]

At a physiological pH of 7.4, which is more than 3 units above the pKa, the compound should exist almost entirely in its ionized, more soluble form. You can facilitate this by preparing your stock solution in a slightly basic environment before the final dilution into your buffered assay medium.

Solution: Prepare a pH-Adjusted Stock Solution. This involves first dissolving the compound in DMSO, followed by dilution into a weak basic solution (like 0.1 M NaOH) before neutralizing and creating the final stock. This pre-ionization can dramatically improve its behavior in aqueous media. For a detailed methodology, see SOP-03 .

Section 4: Standard Operating Protocols (SOPs)

Follow these detailed protocols to ensure consistency and reproducibility.

SOP-01: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 2-5 minutes. If needed, gently warm the tube to 37°C in a water bath to aid dissolution.

  • Verification: Ensure the solution is completely clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

SOP-02: Protocol for Stepwise Dilution into Aqueous Assay Media

This protocol describes diluting a 10 mM DMSO stock to a final concentration of 10 µM in a 2 mL final assay volume (Final DMSO: 0.2%).

  • Prepare Intermediate Dilution: In a sterile tube, add 96 µL of pre-warmed (37°C) assay medium.[6]

  • Add Compound Stock: Add 4 µL of the 10 mM DMSO stock solution to the 96 µL of media. This creates a 200 µM intermediate solution in 4% DMSO.

  • Mix Thoroughly: Immediately vortex the intermediate dilution for 10-15 seconds to ensure complete mixing.

  • Final Dilution: Add 100 µL of the 200 µM intermediate solution to the remaining 1.9 mL of assay medium in your culture plate or tube.

  • Final Mix: Mix gently by pipetting or swirling. The final concentration will be 10 µM with a final DMSO concentration of 0.2%.

  • Control: Prepare a vehicle control by performing the same dilution steps using only DMSO (no compound).

SOP-03: Solubility Enhancement via pH-Adjusted Stock Preparation
  • Initial Dissolution: Prepare a highly concentrated solution (e.g., 100 mM) in 100% DMSO.

  • Basic Dilution: In a separate tube, dilute this DMSO stock 1:1 with 10 mM NaOH. This will deprotonate the carboxylic acid. The solution should be clear.

  • Neutralization & Buffering: Dilute this basic solution into a buffered solution (e.g., 10X PBS or 1 M HEPES) to bring the pH back to the desired range (e.g., 7.0-8.0) and create a final aqueous stock of ~1-2 mM.

  • Verification: Check the final pH of this aqueous stock and visually inspect for clarity.

  • Final Use: This pH-adjusted aqueous stock can now be further diluted into your final assay medium with a much lower risk of precipitation.

Section 5: Visual Workflows
Diagram 1: Troubleshooting Decision Tree

G start Compound Precipitation or Assay Variability Observed? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso stepwise Are you using a stepwise dilution? check_dmso->stepwise No sol_reduce_dmso SOLUTION: Reduce final DMSO to ≤ 0.5%. Recalculate dilutions. check_dmso->sol_reduce_dmso Yes ph_adjust Is precipitation still occurring at low µM range? stepwise->ph_adjust Yes sol_implement_stepwise SOLUTION: Implement Stepwise Dilution. (See SOP-02) stepwise->sol_implement_stepwise No sol_ph_adjust SOLUTION: Use pH-Adjusted Stock. (See SOP-03) ph_adjust->sol_ph_adjust Yes sol_ok Issue likely resolved. Proceed with vehicle controls. ph_adjust->sol_ok No

Caption: Decision tree for troubleshooting solubility issues.

Diagram 2: Stepwise Dilution Workflow

G cluster_stock Preparation cluster_intermediate Intermediate Dilution cluster_final Final Dilution stock 1. Prepare 10 mM Stock in 100% DMSO media1 2. Aliquot small volume of pre-warmed media add_stock 3. Add DMSO stock to media (e.g., 4 µL into 96 µL) media1->add_stock vortex1 4. VORTEX IMMEDIATELY add_stock->vortex1 media2 5. Prepare final volume of assay media add_intermediate 6. Add intermediate dilution to final media volume media2->add_intermediate mix2 7. Mix gently (Ready for Assay) add_intermediate->mix2

Caption: Experimental workflow for the stepwise dilution protocol.

References
  • Wikipedia. Cyclohexanecarboxylic acid. [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

  • PubMed Central (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]

  • PubMed Central (PMC). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells? [Link]

  • Nature Portfolio. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Cyclohexane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to modulate physicochemical and metabolic properties—make it a powerful tool for optimizing lead compounds. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated cyclohexane carboxylic acids, a class of compounds with significant potential in drug discovery. By examining the interplay between fluorine substitution, stereochemistry, and biological activity, we aim to provide a framework for the rational design of novel therapeutics.

The Rationale for Fluorinating Cyclohexane Carboxylic Acids in Drug Discovery

The cyclohexane carboxylic acid moiety is a common scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can orient functional groups for optimal interaction with biological targets. The introduction of fluorine to this scaffold can profoundly influence a molecule's properties in several ways:

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the carboxylic acid group, impacting its ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and the ability to form ionic interactions with target proteins.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic fluorination can block sites of metabolism, thereby increasing the half-life of a drug.

  • Conformational Control: Fluorine substitution can influence the conformational equilibrium of the cyclohexane ring (the preference for chair, boat, or twist-boat conformations) and the axial versus equatorial positioning of substituents. This conformational restriction can pre-organize the molecule for tighter binding to its target.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket, leading to enhanced potency.

The Impact of Fluorination on Physicochemical Properties

A key aspect of SAR is understanding how structural modifications alter a compound's physicochemical properties. For fluorinated cyclohexane carboxylic acids, the number and position of fluorine atoms have a predictable, yet nuanced, effect on acidity and lipophilicity.

Acidity (pKa)

The introduction of fluorine atoms to the cyclohexane ring generally increases the acidity of the carboxylic acid (lowers the pKa) due to the inductive effect. The closer the fluorine atom is to the carboxylic acid, the stronger the effect.

CompoundPredicted pKa Change (Relative to Cyclohexane Carboxylic Acid)Rationale
Cyclohexane Carboxylic AcidBaselineReference compound.
2-Fluorocyclohexane Carboxylic AcidSignificant DecreaseStrong inductive effect due to proximity of fluorine to the carboxyl group.
3-Fluorocyclohexane Carboxylic AcidModerate DecreaseInductive effect is attenuated by distance.
4-Fluorocyclohexane Carboxylic AcidSlight DecreaseWeakest inductive effect among the monosubstituted isomers.
2,2-Difluorocyclohexane Carboxylic AcidVery Significant DecreaseAdditive inductive effect of two fluorine atoms at the alpha-position.

Note: This table presents predicted trends. Actual pKa values would need to be determined experimentally.

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can sometimes increase lipophilicity, multiple fluorine substitutions, particularly on the same or adjacent carbons, can create a strong dipole moment that increases polarity and decreases lipophilicity.

CompoundPredicted logP/logD Change (Relative to Cyclohexane Carboxylic Acid)Rationale
Cyclohexane Carboxylic AcidBaselineReference compound.
4-Fluorocyclohexane Carboxylic AcidSlight IncreaseThe lipophilic character of the fluorine atom dominates.
cis-3,4-Difluorocyclohexane Carboxylic AcidDecreaseThe dipoles of the C-F bonds are additive, increasing polarity.
trans-3,4-Difluorocyclohexane Carboxylic AcidSlight Decrease/IncreaseThe dipoles of the C-F bonds may partially cancel, leading to a less polar molecule than the cis isomer.
All-cis-2,3,4,5-Tetrafluorocyclohexane Carboxylic AcidSignificant DecreaseThe facially polarized ring with a highly polar and a non-polar face leads to an overall decrease in lipophilicity.[1]

Stereochemistry: The Decisive Factor in Biological Activity

For cyclic compounds like cyclohexane carboxylic acids, stereochemistry is paramount. The relative orientation of the carboxylic acid and fluorine substituents (cis vs. trans) dictates the molecule's shape and how it presents its binding determinants to a target.

Cis vs. Trans Isomers

The differential biological activity of cis and trans isomers is a well-established principle in medicinal chemistry. For fluorinated cyclohexane carboxylic acids, the cis or trans relationship between the fluorine atom(s) and the carboxylic acid will determine their spatial relationship, which can dramatically impact binding affinity. For instance, if a hydrogen bond between the carboxylic acid and a receptor is crucial, a cis-fluorine might sterically hinder this interaction, while a trans-fluorine might be tolerated or even engage in a favorable interaction with another part of the binding pocket.

Structure-Activity Relationship: A Case Study Perspective

Hypothetical SAR for a Generic Kinase Inhibitor

Let's consider a hypothetical scenario where a cyclohexane carboxylic acid is a known inhibitor of a protein kinase, with the carboxylic acid forming a key hydrogen bond with the hinge region of the kinase.

SAR_Kinase_Inhibitor cluster_0 Core Scaffold cluster_1 Fluorine Position cluster_2 Number of Fluorines Parent Cyclohexane Carboxylic Acid (IC50 = 1 µM) F_at_4 4-Fluoro (trans) (IC50 = 0.5 µM) Parent->F_at_4 Improved Activity: Favorable hydrophobic interaction F_at_2 2-Fluoro (cis) (IC50 = 5 µM) Parent->F_at_2 Decreased Activity: Steric clash with hinge region diF_at_4 4,4-Difluoro (IC50 = 0.2 µM) F_at_4->diF_at_4 Further Improvement: Enhanced binding pocket occupancy tetraF 2,3,5,6-Tetrafluoro (IC50 > 10 µM) F_at_4->tetraF Loss of Activity: Increased polarity reduces cell permeability

In this model:

  • 4-Fluoro (trans): Placing a fluorine atom at the 4-position, trans to the carboxylic acid, could lead to improved activity. This position is less likely to interfere with the crucial carboxylate interaction and may engage in a favorable hydrophobic or dipole-dipole interaction in a distal part of the binding pocket.

  • 2-Fluoro (cis): A fluorine atom at the 2-position, cis to the carboxylic acid, might decrease activity due to steric hindrance with the hinge region, preventing optimal hydrogen bonding of the carboxylate.

  • 4,4-Difluoro: Gem-difluorination at the 4-position could further enhance potency by increasing the interaction with the hydrophobic pocket without adding significant bulk.

  • Tetrafluoro: Extensive fluorination might lead to a significant drop in activity, not necessarily due to poor binding, but because the increased polarity of the molecule hinders its ability to cross the cell membrane and reach its intracellular target.[1] This aligns with findings where increased fluorination of a cyclohexyl ring led to a decrease in the bioactivity of peptides and keto-piperazines.[1]

Experimental Protocols

To establish a robust SAR, standardized and reproducible experimental protocols are essential.

General Protocol for an In Vitro Enzyme Inhibition Assay (e.g., KinaseGlo® Assay)
  • Compound Preparation: Prepare a stock solution of each fluorinated cyclohexane carboxylic acid analog in DMSO (e.g., 10 mM). Create a dilution series in an appropriate buffer.

  • Enzyme and Substrate Preparation: Dilute the kinase and its substrate to the desired concentrations in the assay buffer.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate.

  • Reaction Initiation: Add the enzyme and substrate solution to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent (e.g., KinaseGlo® reagent, which measures ATP consumption) to each well.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Enzyme_Inhibition_Workflow Start Start Compound_Prep Prepare Compound Dilution Series Start->Compound_Prep Plate_Setup Add Compounds, Enzyme, and Substrate to Plate Compound_Prep->Plate_Setup Enzyme_Substrate_Prep Prepare Enzyme and Substrate Solutions Enzyme_Substrate_Prep->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Signal (Luminescence) Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Experimental Determination of logP (Shake-Flask Method)
  • Solution Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

  • Equilibration: Mix equal volumes of the aqueous and organic solutions in a separatory funnel and shake vigorously for a set period to allow for partitioning.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion and Future Directions

The strategic fluorination of cyclohexane carboxylic acids offers a promising avenue for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. While a comprehensive, publicly available SAR dataset for a single target is currently lacking, the principles outlined in this guide provide a solid foundation for the rational design of such compounds. By carefully considering the interplay of fluorine's electronic and steric effects, its influence on pKa and lipophilicity, and the critical role of stereochemistry, medicinal chemists can effectively navigate the chemical space of fluorinated cyclohexane carboxylic acids.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds against various therapeutically relevant targets. Such studies will undoubtedly provide a more detailed and nuanced understanding of their SAR, paving the way for the discovery of next-generation drugs.

References

  • Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., ... & Ballatore, C. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 83, 129188. [Link]

  • Kandre, S., Bhagat, P. R., Reddy, M. M. K., Dalal, R., Dixit, A., Deshmukh, N. J., ... & Gupte, A. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 203-215. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Cobb, S. L., et al. (2021). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Chemistry–A European Journal, 27(5), 1836-1843. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • Davis, R. (2013, September 19). Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. YouTube. [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.
  • Al-Aboudi, A., & Al-Qawasmeh, R. A. (2022). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC medicinal chemistry, 13(6), 646-669. [Link]

  • Nakamura, C., Kawasaki, N., Miyataka, H., Jayachandran, E., Kim, I. H., Kirk, K. L., ... & Satoh, T. (2002). Synthesis and biological activities of fluorinated chalcone derivatives. Bioorganic & medicinal chemistry, 10(3), 699-706. [Link]

  • Simion, A. S., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2736. [Link]

Sources

A Researcher's Guide to Investigating the Stereoselective Efficacy of 2-(4-fluorobenzoyl)cyclohexane-1-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with a chiral biological environment can lead to significant variations in efficacy, potency, and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of the (1R,2S) and (1S,2R) enantiomers of 2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, a compound of potential therapeutic interest.

The Critical Role of Stereochemistry in Drug Action

Enantiomers, being non-superimposable mirror images, can exhibit profound differences in their interactions with chiral biological macromolecules such as receptors, enzymes, and transport proteins. It is a well-established principle that only one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[1] Therefore, the separation and individual evaluation of enantiomers are paramount in drug development.

The structural scaffold of 2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid suggests potential for a range of biological activities. Derivatives of cyclohexane carboxylic acid have been explored for various therapeutic applications, including antimicrobial and anticancer agents.[2][3] Furthermore, the inclusion of a fluorobenzoyl moiety is a common strategy in medicinal chemistry to enhance biological activity.[4][5][6]

A Roadmap for Comparative Efficacy Evaluation

To comprehensively compare the (1R,2S) and (1S,2R) enantiomers, a multi-faceted experimental approach is necessary. This involves chiral separation, determination of absolute stereochemistry, and a suite of in vitro and in vivo assays to probe their pharmacological activity.

G cluster_0 Phase 1: Chiral Separation & Characterization cluster_1 Phase 2: In Vitro Efficacy Profiling cluster_2 Phase 3: In Vivo Evaluation Chiral_Separation Chiral Separation (e.g., HPLC, SFC) Absolute_Configuration Determination of Absolute Configuration (e.g., X-ray Crystallography) Chiral_Separation->Absolute_Configuration Purity_Analysis Enantiomeric Purity (e.g., Chiral GC/LC) Absolute_Configuration->Purity_Analysis Target_Identification Hypothetical Target Identification Purity_Analysis->Target_Identification Binding_Assays Receptor/Enzyme Binding Assays Target_Identification->Binding_Assays Functional_Assays Cell-Based Functional Assays Binding_Assays->Functional_Assays PK_Studies Pharmacokinetic Studies Functional_Assays->PK_Studies PD_Models Pharmacodynamic/ Disease Models PK_Studies->PD_Models Toxicity_Screening Preliminary Toxicity Screening PD_Models->Toxicity_Screening

Figure 1: A generalized workflow for the comparative evaluation of the enantiomers of 2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid.

Phase 1: Chiral Separation and Absolute Configuration

The foundational step in this investigation is the procurement of enantiomerically pure samples of (1R,2S) and (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid.

Experimental Protocol: Enantioselective Chromatography
  • Method Development: Develop a chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method for the analytical and preparative separation of the enantiomers. Common chiral stationary phases (CSPs) include those based on polysaccharides (e.g., cellulose or amylose derivatives).

  • Mobile Phase Optimization: Screen various mobile phase compositions (e.g., hexane/isopropanol or CO2/methanol) to achieve optimal resolution.

  • Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate sufficient quantities of each enantiomer.

  • Purity Assessment: Determine the enantiomeric excess (ee) of the separated fractions using the analytical chiral method. Fractions with ee > 99% are suitable for subsequent biological evaluation.

Determination of Absolute Stereochemistry

It is crucial to unequivocally assign the absolute configuration of the separated enantiomers.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry.[7]

  • Vibrational Circular Dichroism (VCD): In the absence of suitable crystals, VCD spectroscopy, coupled with quantum chemical calculations, can be a powerful tool for assigning the absolute configuration in solution.

Phase 2: In Vitro Efficacy Profiling

With enantiomerically pure compounds in hand, the next phase involves a systematic evaluation of their biological activity. The specific assays will be guided by the hypothesized or known targets of this class of compounds. Given the structural motifs, potential activities could include anti-inflammatory, anti-cancer, or anti-microbial effects.

Hypothetical Target-Based Assays

Assuming a potential anti-inflammatory mechanism, one could investigate the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Table 1: Hypothetical In Vitro Assay Data for Enantiomer Comparison

Assay(1R,2S) Enantiomer(1S,2R) Enantiomer
COX-1 Inhibition (IC₅₀) > 100 µM5.2 µM
COX-2 Inhibition (IC₅₀) 85 µM0.8 µM
Cell Viability (CC₅₀) > 200 µM> 200 µM
Experimental Protocol: COX Enzyme Inhibition Assay
  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay can be used to measure the peroxidase activity of the COX enzymes.

  • Procedure: a. Pre-incubate the enzyme with a range of concentrations of each enantiomer. b. Initiate the reaction by adding arachidonic acid. c. Measure the product formation over time using a plate reader.

  • Data Analysis: Calculate the IC₅₀ values for each enantiomer against both COX isoforms.

Phase 3: In Vivo Evaluation

Promising results from in vitro studies warrant further investigation in animal models to assess pharmacokinetics (PK), pharmacodynamics (PD), and preliminary safety.

Pharmacokinetic Studies

The absorption, distribution, metabolism, and excretion (ADME) properties of the active enantiomer should be characterized.

Pharmacodynamic/Disease Models

Based on the in vitro findings, an appropriate animal model should be selected. For a potential anti-inflammatory agent, a carrageenan-induced paw edema model in rodents would be a suitable choice.

Data Interpretation and Future Directions

The culmination of these studies will provide a clear picture of the stereoselective efficacy of the (1R,2S) and (1S,2R) enantiomers of 2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. A significant difference in biological activity between the two enantiomers would underscore the importance of developing the more active one as a single-enantiomer drug.

Should one enantiomer show promising activity and a favorable preliminary safety profile, further preclinical development would be warranted. This would involve more extensive toxicology studies, formulation development, and scaled-up synthesis.

Conclusion

While a direct comparison of the efficacy of (1R,2S) and (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is not currently documented, this guide provides a robust and scientifically rigorous framework for researchers to conduct such an investigation. By systematically applying the principles of chiral separation, stereochemical assignment, and a tiered approach to in vitro and in vivo testing, the therapeutic potential of these enantiomers can be thoroughly elucidated. This methodical approach is essential for advancing our understanding of structure-activity relationships and for the successful development of new, effective, and safe medicines.

References

A comprehensive list of references that could be consulted for methodologies and background information. (Note: As direct studies on the topic compound are unavailable, these references provide context on related compounds and techniques.)

Sources

A Comparative Guide to the In Vivo Therapeutic Potential of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, a putative anti-inflammatory agent. Designed for researchers and drug development professionals, this document outlines the scientific rationale, comparative experimental designs, and detailed protocols necessary to rigorously assess its therapeutic potential against established alternatives.

Introduction: The Rationale for a Novel Anti-Inflammatory Agent

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Current treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant side effects. The search for new therapeutic agents with improved safety and efficacy is therefore a high priority in medical research.[1]

The compound, this compound, belongs to a class of molecules hypothesized to offer therapeutic benefits in diseases involving chronic inflammation.[2] Its structure suggests a potential role as a modulator of the prostaglandin E2 (PGE2) synthesis pathway, a key cascade in the inflammatory process.[3][4] PGE2 is a potent lipid mediator that causes pain, swelling, and fever.[3][4] By selectively targeting enzymes in this pathway, it may be possible to reduce inflammation with fewer side effects than traditional NSAIDs.

This guide will compare the preclinical profile of this compound (herein referred to as "Compound F") with Celecoxib, a well-characterized selective COX-2 inhibitor.[3] This comparison will provide a benchmark for evaluating its potential as a next-generation anti-inflammatory drug.

Section 1: Proposed Mechanism of Action

Compound F is hypothesized to be an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is the terminal synthase in the production of PGE2 and is often upregulated during inflammation.[5] Unlike COX enzymes, which are involved in the production of multiple prostanoids, mPGES-1 is specifically linked to PGE2.[5]

The key advantages of targeting mPGES-1 include:

  • High Specificity: Reduces the production of the primary inflammatory prostaglandin, PGE2.[5]

  • Spares Beneficial Prostanoids: May avoid the cardiovascular side effects associated with COX-2 inhibitors by not affecting the production of other prostaglandins like PGI2.[6]

The proposed mechanism is illustrated in the signaling pathway diagram below.

PGE2_Synthesis_Pathway AA Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Swelling, Fever) PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits CompoundF Compound F (Hypothesized Target) CompoundF->mPGES1 Inhibits

Caption: Proposed mechanism of action for Compound F.

Section 2: The In Vivo Validation Workflow

A rigorous in vivo validation plan is essential to determine the therapeutic potential of Compound F. The following workflow provides a structured approach to assess its pharmacokinetic profile, efficacy in a relevant disease model, and preliminary safety.

Validation_Workflow start Start pk_study Pharmacokinetic (PK) Profiling start->pk_study efficacy_model Efficacy Assessment (Carrageenan-Induced Paw Edema) pk_study->efficacy_model safety_study Acute Toxicology & Safety Assessment efficacy_model->safety_study data_analysis Comparative Data Analysis safety_study->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision end End decision->end

Caption: High-level overview of the in vivo validation workflow.

Section 3: Experimental Protocols and Comparative Data

This section details the protocols for key in vivo experiments and presents hypothetical data in a comparative format.

Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound F in a rodent model.[7]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • Group 1: Compound F (10 mg/kg, oral gavage).

    • Group 2: Compound F (2 mg/kg, intravenous).

    • Group 3: Celecoxib (10 mg/kg, oral gavage).

    • Group 4: Celecoxib (2 mg/kg, intravenous).

  • Blood Sampling: Serial blood samples are collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.[7]

  • Analysis: Plasma concentrations of the compounds are determined by LC-MS/MS.

  • Parameters Calculated: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%) are calculated.[8]

Hypothetical Comparative PK Data:

ParameterCompound F (10 mg/kg, PO)Celecoxib (10 mg/kg, PO)
Cmax (ng/mL) 1250980
Tmax (hr) 1.52.0
AUC (ng*hr/mL) 78006500
t1/2 (hr) 6.28.5
Bioavailability (F%) 45%40%
Efficacy in an Acute Inflammatory Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory efficacy of Compound F in a well-established model of acute inflammation.[9]

Protocol:

  • Animal Model: Male Wistar rats (n=6 per group).

  • Groups:

    • Group 1: Vehicle control (0.5% carboxymethylcellulose).

    • Group 2: Compound F (10 mg/kg, PO).

    • Group 3: Compound F (30 mg/kg, PO).

    • Group 4: Celecoxib (30 mg/kg, PO).

  • Procedure:

    • Animals are dosed orally 1 hour before the induction of inflammation.[9]

    • Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[10]

    • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.[9]

  • Endpoint: The percentage inhibition of paw edema is calculated relative to the vehicle control group.

Hypothetical Efficacy Data:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3hr (mL)% Inhibition of Edema
Vehicle -0.85 ± 0.07-
Compound F 100.51 ± 0.0540%
Compound F 300.30 ± 0.0465%
Celecoxib 300.38 ± 0.0655%
Acute Toxicology and Safety Assessment

Objective: To assess the preliminary safety profile of Compound F after a single high-dose administration.[11]

Protocol:

  • Animal Model: Male and female Swiss albino mice (n=5 per sex per group).

  • Dosing: A single oral dose of Compound F (e.g., 300 mg/kg) is administered. A control group receives the vehicle.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[12]

  • Necropsy: At the end of the study, all animals are euthanized, and a gross necropsy is performed to identify any organ abnormalities.

Hypothetical Safety Findings:

CompoundDose (mg/kg)MortalityClinical Signs of ToxicityGross Necropsy Findings
Compound F 3000/10No observable adverse effectsNo abnormalities detected
Celecoxib 3000/10No observable adverse effectsNo abnormalities detected

Section 4: Data Interpretation and Future Directions

Based on the hypothetical data, Compound F demonstrates a promising preclinical profile. It shows slightly improved oral bioavailability and a shorter half-life compared to Celecoxib, which could be advantageous in certain therapeutic contexts. In the acute inflammation model, Compound F exhibited superior efficacy at the same dose as Celecoxib, suggesting a potent anti-inflammatory effect. Importantly, the preliminary safety assessment did not reveal any immediate concerns at a high dose.

These initial findings provide a strong rationale for advancing the in vivo validation of Compound F. Future studies should include:

  • Chronic Inflammatory Models: Evaluation in models like collagen-induced arthritis to assess efficacy in a chronic setting.[13]

  • Mechanism of Action Confirmation: Ex vivo assays to confirm mPGES-1 inhibition in tissues from treated animals.

  • Expanded Safety and Toxicology Studies: Repeat-dose toxicology studies to evaluate potential long-term side effects.[14]

Conclusion

The systematic in vivo validation framework presented in this guide provides a robust pathway for assessing the therapeutic potential of this compound. The comparative approach against a clinically relevant drug, Celecoxib, allows for a clear evaluation of its potential advantages. The promising (though hypothetical) data underscores the importance of continued investigation into novel anti-inflammatory agents that target specific pathways like mPGES-1.

References

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. Available from: [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available from: [Link]

  • PubMed. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available from: [Link]

  • PMC. Identification and development of mPGES-1 inhibitors: where we are at?. Available from: [Link]

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Available from: [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Available from: [Link]

  • PMC. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Available from: [Link]

  • NIH. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Available from: [Link]

  • ResearchGate. (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Available from: [Link]

  • PubMed. The role of early in vivo toxicity testing in drug discovery toxicology. Available from: [Link]

  • PMC. Murine Pharmacokinetic Studies. Available from: [Link]

  • PMC. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Available from: [Link]

  • PMC. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available from: [Link]

  • MDPI. Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Available from: [Link]

  • Taylor & Francis Online. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Available from: [Link]

  • PubMed. Protocol for the induction of arthritis in C57BL/6 mice. Available from: [Link]

  • PubMed. In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease. Available from: [Link]

  • Frontiers. The complex role of prostaglandin E2-EP receptor signaling in wound healing. Available from: [Link]

  • Nuvisan. In vivo toxicology and safety pharmacology. Available from: [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]

  • Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Available from: [Link]

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. Available from: [Link]

  • ResearchGate. In vivo rat PK profiling in drug discovery: New challenges. Available from: [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. Available from: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]

  • Rockefeller University Press. Prostaglandin E2 regulates Th17 cell differentiation and function through cyclic AMP and EP2/EP4 receptor signaling. Available from: [Link]

  • PMC. Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Available from: [Link]

  • ResearchGate. In Vitro and in Vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Pacific BioLabs. Toxicology Studies. Available from: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

  • ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • ScienceDirect. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Available from: [Link]

  • Taylor & Francis Online. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Available from: [Link]

  • Creative Bioarray. In Vivo Toxicity Study. Available from: [Link]

  • Frontiers. Prostaglandin E2 As a Modulator of Viral Infections. Available from: [Link]

  • PMC. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available from: [Link]

  • Turkish Journal of Immunology. A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Available from: [Link]

  • ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link]

  • SMUJO. GC-MS profiling and molecular docking of bioactive compounds from Strychnos lucida on reproductive protein targets | Biodiversitas Journal of Biological Diversity. Available from: [Link]

  • MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available from: [Link]

  • eScholarship.org. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Available from: [Link]

  • Google Patents. WO2010148080A2 - Cyclohexane 1,4 carboxylates.

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "one molecule, one target" is a foundational aspiration, yet rarely a clinical reality. The journey of a novel chemical entity from a promising hit to a safe and effective therapeutic is paved with rigorous characterization, of which a comprehensive understanding of its cross-reactivity profile is paramount. Unforeseen off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical attrition.[1][2] This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel investigational compound, (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid , hereafter referred to as CFC-1 .

For the purpose of this illustrative guide, we will posit that CFC-1 has been identified as a potent inhibitor of Phosphodiesterase 4 (PDE4) , a well-established therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[3][4] The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells.[4][5] This guide will compare the selectivity of CFC-1 for its primary target, PDE4, against a rationally selected panel of clinically relevant off-targets, providing a framework for researchers and drug development professionals to assess its therapeutic potential and de-risk its progression.

The Rationale for a Tiered and Target-Informed Cross-Reactivity Assessment

A scattergun approach to cross-reactivity profiling is both inefficient and economically unviable. A more strategic, tiered approach, grounded in the known pharmacology of the primary target and the chemical features of the investigational compound, is the hallmark of a robust drug development program. For CFC-1, a potent PDE4 inhibitor, the cross-reactivity panel was designed with the following considerations:

  • On-target family selectivity: The phosphodiesterase superfamily consists of 11 distinct families (PDE1-11).[6] Cross-inhibition of other PDE families can lead to a spectrum of physiological effects, some of which may be undesirable. Therefore, assessing the selectivity of CFC-1 against other PDE isoforms is a critical first step.

  • Common off-targets for the chemical class: Carboxylic acid-containing compounds have been associated with certain off-target liabilities.[7][8][9] While CFC-1's specific off-targets are unknown, a broad initial screen against targets frequently modulated by acidic molecules is a prudent measure.

  • Standard safety pharmacology panels: Regulatory bodies and industry best practices recommend screening against a panel of targets known to be implicated in adverse drug reactions.[1][10] These panels, such as those offered by Eurofins or Reaction Biology, typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters.[10][11]

This guide will present a comparative analysis of CFC-1 against a benchmark compound, Roflumilast , a well-characterized and approved PDE4 inhibitor.[3][12] This comparison will provide essential context for interpreting the selectivity profile of CFC-1.

Experimental Workflow for Cross-Reactivity Profiling

The cross-reactivity assessment of CFC-1 was conducted using a tiered workflow, progressing from broad, high-throughput screening to more focused, functional assays for any identified "hits".

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Functional Assays primary_screening Primary Screening (Single Concentration, e.g., 10 µM) - PDE Family Selectivity Panel - Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) data_analysis_1 Data Analysis: Identify hits (% inhibition > 50%) primary_screening->data_analysis_1 secondary_screening Secondary Screening (Concentration-Response) - Determine IC50/Ki for primary hits data_analysis_1->secondary_screening Hits advance functional_assays Cell-Based Functional Assays - Assess agonist/antagonist activity - Evaluate physiological relevance of off-target hits secondary_screening->functional_assays Confirmed hits advance

Figure 1: A tiered experimental workflow for cross-reactivity profiling.

Tier 1: Primary Screening Protocol

The initial screen of CFC-1 and Roflumilast was performed at a single high concentration (10 µM) to identify potential interactions across a broad range of targets.

1. PDE Family Selectivity Panel:

  • Assay Principle: Biochemical enzymatic assays measuring the hydrolysis of cAMP or cGMP by recombinant human PDE isoforms (PDE1-11).

  • Methodology:

    • Recombinant human PDE enzymes were incubated with their respective fluorescently labeled cyclic nucleotide substrates (cAMP or cGMP).

    • Test compounds (CFC-1 and Roflumilast) were added at a final concentration of 10 µM.

    • The reaction was allowed to proceed for a specified time at 30°C.

    • A binding agent that selectively binds to the non-hydrolyzed substrate was added, resulting in a change in fluorescence polarization.

    • The percentage of inhibition was calculated relative to a vehicle control (DMSO) and a positive control inhibitor for each PDE family.

2. Broad Off-Target Panel (Example: Eurofins SafetyScreen44 Panel):

  • Assay Principle: A combination of radioligand binding assays and enzymatic assays for 44 targets known to be associated with adverse drug reactions.[10]

  • Methodology:

    • For binding assays, cell membranes expressing the target receptor were incubated with a specific radioligand and the test compound (10 µM).

    • After incubation, bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was measured using a scintillation counter.

    • For enzyme assays, the recombinant enzyme was incubated with its substrate and the test compound (10 µM), and product formation was measured using an appropriate detection method (e.g., fluorescence, luminescence).

    • Percentage of inhibition or displacement was calculated relative to controls.

Comparative Data Analysis

The following tables summarize the hypothetical cross-reactivity data for CFC-1 in comparison to the benchmark PDE4 inhibitor, Roflumilast.

Table 1: PDE Family Selectivity Profile

TargetCFC-1 (% Inhibition @ 10 µM)Roflumilast (% Inhibition @ 10 µM)
PDE4D 98% 99%
PDE1A5%2%
PDE2A8%4%
PDE3A12%7%
PDE5A3%1%
PDE6C<1%<1%
PDE7B25%18%
PDE8A2%3%
PDE9A<1%<1%
PDE10A15%10%
PDE11A6%5%

Table 2: Broad Off-Target Screening Hits (% Inhibition > 50% @ 10 µM)

TargetTarget ClassCFC-1 (% Inhibition)Roflumilast (% Inhibition)Potential Clinical Implication
Adenosine A1 ReceptorGPCR55%8%Bradycardia, sedation
5-HT2B ReceptorGPCR62%15%Valvular heart disease
hERGIon Channel15%5%QT prolongation, arrhythmia

Interpretation of Results and Tier 2/3 Strategy

The primary screening data reveals a promising selectivity profile for CFC-1. It demonstrates potent inhibition of its intended target, PDE4D, with minimal activity against most other PDE family members at a high concentration. However, some noteworthy observations guide the subsequent stages of investigation:

  • Moderate PDE7B and PDE10A activity: While the inhibition is significantly lower than for PDE4D, the activity at PDE7B and PDE10A warrants further investigation. A concentration-response study (Tier 2) is necessary to determine the IC50 values and thus the selectivity window.

  • GPCR Off-Target Hits: CFC-1 shows moderate inhibition of the Adenosine A1 and 5-HT2B receptors. These interactions are concerning due to their potential for cardiovascular side effects. Therefore, these hits must be followed up with:

    • Tier 2: Concentration-response binding assays to determine the binding affinity (Ki) of CFC-1 for these receptors.

    • Tier 3: Cell-based functional assays to determine if CFC-1 acts as an agonist or antagonist at these receptors and to assess the functional consequences of this binding.

Table 3: Illustrative Tier 2 IC50/Ki Data

TargetCFC-1 (IC50/Ki, nM)Roflumilast (IC50/Ki, nM)Selectivity Ratio (Off-Target/On-Target) for CFC-1
PDE4D 5 2 -
PDE7B850>1000170-fold
PDE10A>1000>1000>200-fold
Adenosine A1 Receptor750>10,000150-fold
5-HT2B Receptor600>10,000120-fold

The hypothetical Tier 2 data in Table 3 suggests that while there is some off-target activity, CFC-1 maintains a respectable selectivity window of over 100-fold for the identified hits compared to its primary target, PDE4D. This level of selectivity is often considered acceptable for progression, but the functional consequences still need to be assessed.

Mechanistic Insights through Signaling Pathway Visualization

Understanding the on-target mechanism and the potential impact of off-target interactions is crucial. The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade.

signaling_pathway cluster_0 Inflammatory Cell GPCR Pro-inflammatory Stimulus (e.g., LTB4) AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, IL-2) PKA->Inflammation inhibits AMP AMP PDE4->AMP hydrolyzes CFC1 CFC-1 CFC1->PDE4 inhibits

Figure 2: Simplified PDE4 signaling pathway in an inflammatory cell.

As depicted in Figure 2, inhibition of PDE4 by CFC-1 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA activation has a net anti-inflammatory effect by inhibiting the release of pro-inflammatory mediators. Off-target effects on receptors like the Adenosine A1 or 5-HT2B receptors would engage entirely different signaling pathways, potentially leading to unintended physiological responses.

Conclusion and Future Directions

This comparative guide has outlined a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of the novel PDE4 inhibitor, this compound (CFC-1). Based on our hypothetical data, CFC-1 demonstrates a promising selectivity profile, with a significant therapeutic window over the identified off-targets.

However, it is imperative to emphasize that in vitro profiling is a predictive tool. The ultimate confirmation of a drug's safety and selectivity comes from in vivo preclinical and clinical studies. The insights gained from this comprehensive in vitro assessment are invaluable for designing these future studies, including the selection of appropriate animal models and the monitoring for potential off-target related adverse events.

For drug development professionals, this guide serves as a template for a robust cross-reactivity profiling strategy. By integrating on-target family screening, broad off-target panels, and a tiered follow-up approach, researchers can build a comprehensive understanding of a compound's selectivity, enabling more informed decision-making and ultimately contributing to the development of safer and more effective medicines.

References

  • Eurofins Discovery. "A Tiered Approach - In Vitro SafetyScreen Panels." [Link]

  • Roberts, S. et al. "Safety screening in early drug discovery: An optimized assay panel." Vascular Pharmacology, 2019. [Link]

  • Eurofins Discovery. "Specialized In Vitro Safety Pharmacology Profiling Panels." [Link]

  • Giacomelli, C. et al. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." Molecules, 2023. [Link]

  • Li, H. et al. "PDE4 inhibitors: potential protective effects in inflammation and vascular diseases." Frontiers in Pharmacology, 2024. [Link]

  • Crocetti, L. et al. "An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022." Molecules, 2022. [Link]

  • Patsnap. "What are the therapeutic candidates targeting PDE4?" Synapse, 2025. [Link]

  • Eurofins Scientific. "Eurofins Discovery Safety Pharmacology Portfolio." YouTube, 2022. [Link]

  • Journal of Drugs in Dermatology. "PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact." JDDonline, 2025. [Link]

  • National Center for Biotechnology Information. "A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening." NIH, 2008. [Link]

  • National Center for Biotechnology Information. "PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes." PMC, 2023. [Link]

  • Ballatore, C. et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." PMC, 2013. [Link]

  • National Center for Biotechnology Information. "Clinical Implication of Phosphodiesterase-4-Inhibition." PMC, 2018. [Link]

  • ResearchGate. "List of carboxylic acid compounds that have been associated with toxic reactions (continued)." [Link]

  • Reaction Biology. "Safety and Off-Target Drug Screening Services." [Link]

  • BPS Bioscience. "Phosphodiesterase Screening and Profiling Services." [Link]

  • Eurofins Scientific. "CEREP Laboratories France." [Link]

  • Eurofins Discovery. "KINOMEscan Technology." [Link]

  • Lin, A. et al. "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine, 2019. [Link]

  • Conti, M. & Beavo, J. "Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling." Annual Review of Biochemistry, 2007. [Link]

  • Patsnap. "Overcoming Challenges in Carboxylic Acid Drug Formulations." Eureka, 2025. [Link]

  • Eurofins DiscoverX. "DiscoverX Solutions for Drug Discovery." [Link]

Sources

A comparative analysis of the synthetic routes to trans-2-(benzoyl)cyclohexane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Synthetic Routes to trans-2-(benzoyl)cyclohexane Carboxylic Acids

Introduction

trans-2-(benzoyl)cyclohexane carboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and advanced materials. The specific trans stereochemistry of the benzoyl and carboxylic acid groups on the cyclohexane ring is crucial for its biological activity and material properties, making stereocontrolled synthesis a key challenge.[1][2] This guide provides a comparative analysis of two distinct synthetic strategies for accessing this target molecule, offering insights into the underlying chemical principles, experimental protocols, and overall efficiency of each route. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic approach for their specific needs.

Route 1: Diels-Alder Cycloaddition followed by Functional Group Manipulation

This strategy leverages the power of the Diels-Alder reaction to establish the cyclohexane core with a high degree of stereocontrol.[3] The concerted [4+2] cycloaddition between a diene and a dienophile allows for the predictable formation of the six-membered ring.[4] Subsequent functional group interconversions are then employed to install the desired benzoyl and carboxylic acid moieties.

Scientific Rationale

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis due to its reliability and stereospecificity.[3] By choosing appropriate diene and dienophile starting materials, the desired relative stereochemistry of the substituents on the newly formed ring can be effectively controlled. This approach often leads to the formation of a cyclohexene derivative, which then requires further transformations, such as oxidation and reduction, to arrive at the final saturated and functionalized cyclohexane.[5]

Experimental Protocol

Step 1: Diels-Alder Reaction

A mixture of 1,3-butadiene (in excess, condensed at -78 °C) and acrylic acid (1.0 equivalent) is heated in a sealed tube at 100 °C for 24 hours. The reaction mixture is then cooled, and the excess butadiene is allowed to evaporate. The crude product, cyclohex-3-enecarboxylic acid, is purified by vacuum distillation.

Step 2: Epoxidation

The cyclohex-3-enecarboxylic acid (1.0 equivalent) is dissolved in dichloromethane, and meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) is added portionwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The resulting solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Step 3: Ring Opening and Oxidation

The crude epoxide is dissolved in a mixture of acetone and water. Jones reagent (chromic acid in sulfuric acid) is added dropwise at 0 °C until a persistent orange color is observed. The reaction is stirred for 2 hours at room temperature. The excess oxidant is quenched with isopropanol, and the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the keto acid.

Step 4: Friedel-Crafts Acylation

The keto acid (1.0 equivalent) is converted to its acid chloride by treatment with thionyl chloride. The crude acid chloride is then added to a suspension of anhydrous aluminum chloride (1.2 equivalents) in benzene at 0 °C. The reaction mixture is stirred at room temperature for 4 hours and then poured onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product, which is then purified by column chromatography to yield trans-2-(benzoyl)cyclohexane carboxylic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism.[6][7]

Visualizing the Pathway

Route 1: Diels-Alder Approach Butadiene 1,3-Butadiene Cyclohexene Cyclohex-3-enecarboxylic Acid Butadiene->Cyclohexene Diels-Alder AcrylicAcid Acrylic Acid AcrylicAcid->Cyclohexene Epoxide Epoxide Intermediate Cyclohexene->Epoxide Epoxidation KetoAcid Keto Acid Intermediate Epoxide->KetoAcid Ring Opening/ Oxidation Target1 trans-2-(benzoyl)cyclohexane carboxylic acid KetoAcid->Target1 Friedel-Crafts Acylation Route 2: Cyclohexane Functionalization DicarboxylicAcid trans-1,2-Cyclohexane dicarboxylic Acid Monoester Monoester Acid Chloride DicarboxylicAcid->Monoester Monoesterification/ Acid Chloride Formation AcylatedEster Acylated Ester Intermediate Monoester->AcylatedEster Friedel-Crafts Acylation Target2 trans-2-(benzoyl)cyclohexane carboxylic acid AcylatedEster->Target2 Hydrolysis

Caption: A schematic overview of the cyclohexane functionalization route.

Comparative Analysis

MetricRoute 1: Diels-Alder ApproachRoute 2: Functionalization of Cyclohexane Precursor
Overall Yield ModerateGood
Stereocontrol High (inherent to Diels-Alder)Dependent on starting material and epimerization
Number of Steps 44
Starting Materials Readily available and inexpensiveRequires stereochemically pure starting material
Scalability Moderate (Diels-Alder in sealed tube)Good
Key Challenges Handling of gaseous butadiene, control of side reactions in oxidation and acylationPreparation of stereochemically pure starting dicarboxylic acid

Conclusion

Both synthetic routes presented offer viable pathways to trans-2-(benzoyl)cyclohexane carboxylic acid.

Route 1 , the Diels-Alder approach, provides excellent stereocontrol from the outset but involves handling a gaseous reagent and multiple functional group manipulations that can lower the overall yield.

Route 2 , the functionalization of a pre-existing cyclohexane core, is potentially more efficient and scalable, provided that the stereochemically pure starting material, trans-1,2-cyclohexanedicarboxylic acid, is readily available or can be efficiently prepared. [1] The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, the availability of starting materials, and the laboratory equipment at hand. For small-scale research purposes where absolute stereocontrol is paramount, the Diels-Alder approach may be preferred. For larger-scale production where efficiency and cost are major drivers, the functionalization of a cyclohexane precursor is likely the more attractive option. Further optimization of reaction conditions for each step would be necessary to maximize the efficiency of either route in a practical setting. Organocatalytic methods could also be explored to enhance the stereoselectivity of these transformations. [8][9]

References

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC - NIH. (n.d.).
  • A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents. (2014).
  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. (2017). Retrieved January 27, 2026, from [Link]

  • Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023). Retrieved January 27, 2026, from [Link]

  • Asymmetric catalytic synthesis of chiral axially alkylidene cyclohexanes based on the unactivated alkenes. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018). Retrieved January 27, 2026, from [Link]

  • stereochemistry of disubstituted cyclohexane. (n.d.). Retrieved January 27, 2026, from [Link]

  • 14.4: The Diels-Alder Cycloaddition Reaction - Chemistry LibreTexts. (2024). Retrieved January 27, 2026, from [Link]

  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents. (2015).
  • The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

  • The Chemical Blueprint: Understanding the Structure of trans-1,2-Cyclohexanedicarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 27, 2026, from [Link]

  • 2-Benzoylcyclohexanecarboxylic acid | C14H16O3 | CID 2756601 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • Stereochemistry of cyclohexane.pptx - Slideshare. (n.d.). Retrieved January 27, 2026, from [Link]

  • Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - MDPI. (2023). Retrieved January 27, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic - ChemRxiv. (n.d.). Retrieved January 27, 2026, from [Link]

  • Asymmetric Organocatalytic Michael/Michael/Henry Sequence to Construct Cyclohexanes with Six Vicinal Stereogenic Centers - Sci-Hub. (2017). Retrieved January 27, 2026, from [Link]

  • (PDF) Diastereodivergent Synthesis of Multi-Substituted Cyclohexanes via Alkene Hydroamidation - ResearchGate. (2026). Retrieved January 27, 2026, from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. (2013). Retrieved January 27, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Retrieved January 27, 2026, from [Link]

  • Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Diels–Alder reaction - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
  • Asymmetric synthesis of axially chiral cycloalkylidenes. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC - NIH. (2021). Retrieved January 27, 2026, from [Link]

  • CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic Acid and Patented Synthetic Cannabinoid Receptor Modulators

This guide provides a comprehensive head-to-head comparison of the novel compound this compound with a selection of well-characterized, patented synthetic cannabinoids. The objective is to evaluate its potential as a modulator of cannabinoid receptors CB1 and CB2, which are critical targets in numerous physiological processes and disease states. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quest for Novel Cannabinoid Receptor Modulators

The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, plays a pivotal role in regulating a vast array of physiological functions, including pain sensation, mood, appetite, and immune responses.[1][2] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is mainly found in the immune system, governing inflammatory responses.[1][3] This differential expression makes the targeted modulation of these receptors a highly attractive strategy for therapeutic intervention in various disorders, from chronic pain and neurodegenerative diseases to inflammatory conditions.[1]

This compound is a novel chemical entity with a unique structural scaffold. While its biological targets are yet to be fully elucidated, its structural features suggest a potential interaction with the cannabinoid receptors. This guide outlines a systematic, data-driven approach to compare this lead compound with three well-known patented synthetic cannabinoids: UR-144, XLR-11, and JWH-018. These compounds have been extensively studied and serve as valuable benchmarks for understanding cannabinoid receptor pharmacology.[4][5][6][7]

Compound Profiles: Structures and Background

A clear understanding of the chemical structures is fundamental to interpreting the comparative data.

  • This compound (Lead Compound): This compound features a cyclohexane carboxylic acid backbone with a 4-fluorobenzoyl substituent. Its stereochemistry is fixed as (1R,2S). The presence of the carboxylic acid group suggests potential for unique interactions within the receptor binding pocket compared to the typical indole-based scaffolds of many synthetic cannabinoids.

  • Patented Comparators:

    • JWH-018: An aminoalkylindole first synthesized by John W. Huffman, this compound is a potent full agonist at both CB1 and CB2 receptors.[5][8] It has approximately a four-fold higher affinity for the CB1 receptor and a ten-fold higher affinity for the CB2 receptor compared to THC.[9]

    • UR-144: Developed by Abbott Laboratories, UR-144 is a selective full agonist of the CB2 receptor, exhibiting significantly lower affinity for the CB1 receptor.[7] Its chemical structure is characterized by a tetramethylcyclopropyl group.[7]

    • XLR-11: A fluorinated analog of UR-144, XLR-11 acts as a potent agonist for both CB1 and CB2 receptors.[6] The addition of a fluorine atom to the pentyl chain often enhances potency.[10]

The Cannabinoid Receptor Signaling Cascade

Upon activation by an agonist, both CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs), initiate a cascade of intracellular signaling events.[2][11] The primary pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] Additionally, these receptors can activate mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating cell survival and differentiation.[2][11]

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Agonist Agonist CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK) G_Protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neurotransmission Modulation of Immune Response cAMP->Response Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription caption Fig. 1: Canonical CB1/CB2 Signaling Pathway

Caption: Fig. 1: Canonical CB1/CB2 Signaling Pathway

Head-to-Head Experimental Comparison

To objectively assess the potential of this compound as a cannabinoid receptor modulator, a series of standardized in vitro assays are proposed.

Experiment 1: Receptor Binding Affinity

Scientific Rationale: The initial step in characterizing a new ligand is to determine its binding affinity (Ki) for the target receptors. A competitive radioligand binding assay is a robust method for this purpose. This experiment will quantify how strongly the lead compound and the comparators bind to human CB1 and CB2 receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Human CB1 or CB2 receptors are expressed in a stable cell line (e.g., CHO or HEK293 cells). Cell membranes are harvested and prepared as a homogenate.[12]

  • Assay Setup: In a 96-well plate, incubate the receptor-containing membranes with a known concentration of a high-affinity radioligand (e.g., [3H]CP-55,940).[13]

  • Competition: Add increasing concentrations of the unlabeled test compounds (Lead Compound, JWH-018, UR-144, XLR-11) to displace the radioligand.

  • Incubation: Incubate the mixture for 60-90 minutes at 30°C to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[13]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and then convert it to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data

CompoundCB1 Ki (nM)CB2 Ki (nM)CB2/CB1 Selectivity Ratio
This compound185257.4
JWH-0189.02.93.1
UR-1441501.883.3
XLR-1198831.2

Data is hypothetical and for illustrative purposes. References for comparator compounds: JWH-018[5], UR-144[7], XLR-11[6].

Experiment 2: Functional Activity (cAMP Inhibition Assay)

Scientific Rationale: Binding to a receptor does not guarantee activation. This experiment determines whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state). The cAMP inhibition assay measures the functional consequence of Gi/o protein activation.

Experimental Protocol: cAMP-Glo™ Assay

  • Cell Culture: Use a cell line stably expressing either human CB1 or CB2 receptors (e.g., CHO-hCB1/hCB2).

  • Cell Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce a high basal level of cAMP. Concurrently, add increasing concentrations of the test compounds.

  • Incubation: Incubate for 15-30 minutes to allow for receptor activation and subsequent inhibition of adenylyl cyclase.

  • Cell Lysis and Detection: Lyse the cells and add a luminescent cAMP detection reagent (e.g., cAMP-Glo™ reagent). The luminescence signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve. Calculate the EC50 (potency) and the Emax (efficacy) relative to a known full agonist like CP-55,940.

Hypothetical Functional Activity Data

CompoundCB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)CB2 Emax (%)
This compound35075 (Partial Agonist)4588 (Partial Agonist)
JWH-018102100 (Full Agonist)133100 (Full Agonist)
UR-14442195 (Full Agonist)72100 (Full Agonist)
XLR-1198100 (Full Agonist)83100 (Full Agonist)

Data is hypothetical and for illustrative purposes. References for comparator compounds: JWH-018[5], UR-144[7], XLR-11[6].

Experimental_Workflow Start Compound Synthesis (Lead Compound) Binding_Assay Experiment 1: Receptor Binding Assay Start->Binding_Assay Functional_Assay Experiment 2: cAMP Functional Assay Start->Functional_Assay ADME_Assay Experiment 3: In Vitro ADME Profiling Start->ADME_Assay Data_Analysis Data Analysis & Interpretation (Ki, EC50, Emax, Stability) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis ADME_Assay->Data_Analysis Conclusion Lead Optimization/ Further Studies Data_Analysis->Conclusion caption Fig. 2: In Vitro Characterization Workflow

Caption: Fig. 2: In Vitro Characterization Workflow

Experiment 3: In Vitro ADME Profiling

Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development potential. Metabolic stability in human liver microsomes (HLM) provides an initial indication of how quickly a compound might be cleared from the body.

Experimental Protocol: Metabolic Stability in HLM

  • Reaction Setup: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled HLM in the presence of NADPH (a necessary cofactor for metabolic enzymes).

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the concentration of the remaining parent compound in each aliquot using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Hypothetical In Vitro ADME Data

CompoundHLM In Vitro t½ (min)
This compound45
JWH-018< 10
UR-14425
XLR-1118

Data is hypothetical and for illustrative purposes. Synthetic cannabinoids like JWH-018 are known to be rapidly metabolized.[14]

Data Summary and Interpretation

The collective hypothetical data provides a multi-faceted view of our lead compound's potential.

Consolidated Data Table

CompoundCB1 Ki (nM)CB2 Ki (nM)CB2/CB1 RatioCB2 EC50 (nM)CB2 Emax (%)HLM t½ (min)
Lead Compound 185 25 7.4 45 88 45
JWH-0189.02.93.1133100< 10
UR-1441501.883.37210025
XLR-1198831.28310018

Interpretation:

  • This compound emerges as a CB2-preferring partial agonist . Its 7.4-fold selectivity for CB2 over CB1 is a promising feature, potentially minimizing the psychoactive effects associated with strong CB1 agonism.

  • The partial agonism (Emax < 100%) is another desirable characteristic, as it may offer a wider therapeutic window and a reduced risk of receptor desensitization and tolerance compared to full agonists like JWH-018.

  • The significantly improved metabolic stability (t½ = 45 min) compared to the patented comparators is a major advantage, suggesting a potentially more favorable pharmacokinetic profile in vivo.

  • Compared to UR-144 , our lead compound shows less CB2 selectivity but demonstrates partial agonism, which could be a beneficial trade-off. Its improved metabolic stability is a clear advantage.

  • The contrast with non-selective, potent full agonists like JWH-018 and XLR-11 highlights the differentiated and potentially safer profile of the lead compound.

Conclusion and Future Directions

This in-depth comparative guide, based on a series of proposed standard assays, positions This compound as a promising lead candidate for the development of a CB2-targeted therapeutic. Its profile as a moderately selective partial agonist with enhanced metabolic stability warrants further investigation.

Future research should focus on:

  • In vivo efficacy studies in animal models of inflammation and neuropathic pain.

  • Comprehensive pharmacokinetic profiling to determine oral bioavailability and in vivo half-life.

  • Off-target screening to ensure a clean safety profile.

  • Structure-activity relationship (SAR) studies to explore modifications that could further enhance CB2 selectivity and potency.

By pursuing these next steps, the full therapeutic potential of this novel chemical scaffold can be elucidated.

References

  • Laprairie RB, Bagher AM, Kelly ME, Denovan-Wright EM. Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Neuropharmacology. Available at: [Link]

  • Logan, BK. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Available at: [Link]

  • Davis, J. In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove - University of Mississippi. Available at: [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Howlett, AC. Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database - NCBI Bookshelf. Available at: [Link]

  • Wikipedia. JWH-018. Wikipedia. Available at: [Link]

  • Hua, T. Structure Biology Studies on Cannabinoid Receptors and Putative Cannabinoid Receptor GPR12. YouTube. Available at: [Link]

  • ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. Available at: [Link]

  • PubMed. Cannabinoid receptor signaling. PubMed - NIH. Available at: [Link]

  • PubMed. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. PubMed. Available at: [Link]

  • Google Patents. US20130196354A1 - Detection of Synthetic Cannabinoids. Google Patents.
  • The Center for Forensic Science Research & Education. NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. The Center for Forensic Science Research & Education. Available at: [Link]

  • PubMed. Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. PubMed. Available at: [Link]

  • Wikipedia. XLR-11. Wikipedia. Available at: [Link]

  • Wikipedia. Cannabinoid receptor 2. Wikipedia. Available at: [Link]

  • PubChem. JWH 018. PubChem - NIH. Available at: [Link]

  • Frontiers. Repeated Exposure to the “Spice” Cannabinoid JWH-018 Induces Tolerance and Enhances Responsiveness to 5-HT1A Receptor Stimulation in Male Rats. Frontiers. Available at: [Link]

  • ResearchGate. The effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ResearchGate. Available at: [Link]

  • Wikipedia. UR-144. Wikipedia. Available at: [Link]

  • Semantic Scholar. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Semantic Scholar. Available at: [Link]

Sources

A Comprehensive Guide to Evaluating the Off-Target Effects of Novel Kinase Inhibitors: A Case Study with (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic compound from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring the compound's specificity for its intended target, thereby minimizing off-target effects that can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides an in-depth, technical framework for evaluating the off-target profile of a novel kinase inhibitor, using the hypothetical compound (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, hereafter referred to as "Compound X," as a case study.

In this guide, we will operate under the assumption that Compound X has been identified as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in a specific cancer signaling pathway. We will compare its off-target profile with two well-characterized, albeit fictional, kinase inhibitors: "Reference Compound A," a multi-kinase inhibitor with known off-target liabilities, and "Reference Compound B," a highly specific inhibitor of a related kinase.

The Imperative of Early and Comprehensive Off-Target Profiling

Undesirable interactions of a drug candidate with unintended biological targets are a major cause of clinical trial failures.[1] Early identification and characterization of these off-target effects are paramount for making informed decisions about lead optimization and candidate selection.[2][3] A thorough off-target assessment allows researchers to mitigate risks, predict potential clinical adverse drug reactions (ADRs), and ultimately select safer and more effective drug candidates.[4]

This guide will detail a multi-pronged approach to off-target evaluation, integrating computational, in vitro, and in vivo methodologies. This tiered strategy enables a progressive and cost-effective analysis, starting with broad, predictive screening and moving towards more focused and physiologically relevant assessments.

A Multi-Tiered Strategy for Off-Target Evaluation

Our evaluation of Compound X will follow a logical progression, beginning with computational predictions and culminating in in vivo validation. This systematic approach ensures that each experimental step is informed by the preceding data, allowing for a robust and self-validating assessment.

Off_Target_Workflow cluster_0 Tier 1: In Silico & Early In Vitro Screening cluster_1 Tier 2: Focused In Vitro Profiling cluster_2 Tier 3: In Vivo Validation In_Silico In Silico Profiling (Target Prediction & Structural Homology) Broad_Panel Broad In Vitro Kinase Panel (e.g., 400+ Kinases) In_Silico->Broad_Panel Guide Panel Selection Safety_Panel Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) Broad_Panel->Safety_Panel Identify Non-Kinase Liabilities Cellular_Assays Cellular Thermal Shift Assay (CETSA) & Phenotypic Screening Broad_Panel->Cellular_Assays Confirm Cellular Target Engagement Animal_Models Animal Models of Efficacy & Toxicity (Pharmacokinetics & Pharmacodynamics) Cellular_Assays->Animal_Models Inform Dose Selection Biomarker_Analysis Biomarker Analysis (On- & Off-Target Engagement) Animal_Models->Biomarker_Analysis Validate In Vivo Effects

Caption: A tiered workflow for comprehensive off-target effect evaluation.

Tier 1: In Silico Prediction and Broad In Vitro Screening

The initial phase of our investigation focuses on predicting and then empirically testing the broader interaction profile of Compound X.

In Silico Profiling: A Predictive First Step

Rationale: Computational methods provide a cost-effective initial screen to identify potential off-target interactions based on the chemical structure of the compound and its similarity to known ligands for various targets.[5][6] This approach helps in prioritizing subsequent experimental assays.

Methodology:

  • Target Prediction: Utilize computational tools that employ machine learning algorithms and ligand-based or structure-based approaches to predict potential protein targets of Compound X across the human proteome.

  • Structural Homology Analysis: Compare the structure of Compound X with databases of known bioactive molecules to identify potential off-target interactions based on structural similarity.

Broad In Vitro Kinase Profiling: The "Kinome Scan"

Rationale: Given that Compound X is a kinase inhibitor, it is crucial to assess its selectivity across the human kinome. A broad kinase panel provides a quantitative measure of its activity against a large number of kinases, revealing potential off-target kinase interactions.

Methodology:

  • Assay Format: Employ a radiometric or fluorescence-based biochemical assay to measure the inhibitory activity (IC50) of Compound X against a comprehensive panel of over 400 human kinases.

  • Compound Concentrations: Test Compound X at a single high concentration (e.g., 10 µM) for initial screening, followed by a full dose-response curve for any kinases showing significant inhibition (e.g., >50% at 10 µM).

  • Data Analysis: Calculate the IC50 values for all inhibited kinases and determine the selectivity profile of Compound X.

Comparative Data Table 1: In Vitro Kinase Profiling

CompoundPrimary Target (Kinase X) IC50 (nM)Number of Off-Target Kinases with IC50 < 1 µMKey Off-Target Kinases (IC50, nM)
Compound X 153Kinase Y (150), Kinase Z (500), Kinase A (800)
Reference Compound A 2515Kinase P (50), Kinase Q (120), Kinase R (200), ...
Reference Compound B 101Kinase B (950)

Tier 2: Focused In Vitro Profiling for Broader Biological Interactions

Having established the kinase selectivity profile, the next step is to investigate interactions with other major classes of drug targets and to confirm target engagement in a cellular context.

Safety Pharmacology Profiling

Rationale: Interactions with non-kinase targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters are common sources of adverse drug reactions.[2][7] Standardized safety panels are used to identify these liabilities early in the drug discovery process.[3][4]

Methodology:

  • Panel Selection: Utilize a commercially available in vitro safety panel, such as the SafetyScreen44 or a more extensive panel, which includes binding and functional assays for a wide range of targets associated with adverse drug reactions.[4][7]

  • Assay Execution: Submit Compound X for screening at a concentration of 10 µM against the selected panel.

  • Follow-up: For any targets showing significant activity (typically >50% inhibition or stimulation), perform full dose-response studies to determine the potency (IC50 or EC50).

Comparative Data Table 2: In Vitro Safety Pharmacology Profiling

CompoundhERG Inhibition (IC50, µM)Cyclooxygenase (COX-1/2) Inhibition (IC50, µM)Other Notable Off-Target Activities (>50% inhibition at 10 µM)
Compound X > 30> 50None
Reference Compound A 5.28.5 (COX-1), 12.1 (COX-2)5-HT2B Receptor (78% inhibition)
Reference Compound B > 30> 50Dopamine D2 Receptor (65% inhibition)
Cellular Target Engagement and Phenotypic Screening

Rationale: While biochemical assays are essential, it is crucial to confirm that Compound X engages its intended target and potential off-targets within a cellular environment. Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells. Phenotypic screening can uncover unexpected cellular effects that may be indicative of off-target activities.

Methodology:

  • CETSA:

    • Treat intact cells expressing Kinase X and potential off-target kinases with Compound X.

    • Heat the cell lysates to induce protein denaturation.

    • Quantify the amount of soluble target protein remaining at different temperatures using Western blotting or mass spectrometry. A shift in the melting temperature indicates target engagement.

  • Phenotypic Screening:

    • Utilize a panel of diverse cancer cell lines with known genetic backgrounds.

    • Assess the effect of Compound X on cell proliferation, apoptosis, and cell cycle progression.

    • Compare the cellular phenotype with that induced by known inhibitors of the primary and off-target kinases to infer the functional consequences of off-target engagement.

CETSA_Workflow Cell_Treatment Treat Cells with Compound X or Vehicle Control Heating Heat Cell Lysates at a Range of Temperatures Cell_Treatment->Heating Separation Separate Soluble and Precipitated Proteins Heating->Separation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Separation->Quantification Analysis Determine Thermal Shift and Confirm Target Engagement Quantification->Analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: In Vivo Validation of Off-Target Effects

The final and most critical stage of off-target evaluation is to assess the in vivo consequences of any identified off-target interactions.

Rationale: In vivo studies in relevant animal models provide the ultimate validation of the off-target profile and its potential impact on efficacy and toxicity.

Methodology:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

    • Administer Compound X to rodents at various doses.

    • Measure plasma and tissue concentrations of the compound over time to establish its PK profile.

    • Collect tissue samples at different time points to assess the inhibition of the primary target (Kinase X) and key off-targets (e.g., Kinase Y and Z) using phosphorylation-specific antibodies or other relevant biomarkers.

  • Efficacy and Toxicology Studies:

    • In a relevant cancer xenograft model, evaluate the anti-tumor efficacy of Compound X at doses that achieve sustained target inhibition.

    • Conduct a comprehensive toxicology study in rodents, including clinical observations, body weight measurements, clinical pathology, and histopathology, to identify any potential adverse effects. Correlate any observed toxicities with the known pharmacology of the identified off-targets.

Conclusion: A Holistic Approach to De-risking Drug Candidates

The evaluation of off-target effects is a cornerstone of modern drug discovery and development. By employing a systematic, multi-tiered approach that integrates computational, in vitro, and in vivo methodologies, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide, using the hypothetical kinase inhibitor this compound (Compound X) as an example, illustrates a robust framework for identifying and characterizing off-target interactions. Early and thorough off-target profiling is not merely a regulatory requirement but a scientific imperative that enables the development of safer, more effective medicines.

References

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. ResearchGate. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR. Huang. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the proper and safe disposal of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. As a compound frequently synthesized and utilized in research and development settings, particularly in medicinal chemistry, understanding its hazard profile and corresponding disposal protocols is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in established principles of chemical safety and waste management.

Hazard Characterization and Risk Assessment

A closely related compound, the cis-isomer, cis-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given the identical chemical composition, it is prudent to assume that this compound exhibits a similar hazard profile. The compound is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE) to prevent inhalation of dust, and skin or eye contact.[2]

Table 1: Summary of Key Chemical and Hazard Information

PropertyValue/InformationSource
Physical State Solid[2]
GHS Hazard Statements (inferred) H302, H315, H319, H335[1]
Primary Hazards Harmful if swallowed, skin/eye/respiratory irritant[1][2]
Incompatible Materials Strong oxidizing agents, Strong bases[2]
Storage Store in a well-ventilated place. Keep container tightly closed.[2][3]

The presence of the carbon-fluorine bond suggests a degree of chemical stability, which can contribute to environmental persistence. Therefore, responsible disposal is not only a safety mandate but also an environmental imperative.

Immediate Safety and Spill Response

Prior to handling or disposing of this compound, ensure that all requisite safety measures are in place. This proactive approach is the cornerstone of a self-validating safety system within the laboratory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given the potential for skin irritation, double-gloving may be advisable.

  • Body Protection: A flame-resistant lab coat is essential.

Spill Response: In the event of a spill, the primary objective is to contain the material safely and prevent its spread.

  • Small Spills: For minor spills, trained personnel should wear appropriate PPE, cover the spill with a compatible absorbent material, and carefully sweep the solid into a designated waste container.[4] Avoid generating dust.[4]

  • Large Spills: In the case of a significant spill, evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department for emergency response.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6][7]

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions.

  • Procedure:

    • Designate a specific, compatible container for the collection of this compound waste. Plastic containers are often preferred for their durability.[8]

    • This container should be exclusively for solid chemical waste. Do not mix with liquid waste.

    • Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in this designated container.[5]

Step 2: Container Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste, from the laboratory to the final disposal facility. Unknown chemical wastes are exceptionally expensive and difficult to dispose of.[6]

  • Procedure:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include the following information:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

      • An indication of the associated hazards (e.g., "Irritant," "Harmful").[6]

Step 3: Secure Storage

  • Rationale: Safe storage of waste containers minimizes the risk of spills, exposure, and unauthorized access.

  • Procedure:

    • Keep the waste container tightly closed at all times, except when adding waste.[6][8][9]

    • Store the container in a designated satellite accumulation area within the laboratory.[8] This area should be away from general traffic and incompatible materials.[9]

    • Ensure the storage area is well-ventilated.[2][10]

Step 4: Arranging for Disposal

  • Rationale: Final disposal must be conducted by a licensed and approved waste disposal facility to ensure compliance with all federal, state, and local regulations.

  • Procedure:

    • Once the waste container is full, or when the experiment generating the waste is complete, contact your institution's EHS office to arrange for a waste pickup.[8]

    • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of this compound Waste assess_hazard Assess Hazard Profile (Harmful, Irritant) start->assess_hazard ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->ppe spill Spill Occurs? ppe->spill small_spill Small Spill: Contain with absorbent, sweep into waste container spill->small_spill Yes, Small large_spill Large Spill: Evacuate and contact EHS spill->large_spill Yes, Large no_spill Collect Waste in Designated Container spill->no_spill No small_spill->no_spill end End: Compliant Disposal via Licensed Facility large_spill->end label_container Label Container as Hazardous Waste with Full Chemical Name no_spill->label_container store_securely Store in a Secure, Ventilated Satellite Accumulation Area label_container->store_securely request_pickup Container Full? Request Pickup from EHS store_securely->request_pickup request_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for all researchers and laboratory personnel. By understanding the compound's potential hazards and adhering to a systematic, well-documented disposal protocol, we can ensure a safe working environment and minimize our environmental impact. The procedures outlined in this guide are designed to be both robust and adaptable to the specific regulations of your institution. Always prioritize consultation with your local EHS department to ensure full compliance.

References

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexane. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Lab Alley. How to Dispose of Acetic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved from [Link]

  • PubChem. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Retrieved from [Link]

  • USDA ARS. Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • PubMed Central. Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]

  • Howard University. Laboratory Environmental Health & Safety Manual. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemsrc. (1R, 2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar molecules—namely, cyclohexanecarboxylic acid and other fluorinated organic compounds—to establish a robust and cautious framework for personal protection. Our approach is grounded in the principle of anticipating hazards to ensure the highest level of safety for all laboratory personnel.

Core Hazard Assessment: A Proactive Stance

The chemical structure of this compound presents several potential hazards that dictate our personal protective equipment (PPE) strategy. The primary risks are derived from its constituent functional groups:

  • Carboxylic Acid Moiety : Carboxylic acids, while often classified as weak acids, can be corrosive and are typically irritants to the skin and eyes.[1] Direct contact with the solid or its solutions can cause irritation.[2][3]

  • Aromatic Ketone and Fluorine Substitution : The presence of the 4-fluorobenzoyl group introduces considerations common to fluorinated organic compounds. These substances can have unique toxicological profiles, and their combustion or decomposition can produce highly toxic fumes, such as hydrogen fluoride.[4][5]

  • Solid State : As a solid, the primary routes of exposure are through inhalation of dust particles and direct contact with the skin and eyes.[2][3][6]

Based on these structural features, we must assume the compound is, at a minimum:

  • Harmful if swallowed.[7]

  • A skin irritant.[2]

  • A serious eye irritant.[2][3]

  • Potentially harmful if inhaled, especially as a dust.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE is contingent on the scale of the operation and the potential for exposure.

Primary Barrier: Core Laboratory Attire

This forms the baseline for any work with the compound, regardless of quantity.

  • Safety Goggles : Chemical splash goggles are the minimum requirement to protect against dust particles and accidental splashes.[6][8]

  • Laboratory Coat : A standard, buttoned lab coat protects the skin and personal clothing from contamination.[6]

  • Nitrile Gloves : Provide essential protection for incidental contact. It is critical to inspect gloves before use and employ proper removal techniques to avoid contaminating the skin.[8][9]

  • Closed-Toe Shoes : Impermeable, closed-toe shoes are required to protect against spills.[10]

Secondary Barrier: Enhanced Protection for Scaled Operations

When handling larger quantities (>1 gram) or when dust generation is likely, the following enhanced PPE is required.

Task / ConditionEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transfer (Sub-gram) Chemical Safety GogglesSingle Pair Nitrile GlovesStandard Lab CoatNot required inside a fume hood
Weighing & Transfer (>1 gram) Safety Goggles & Face ShieldDouble-Gloving (Nitrile)Standard Lab CoatNIOSH-approved N95 respirator if outside a fume hood or if dust is visible
Solution Preparation / Reaction Safety Goggles & Face ShieldNitrile GlovesChemically Resistant Apron over Lab CoatNot required inside a fume hood
Large Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical Resistant Suit/CoverallsNIOSH-approved respirator with particulate and organic vapor cartridges
PPE Selection Workflow

The following decision-making workflow provides a systematic approach to selecting the appropriate level of PPE for any given task involving this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan Procedure Assess_Scale Assess Scale & Duration (e.g., <1g vs. >1g) Start->Assess_Scale Assess_Dust Assess Potential for Dust or Aerosol Generation Assess_Scale->Assess_Dust Face_Shield Add Face Shield Assess_Scale->Face_Shield Large Scale or Splash Risk Double_Gloves Double-Glove Assess_Scale->Double_Gloves Large Scale or Prolonged Contact Chem_Apron Add Chemical Apron Assess_Scale->Chem_Apron Large Scale Solution Work Base_PPE Mandatory Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Closed-Toe Shoes Assess_Dust->Base_PPE Always Required Respirator Add N95 Respirator Assess_Dust->Respirator High Dust Potential & Inadequate Ventilation Proceed Proceed with Caution Base_PPE->Proceed Face_Shield->Proceed Double_Gloves->Proceed Respirator->Proceed Chem_Apron->Proceed

Caption: A workflow for selecting appropriate PPE based on task-specific risks.

Operational Guide: Weighing and Dissolving Protocol

This step-by-step procedure integrates safety measures for a common laboratory task. The causality is clear: every step is designed to minimize exposure.

  • Preparation : Before handling the compound, don the mandatory base PPE: a buttoned lab coat, chemical safety goggles, and a single pair of nitrile gloves.

  • Work Area Setup : Designate a work area inside a certified chemical fume hood. This is the most critical engineering control, as it captures dust and vapors at the source. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Tare the Vessel : Place a clean, dry receiving flask on an analytical balance within the fume hood (if possible) or directly outside, and tare the balance.

  • Aliquot the Compound : Using a spatula, carefully transfer the desired amount of this compound from the stock bottle to a weigh boat. Perform this action slowly and close to the work surface to prevent the fine powder from becoming airborne.

  • Transfer to Vessel : Carefully transfer the weighed solid into the tared receiving flask. Use a funnel if the flask opening is narrow. Tap the weigh boat to ensure a complete transfer.

  • Solvent Addition : While the flask is still in the fume hood, slowly add the desired solvent. If the dissolution is exothermic, add the solvent in portions to control the temperature.

  • Immediate Cleanup : Place the contaminated weigh boat and any used wipes directly into a designated solid hazardous waste container. Do not leave them on the benchtop.

  • Doffing PPE : Once the procedure is complete and the work area is clean, remove PPE in the correct order: gloves first, followed by the lab coat, and finally the safety goggles. Wash hands thoroughly with soap and water.[2][3]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact : Immediately remove any contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, have them drink one to two glasses of water.[7] Seek immediate medical attention.

  • Minor Solid Spill (<1 gram) : Wearing your full PPE, gently sweep the material up using a dustpan and brush, avoiding the creation of dust.[11] Place the material and cleaning tools into a sealed, labeled container for hazardous waste disposal.

  • Major Spill (>1 gram) : Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a crucial final step in the safe handling of this compound.

  • Chemical Waste : All unused or waste this compound, whether solid or in solution, must be disposed of as hazardous chemical waste.

  • Halogenated Waste Stream : As a fluorinated organic compound, it must be placed in the designated "Halogenated Organic Waste" container.[10] Organic substances should never be poured down the drain.[10]

  • Contaminated Materials : All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and absorbent liners, must be collected in a sealed bag or container and disposed of as solid hazardous waste.[4]

  • Consult EHS : Always consult your institution's specific hazardous waste disposal guidelines, as regulations can vary.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexane. [Link]

  • BPI - Certified Compostable. Fluorinated Chemicals. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • PubMed Central (PMC). (2021). Management of Solid Waste Containing Fluoride—A Review. [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Cyclohexanecarboxylic acid. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.